4',6-Didemethyl Papaverine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLURVVRTRZFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747613 | |
| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57170-09-9 | |
| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4',6-Didemethyl Papaverine: Structure, Properties, and Analytical Significance
Introduction: Unveiling a Key Metabolite in Forensic Toxicology
4',6-Didemethyl Papaverine, a secondary metabolite of the opium alkaloid Papaverine, has emerged as a molecule of significant interest, primarily within the domain of forensic toxicology. Unlike its parent compound, which has therapeutic applications as a vasodilator, 4',6-Didemethyl Papaverine's prominence lies in its utility as a biomarker. This guide provides a comprehensive technical overview of 4',6-Didemethyl Papaverine, delving into its chemical identity, physicochemical properties, metabolic origins, and the analytical methodologies pivotal for its detection. For researchers, scientists, and drug development professionals, understanding this compound is crucial for advancing forensic analysis and comprehending the metabolic fate of Papaverine.
Chemical Structure and Nomenclature
4',6-Didemethyl Papaverine, systematically known as 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol, is a derivative of Papaverine characterized by the removal of two methyl groups at the 4' and 6 positions of the parent molecule. This structural modification significantly alters its polarity and interaction with biological systems.
The parent compound, Papaverine, is chemically defined as 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline[1]. The demethylation at the 6-position of the isoquinoline ring and the 4'-position of the benzyl ring gives rise to 4',6-Didemethyl Papaverine.
Caption: Comparative structures of Papaverine and its metabolite, 4',6-Didemethyl Papaverine.
Physicochemical Properties: A Comparative Analysis
The demethylation of Papaverine to form 4',6-Didemethyl Papaverine results in predictable shifts in its physicochemical properties. The introduction of two hydroxyl groups increases the molecule's polarity, which in turn affects its solubility, boiling point, and chromatographic behavior. While extensive experimental data for 4',6-Didemethyl Papaverine is not widely published, we can infer its properties in comparison to the well-characterized Papaverine.
| Property | Papaverine | 4',6-Didemethyl Papaverine | Rationale for Predicted Change |
| Molecular Formula | C₂₀H₂₁NO₄[1] | C₁₈H₁₇NO₄ | Loss of two CH₂ groups |
| Molecular Weight | 339.39 g/mol [1] | 311.33 g/mol | Calculated based on formula |
| Melting Point | 147 °C | Predicted > 147 °C | Increased potential for hydrogen bonding |
| Water Solubility | Very slightly soluble | Predicted higher solubility | Increased polarity due to hydroxyl groups |
| LogP | 3.9 | Predicted < 3.9 | Increased hydrophilicity |
| pKa | 6.4 (basic) | Predicted to be similar | The basic nitrogen atom is retained |
Metabolic Pathway: From Papaverine to its Demethylated Metabolites
4',6-Didemethyl Papaverine is not typically synthesized chemically for therapeutic purposes; rather, it is a product of in vivo metabolism of Papaverine. The metabolic process primarily occurs in the liver and involves sequential demethylation reactions. The major urinary metabolite of Papaverine is 6-desmethyl papaverine (6-DMP), which can be further demethylated to form 4',6-didesmethylpapaverine (4',6-DDMP)[2].
This metabolic cascade is significant in the context of forensic analysis, as the detection of these metabolites can extend the window of detection for heroin use, in which Papaverine can be a contaminant.
Sources
Synthesis of 4',6-Didemethyl Papaverine from Papaverine: A Technical Guide for Researchers
This in-depth technical guide details a proposed methodology for the synthesis of 4',6-didemethyl papaverine, a significant metabolite of papaverine, from its parent compound. This guide is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry. We will delve into the strategic considerations for selective demethylation, a detailed, albeit hypothetical, experimental protocol, and the analytical techniques required for the characterization of the final product.
Introduction: The Significance of 4',6-Didemethyl Papaverine and the Synthetic Challenge
Papaverine, a benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum), is a potent vasodilator and smooth muscle relaxant.[1] Its metabolic pathway in vivo leads to several demethylated derivatives, among which 4',6-didemethyl papaverine (4',6-DDMP) is of particular interest. 4',6-DDMP serves as a crucial biomarker for monitoring heroin use, as papaverine is a natural component of illicit heroin preparations.[2][3][4] The availability of pure 4',6-DDMP as a reference standard is therefore essential for forensic and clinical toxicology.
The synthesis of 4',6-DDMP from papaverine presents a significant chemical challenge: the selective demethylation of two of the four methoxy groups present in the papaverine molecule. Papaverine possesses two methoxy groups on the isoquinoline ring system (at the 6- and 7-positions) and two on the benzyl substituent (at the 3'- and 4'-positions). The cleavage of aryl methyl ethers is a common transformation in organic synthesis, but achieving regioselectivity in a poly-methoxylated system requires careful selection of reagents and reaction conditions.[5]
Proposed Synthetic Pathway and Mechanism
The selective demethylation of papaverine to 4',6-didemethyl papaverine is anticipated to proceed via a Lewis acid-mediated cleavage of the aryl methyl ether bonds. Boron tribromide is a well-established reagent for this purpose. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen of the methoxy group, followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the formation of a phenoxy-boron species and methyl bromide. Subsequent hydrolysis of the boron-oxygen bonds during aqueous workup yields the desired hydroxyl groups.
Achieving selectivity for the 4' and 6 positions over the 3' and 7 positions is the critical challenge. This selectivity is likely influenced by a combination of electronic and steric factors within the papaverine molecule. The methoxy groups at the 6 and 4' positions may exhibit different electron densities and steric accessibility compared to their counterparts at the 7 and 3' positions, potentially allowing for a degree of selective reaction with BBr₃ under carefully controlled conditions.
Caption: Proposed reaction scheme for the synthesis of 4',6-Didemethyl Papaverine.
Experimental Protocol: A Hypothetical Procedure
Disclaimer: The following protocol is a proposed, hypothetical procedure based on established chemical principles for demethylation reactions. It has not been experimentally validated and should be adapted and optimized by qualified laboratory personnel. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Papaverine | ≥98% | e.g., Sigma-Aldrich |
| Boron tribromide (BBr₃), 1M in CH₂Cl₂ | Synthesis Grade | e.g., Sigma-Aldrich |
| Dichloromethane (CH₂Cl₂), anhydrous | ACS Grade, ≥99.8% | e.g., Fisher Scientific |
| Methanol (MeOH) | ACS Grade | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | e.g., Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | e.g., Fisher Scientific |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | e.g., Cambridge Isotope Labs |
Step-by-Step Methodology
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve papaverine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Demethylation Reaction:
-
Slowly add a solution of boron tribromide (2.2 eq) in CH₂Cl₂ to the stirred papaverine solution via the dropping funnel over a period of 30 minutes. The stoichiometry is chosen to provide a slight excess of BBr₃ per methoxy group to be cleaved, which may enhance selectivity.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Reaction Quench and Workup:
-
Upon completion of the reaction, cool the flask to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of methanol, followed by water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is recommended to separate the desired product from starting material, mono-demethylated byproducts, and other impurities.
-
Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to yield 4',6-didemethyl papaverine.
-
Caption: Step-by-step experimental workflow for the proposed synthesis.
Characterization of 4',6-Didemethyl Papaverine
Thorough characterization of the final product is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of 4',6-didemethyl papaverine.[2][3][4] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific parent-to-daughter ion transitions for the target molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the product should show the disappearance of two methoxy singlet signals and the appearance of two new signals corresponding to the phenolic hydroxyl protons. The aromatic proton signals will also likely exhibit shifts compared to the starting papaverine.
-
¹³C NMR: The carbon NMR will confirm the absence of two methoxy carbon signals and the appearance of two new signals for the carbons bearing the hydroxyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the newly formed phenolic groups.
-
Melting Point: The melting point of the purified product should be determined and compared to any available literature values.
Expected Analytical Data
| Technique | Expected Observations for 4',6-Didemethyl Papaverine |
| UPLC-MS/MS | A distinct peak at the expected retention time with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ and characteristic fragmentation patterns.[2][3][4] |
| ¹H NMR | Disappearance of two methoxy singlets (compared to papaverine's four singlets). Appearance of two new, broad singlets for the phenolic -OH groups. Shifts in the aromatic proton signals. |
| ¹³C NMR | Disappearance of two methoxy carbon signals. Shifts in the signals of the aromatic carbons, particularly those bonded to the new hydroxyl groups. |
| IR (KBr) | Broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching of phenols. Aromatic C-H and C=C stretching bands. |
Conclusion and Future Perspectives
This technical guide provides a comprehensive, though hypothetical, framework for the synthesis of 4',6-didemethyl papaverine from papaverine. The proposed method, centered on the use of boron tribromide, is grounded in established principles of organic chemistry. Successful execution of this synthesis will require careful optimization of reaction conditions to achieve the desired regioselectivity. The analytical methods outlined are essential for the unambiguous characterization of the final product.
The availability of a reliable synthetic route to 4',6-didemethyl papaverine will be of significant benefit to the forensic and clinical research communities by providing a certified reference material for the accurate detection and quantification of this important biomarker. Future work could explore alternative demethylating agents or protecting group strategies to further enhance the selectivity and yield of this challenging transformation. Additionally, enzymatic approaches, such as those utilizing cytochrome P450 enzymes, may offer a greener and more selective alternative to traditional chemical methods.[6][7]
References
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Coles, R., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(8), 616-623. Available from: [Link]
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Coles, R., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. ResearchGate. Available from: [Link]
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Shen, C., et al. (2019). Enzyme-catalyzed regio-selective demethylation of papaverine by CYP105D1. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to the Biosynthesis of 4',6-Didemethyl Papaverine
This guide provides a comprehensive overview of the biosynthetic pathway leading to 4',6-didemethyl papaverine, a derivative of the benzylisoquinoline alkaloid papaverine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core enzymatic steps, precursor molecules, and the scientific evidence that has shaped our current understanding. We will explore the revised pathway of papaverine biosynthesis, a crucial prerequisite for understanding the formation of its demethylated analogues.
Introduction: The Significance of Papaverine and its Derivatives
Papaverine is a non-narcotic opium alkaloid found in the opium poppy, Papaver somniferum.[1] It is a member of the benzylisoquinoline alkaloid (BIA) family, a structurally diverse group of plant metabolites with a long history of medicinal use.[2][3] Unlike the morphinan alkaloids also present in opium, such as morphine and codeine, papaverine does not possess significant analgesic properties. Instead, it is clinically utilized as a vasodilator and antispasmodic agent. The unique chemical structure of papaverine, featuring a fully O-methylated isoquinoline ring system, has made its biosynthesis a subject of intense scientific investigation for over a century.[4][5][6]
Derivatives of papaverine, such as 4',6-didemethyl papaverine, are of significant interest for several reasons. They can serve as precursors for the synthesis of novel pharmaceutical compounds, and their natural occurrence can provide insights into the flexibility and promiscuity of the enzymatic machinery in alkaloid biosynthesis. Understanding the formation of these derivatives is paramount for metabolic engineering efforts aimed at producing specific, high-value alkaloids in microbial systems.[7][8][9]
Revisiting the Papaverine Biosynthetic Pathway: A Paradigm Shift
For many years, the biosynthesis of papaverine was thought to proceed through the precursor norlaudanosoline, which would undergo a series of O-methylations to form tetrahydropapaverine, the direct precursor to papaverine.[4][5][6] However, recent and compelling experimental data have led to a significant revision of this long-held hypothesis.[4][6][10]
The contemporary and evidence-based pathway establishes (S)-reticuline as the central precursor for papaverine biosynthesis.[4][6][10] This pivotal discovery reshaped our understanding and provided a new framework for elucidating the subsequent enzymatic steps.
From (S)-Reticuline to Papaverine: The N-Methylated Pathway
The major biosynthetic route to papaverine proceeds through a series of N-methylated intermediates. This pathway is initiated by the methylation of (S)-reticuline and culminates in the aromatization of the B-ring of tetrahydropapaverine.
The key steps are as follows:
-
Methylation of (S)-Reticuline to (S)-Laudanine: The pathway branches off from the central BIA pathway at (S)-reticuline. The first committed step is the methylation of the 7-hydroxyl group of (S)-reticuline to yield (S)-laudanine. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[4]
-
Further Methylation to Laudanosine: (S)-Laudanine undergoes a second methylation, this time at the 3'-hydroxyl group, to form laudanosine. Both laudanine and laudanosine are known alkaloids found in the opium poppy.[4][10]
-
N-Demethylation of Laudanosine to Tetrahydropapaverine: A crucial and mechanistically interesting step is the removal of the N-methyl group from laudanosine to produce tetrahydropapaverine.[4][10] While the specific enzyme responsible for this N-demethylation in papaverine biosynthesis has not been fully characterized, N-demethylation is a known reaction in alkaloid metabolism, often catalyzed by enzymes such as cytochrome P450s or 2-oxoglutarate/Fe(II)-dependent dioxygenases.[11][12]
-
Aromatization to Papaverine: The final stage of the pathway involves the aromatization of the B-ring of tetrahydropapaverine. This process is not a single-step reaction but proceeds through a newly identified intermediate, 1,2-dihydropapaverine .[4][10] The conversion of tetrahydropapaverine to 1,2-dihydropapaverine and its subsequent dehydrogenation to papaverine is likely catalyzed by an oxidase.[4][10]
The following diagram illustrates the revised biosynthetic pathway of papaverine:
Figure 1: The revised biosynthetic pathway of papaverine from (S)-reticuline.
The Biosynthesis of 4',6-Didemethyl Papaverine: A Hypothetical Pathway
While the biosynthesis of papaverine is now better understood, the specific pathway leading to 4',6-didemethyl papaverine is not explicitly detailed in the current literature. However, based on the established papaverine pathway and the general principles of alkaloid biosynthesis, we can propose a logical and scientifically sound hypothetical pathway.
The formation of 4',6-didemethyl papaverine could occur through two primary mechanisms:
-
Incomplete Methylation of a Precursor: It is plausible that the O-methyltransferases involved in the papaverine pathway exhibit a degree of substrate promiscuity or that under certain physiological conditions, the methylation process is incomplete. In this scenario, a precursor molecule that is not fully methylated at the 4' and 6 positions could proceed through the remainder of the biosynthetic pathway.
-
Specific Demethylation of Papaverine or an Intermediate: A more likely mechanism involves the action of specific O-demethylases on either papaverine itself or a late-stage intermediate. O-demethylation is a known reaction in plant secondary metabolism, often catalyzed by 2-oxoglutarate/Fe(II)-dependent dioxygenases.[11][13] These enzymes play a crucial role in modifying the structure and activity of various alkaloids.
The following diagram outlines a proposed pathway for the formation of 4',6-didemethyl papaverine via the demethylation of papaverine:
Figure 2: Proposed final step in the biosynthesis of 4',6-didemethyl papaverine.
Experimental Protocols for Pathway Elucidation
The elucidation of the papaverine biosynthetic pathway has relied on a combination of classical tracer studies and modern molecular biology techniques. For researchers aiming to investigate the biosynthesis of 4',6-didemethyl papaverine, a similar multi-faceted approach is recommended.
Key Experimental Workflows
| Experiment | Objective | Methodology | Expected Outcome |
| Tracer Studies with Labeled Precursors | To determine the direct precursor of 4',6-didemethyl papaverine. | Administer stable isotope-labeled (e.g., ¹³C or ¹⁵N) papaverine or late-stage intermediates to P. somniferum cell cultures or seedlings. Analyze the incorporation of the label into 4',6-didemethyl papaverine using LC-MS/MS. | Identification of the immediate precursor that is converted to the target molecule. |
| Enzyme Assays with Recombinant Proteins | To identify and characterize the putative O-demethylase(s). | Express candidate genes (e.g., from the 2-oxoglutarate/Fe(II)-dependent dioxygenase family) in a heterologous system (e.g., E. coli or yeast). Purify the recombinant proteins and perform in vitro assays with papaverine as the substrate. | Confirmation of enzymatic activity and determination of kinetic parameters. |
| Virus-Induced Gene Silencing (VIGS) | To validate the in vivo function of candidate genes. | Infiltrate P. somniferum plants with an Agrobacterium strain carrying a VIGS construct targeting the candidate O-demethylase gene(s). Analyze the alkaloid profile of the silenced plants using HPLC or LC-MS. | A significant reduction in the accumulation of 4',6-didemethyl papaverine in silenced plants would confirm the gene's role. |
The following diagram outlines a general experimental workflow for identifying the enzymes involved in the formation of 4',6-didemethyl papaverine:
Figure 3: Experimental workflow for the characterization of biosynthetic enzymes.
Conclusion and Future Directions
The study of benzylisoquinoline alkaloid biosynthesis is a dynamic field, with new discoveries continually refining our understanding. The revised pathway to papaverine, centered on (S)-reticuline, provides a solid foundation for exploring the formation of its numerous derivatives, including 4',6-didemethyl papaverine.
Future research should focus on the definitive identification and characterization of the enzymes responsible for the later steps of the papaverine pathway, particularly the N-demethylase and the terminal oxidase. For 4',6-didemethyl papaverine, the primary research goal is to identify and characterize the putative O-demethylase(s) responsible for its formation. Success in these areas will not only quench a long-standing scientific curiosity but also pave the way for the synthetic biology-based production of a wide range of valuable pharmaceutical compounds.
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The In Vivo Transformation of Papaverine: A Technical Guide to Understanding 4',6-Didemethyl Papaverine Formation
This guide provides an in-depth exploration of the in vivo metabolic pathway of papaverine, with a specific focus on its sequential demethylation to 4',6-didemethyl papaverine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents detailed experimental methodologies, and offers field-proven insights into the study of this critical biotransformation.
Introduction: The Significance of Papaverine Metabolism
Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy, is utilized clinically for its vasodilatory and smooth muscle relaxant properties.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The primary route of papaverine metabolism is hepatic, involving extensive biotransformation before excretion.[2][3][4] Understanding the metabolic cascade, particularly the formation of active or inactive metabolites, is paramount for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic regimens.
The progressive O-demethylation of papaverine to its monodemethylated intermediates, such as 6-desmethyl papaverine (6-DMP), and subsequently to the didemethylated metabolite, 4',6-didesmethyl papaverine (4',6-DDMP), represents a key pathway in its clearance. The characterization of this pathway is not only crucial for fundamental pharmacological studies but also has forensic applications, where papaverine and its metabolites can serve as biomarkers for heroin use.[5][6] This guide will elucidate the enzymatic machinery responsible for this transformation and provide a comprehensive framework for its in vivo investigation.
The Metabolic Pathway: From Papaverine to 4',6-Didemethyl Papaverine
The in vivo conversion of papaverine to 4',6-didemethyl papaverine is a two-step demethylation process, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[7][8][9] These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics.[7][9]
The proposed metabolic sequence is as follows:
-
Step 1: 6-O-Demethylation. Papaverine first undergoes demethylation at the 6-position to form the major metabolite, 6-desmethyl papaverine (6-DMP).
-
Step 2: 4'-O-Demethylation. Subsequently, 6-DMP is further demethylated at the 4'-position to yield 4',6-didesmethyl papaverine (4',6-DDMP).
Studies in rats have confirmed the presence of both monodemethylated and bis-demethylated metabolites in bile, with 4',6-desmethylpapaverine being identified as a key product.[10] While the specific human CYP isozymes responsible for each step have not been definitively elucidated in the available literature, the process of O-demethylation is a well-established function of various CYP enzymes.[9]
Figure 1: Metabolic pathway of papaverine to 4',6-didemethyl papaverine.
In Vivo Experimental Protocol: A Framework for Investigation
The following protocol provides a robust methodology for studying the in vivo metabolism of papaverine in a preclinical setting. This protocol is designed to be a self-validating system, with each step carefully considered to ensure data integrity and reproducibility.
Rationale for Animal Model Selection
The selection of an appropriate animal model is a critical first step in any in vivo study.[11][12] Rodents, particularly rats, are frequently used in drug metabolism studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[13][14] Importantly, studies have shown that rats metabolize papaverine to its demethylated products, making them a relevant model for investigating the formation of 4',6-DDMP.[10] When selecting a model, it is crucial to consider the expression and activity of drug-metabolizing enzymes and ensure they are reasonably predictive of human metabolism.[15]
Experimental Design and Dosing
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping:
-
Group 1: Vehicle control (e.g., corn oil or appropriate vehicle).
-
Group 2: Papaverine (e.g., 100 mg/kg, oral gavage). A dose of 200 mg/kg has also been reported in studies.[16]
-
-
Administration: Papaverine is administered as a single oral dose. Oral administration is chosen to mimic a common clinical route and to account for first-pass metabolism.[3]
Sample Collection
-
Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. Samples are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dose.
-
Blood (Plasma): Blood samples (approximately 0.25 mL) are collected via a cannulated vessel (e.g., jugular vein) or from the tail vein at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose. Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.
-
Sample Handling: All biological samples should be immediately frozen and stored at -80°C until analysis to prevent degradation of the analytes.
Figure 2: In vivo experimental workflow for papaverine metabolism study.
Sample Preparation for Analysis
The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.[17][18]
-
Plasma: Protein precipitation is a common and effective method.[19] To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample). Vortex vigorously and centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins. The clear supernatant is then transferred for analysis.
-
Urine: A simple "dilute and shoot" approach may be sufficient. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and to concentrate the analytes.[17] A modified Waters® MCX™ microelution method has been successfully used for the extraction of papaverine and its metabolites from urine.[6]
Bioanalytical Method: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.[19]
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18) is suitable for separating papaverine and its more polar metabolites.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 20 mM ammonium formate in water) and an organic phase (e.g., 20 mM ammonium formate in methanol) is typically employed.[6]
-
Flow Rate: A flow rate of around 0.4 mL/min is common.[6]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is effective for these nitrogen-containing compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation. This provides a high degree of specificity.
-
Data Presentation and Interpretation
The data obtained from the LC-MS/MS analysis can be used to determine the pharmacokinetic profiles of papaverine and its metabolites.
Quantitative Data Summary
The following table summarizes representative concentration ranges of papaverine and its metabolites found in human urine samples, which can serve as a reference for expected values in preclinical studies.[5][6]
| Analyte | Concentration Range (ng/mL) in Human Urine |
| Papaverine | 0.10 - 994 |
| 6-Desmethyl Papaverine (6-DMP) | 0.10 - 462 |
| 4',6-Didemethyl Papaverine (4',6-DDMP) | 0.12 - 218 |
Pharmacokinetic Parameters
Pharmacokinetic parameters for papaverine have been reported, with an elimination half-life of approximately 1.5 to 2 hours.[1] The half-life can vary between species.[2] Analysis of the plasma concentration-time data will allow for the calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both the parent drug and its metabolites. This information is critical for understanding the rate and extent of metabolism.
Conclusion
This technical guide provides a comprehensive overview of the in vivo metabolism of papaverine to 4',6-didemethyl papaverine. By understanding the underlying enzymatic processes and employing robust experimental and analytical methodologies, researchers can gain valuable insights into the disposition of this important therapeutic agent. The protocols and information presented herein are intended to serve as a foundational resource for scientists and professionals in the field of drug development, facilitating further research and a deeper understanding of papaverine's pharmacology.
References
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Characterization of high-H2O2-tolerant bacterial cytochrome P450 CYP105D18: insights into papaverine N-oxidation. National Institutes of Health. Available at: [Link]
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HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. Available at: [Link]
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An In-depth Technical Guide on the Pharmacokinetics of 4',6-Didemethyl Papaverine in Humans
For: Researchers, scientists, and drug development professionals.
Executive Summary
Papaverine, a benzylisoquinoline alkaloid, undergoes extensive metabolism in humans. One of its key metabolites, 4',6-didemethyl papaverine (DDMP), serves as a potential biomarker for papaverine administration. A thorough understanding of the pharmacokinetic profile of DDMP is crucial for its validation as a biomarker and for a comprehensive understanding of papaverine's disposition. This guide provides a detailed framework for elucidating the absorption, distribution, metabolism, and excretion (ADME) of DDMP in humans. While direct pharmacokinetic data for DDMP is limited, this document synthesizes known information about the parent compound, papaverine, and established principles of pharmacokinetic investigation to propose a robust study design. The protocols and methodologies outlined herein are designed to yield high-fidelity data suitable for regulatory and clinical contexts.
Introduction: The Rationale for Studying 4',6-Didemethyl Papaverine
Papaverine is a vasodilator with a long history of clinical use.[1] It is almost entirely metabolized in the body, primarily by the liver, before being excreted in the urine as inactive conjugates.[2][3] The metabolites of papaverine, including 4',6-didemethyl papaverine (DDMP), have been investigated as biomarkers to prolong the detection window of heroin use, as papaverine is a common adulterant.[4] The utility of DDMP as a biomarker is contingent on its pharmacokinetic characteristics, such as its formation rate, distribution, and elimination half-life. A longer half-life compared to the parent drug or other markers like 6-acetylmorphine would extend its detection window.[4]
This guide presents a comprehensive strategy for a formal pharmacokinetic study of DDMP in humans. It outlines the predicted ADME profile based on physicochemical principles and data from the parent drug, details a clinical study design, provides step-by-step bioanalytical protocols, and specifies the necessary data analysis techniques.
Predicted Pharmacokinetic Profile of 4',6-Didemethyl Papaverine
The chemical structure of DDMP, being more polar than papaverine due to the presence of two phenolic hydroxyl groups, allows for several evidence-based predictions regarding its pharmacokinetic behavior.
Absorption
Following oral administration of papaverine, DDMP is formed via metabolism. The systemic exposure to DDMP will be dependent on the extent of papaverine's absorption and subsequent first-pass metabolism. Papaverine itself exhibits significant first-pass metabolism, with an oral bioavailability that can be variable.[5][6] It is anticipated that DDMP will be readily formed in the liver.
Distribution
The increased polarity of DDMP suggests a lower volume of distribution compared to papaverine. Its ability to bind to plasma proteins, which is approximately 90% for papaverine, may be reduced.[7] Penetration across the blood-brain barrier is also expected to be significantly lower than that of its parent compound.
Metabolism
DDMP is a product of sequential O-demethylation of papaverine. As a phenolic compound, it is a prime substrate for Phase II conjugation reactions. The primary metabolic pathway for DDMP is expected to be glucuronidation and sulfation of the hydroxyl groups, leading to the formation of water-soluble conjugates. These conjugates are typically pharmacologically inactive and are readily excreted.[2][8]
Excretion
The polar conjugates of DDMP are predicted to be efficiently eliminated by the kidneys. It is known that about 50% of papaverine metabolites are excreted in the urine within 48 hours, almost entirely in conjugated form.[8][9] The elimination half-life of DDMP is hypothesized to be longer than that of papaverine (1.5-2 hours), which would support its utility as a longer-term biomarker.[3]
Design and Execution of a Human Pharmacokinetic Study
A definitive characterization of DDMP pharmacokinetics requires a well-controlled clinical study. The following design incorporates best practices for human ADME investigations.[10]
Study Population
A cohort of healthy adult volunteers (typically 18-55 years of age) with normal renal and hepatic function would be recruited. Exclusion criteria should include concurrent medications, smoking, and a history of significant medical conditions to minimize variability.
Clinical Protocol
A single-dose, open-label design is recommended. Following an overnight fast, subjects would receive a single oral dose of a standardized papaverine formulation. Serial blood and urine samples would be collected over a 48- to 72-hour period to capture the complete pharmacokinetic profile of both papaverine and DDMP.
Table 1: Sample Collection Schedule
| Time Point | Blood (Plasma) | Urine (Interval) |
| Pre-dose (0 hr) | ✓ | |
| 0.5, 1, 1.5, 2, 3, 4, 6, 8 hrs | ✓ | |
| 12, 18, 24, 36, 48 hrs | ✓ | |
| 0-4, 4-8, 8-12, 12-24, 24-48 hrs | ✓ |
Bioanalytical Methodology
The quantification of DDMP and papaverine in plasma and urine requires a sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[11][12]
Detailed Experimental Protocols
Protocol for Quantification of DDMP in Human Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of DDMP).
-
Load the sample onto a pre-conditioned mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with an acidic organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.
-
Utilize a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for detection and quantification.
-
Protocol for Quantification of DDMP in Human Urine
For the analysis of total DDMP (free and conjugated), a hydrolysis step is required.
-
Sample Preparation (Hydrolysis and Extraction):
-
To 100 µL of urine, add an internal standard and a solution of β-glucuronidase/arylsulfatase.
-
Incubate the mixture to enzymatically cleave the glucuronide and sulfate conjugates.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the deconjugated DDMP.
-
Evaporate the organic layer and reconstitute the residue.
-
-
LC-MS/MS Analysis:
-
Proceed with the same LC-MS/MS conditions as described for plasma analysis.
-
Data Analysis and Pharmacokinetic Modeling
Pharmacokinetic Parameter Calculation
Non-compartmental analysis (NCA) will be used to determine the key pharmacokinetic parameters for both papaverine and its metabolite, DDMP, from the plasma concentration-time data.
Table 2: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| t½ | Elimination half-life |
| CL/F | Apparent total clearance (for parent drug) |
| Vd/F | Apparent volume of distribution (for parent drug) |
| fm | Fraction of parent drug metabolized to the metabolite |
| CLR | Renal clearance |
Urinary Excretion Analysis
The cumulative amount of DDMP excreted in the urine will be calculated from the urine concentration data and collection interval volumes. This will allow for the determination of renal clearance.
Visualizing Key Pathways and Workflows
Proposed Metabolic Pathway of Papaverine
The following diagram illustrates the biotransformation of papaverine to DDMP and its subsequent conjugation.
Caption: Workflow for the pharmacokinetic characterization of DDMP.
Conclusion
The comprehensive characterization of the pharmacokinetics of 4',6-didemethyl papaverine is an essential step in validating its use as a biomarker and fully understanding the disposition of papaverine in humans. This guide provides a scientifically rigorous framework for conducting such a study. The successful execution of these protocols will yield invaluable data for the fields of drug metabolism, clinical pharmacology, and forensic toxicology.
References
- Garrett, E. R., Roseboom, H., Green Jr, J. R., & Schuermann, W. (1978). Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. International journal of clinical pharmacology and biopharmacy, 16(5), 193–208.
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PubMed. (1978). Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. Retrieved from [Link]
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National Institutes of Health. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. Retrieved from [Link]
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Hong Kong Department of Health. (n.d.). Papaverine hydrochloride Solution for Injection. Retrieved from [Link]
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MDPI. (n.d.). Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice. Retrieved from [Link]
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National Institutes of Health. (n.d.). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Retrieved from [Link]
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ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Retrieved from [Link]
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National Institutes of Health. (2024). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. Retrieved from [Link]
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American Journal of Physiology-Legacy Content. (n.d.). Rate of Papaverine Metabolism in Man. Retrieved from [Link]
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Biological activity of 4',6-Didemethyl Papaverine
An In-depth Technical Guide to the Biological Activity of 4',6-Didemethyl Papaverine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of 4',6-Didemethyl Papaverine (4,6-DDMP), a primary metabolite of the well-known benzylisoquinoline alkaloid, Papaverine. While Papaverine is extensively characterized as a non-selective phosphodiesterase (PDE) inhibitor and smooth muscle relaxant, the intrinsic pharmacological profile of 4,6-DDMP remains largely unexplored, with current literature focusing almost exclusively on its role as a forensic biomarker for heroin consumption.[1] This document outlines a logical, multi-pronged experimental strategy to elucidate the core biological functions of 4,6-DDMP. We will detail the rationale and step-by-step protocols for investigating its potential as a PDE inhibitor, its vasodilatory and antispasmodic properties, and its cytotoxic profile. The proposed workflows are designed to be self-validating and provide a clear path for researchers and drug development professionals to build a comprehensive understanding of this understudied compound, leveraging the known activities of its parent molecule as a scientific foundation.
Introduction: The Knowledge Gap
Papaverine is a naturally occurring alkaloid derived from the opium poppy, Papaver somniferum.[2] Unlike other opium alkaloids, it lacks significant analgesic properties but is a potent vasodilator and smooth muscle relaxant.[3][4] Its mechanism of action is primarily attributed to the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), which leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][5] This increase in second messengers results in the relaxation of vascular, bronchial, and gastrointestinal smooth muscle.[2][6]
Upon hepatic metabolism, Papaverine is demethylated to form metabolites, including 6-Desmethylpapaverine (6-DMP) and 4',6-Didemethyl Papaverine (4,6-DDMP). While these metabolites have been successfully utilized as urinary biomarkers to extend the detection window of illicit heroin use, their own biological activities have not been systematically investigated.[1]
This presents a significant knowledge gap. The demethylation at the 4' and 6 positions represents a substantial structural change that could profoundly alter the compound's pharmacological properties. It could modify its affinity and selectivity for PDE isoenzymes, alter its interaction with other targets like ion channels, or introduce entirely new biological functions. This guide, therefore, serves as a detailed roadmap for the scientific community to systematically characterize the biological activity of 4',6-DDMP.
Core Investigative Pathways
We propose a three-tiered approach to build a foundational biological profile for 4,6-DDMP, directly comparing its activity to the parent compound, Papaverine, at each stage.
Investigation of Phosphodiesterase (PDE) Inhibition
Rationale and Causality: The primary mechanism of Papaverine is PDE inhibition.[3][5] It is therefore logical to hypothesize that 4,6-DDMP may retain this activity. The key scientific question is how the removal of two electron-donating methoxy groups affects the molecule's binding affinity and selectivity across the various PDE families. For instance, Papaverine is known to inhibit PDE10A, an enzyme concentrated in the brain's striatum.[3] Determining if 4,6-DDMP has altered selectivity for PDE10A, or perhaps for PDE5 (a key target in erectile dysfunction and pulmonary hypertension), is of high scientific value.[7] A broad-spectrum enzymatic assay is the most direct and reliable method to answer this question.
Experimental Protocol: Fluorescence Polarization-Based PDE Inhibition Assay
This protocol provides a robust, high-throughput method for measuring the inhibition of a panel of recombinant human PDE enzymes (e.g., PDE1, PDE3, PDE4, PDE5, PDE10A).
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).
-
Reconstitute fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) in the assay buffer to a working concentration (typically in the low nanomolar range, based on the enzyme's Km value).
-
Reconstitute recombinant human PDE enzymes in assay buffer to a concentration that yields ~20-30% substrate hydrolysis in the reaction time.
-
Prepare serial dilutions of 4,6-DDMP, Papaverine (as a positive control), and a known selective inhibitor for each PDE subtype (e.g., Sildenafil for PDE5) in 100% DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted compound (4,6-DDMP or controls) to appropriate wells. For 'no enzyme' and 'vehicle control' wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the fluorescently labeled substrate to all wells.
-
Initiate the reaction by adding 5 µL of the diluted PDE enzyme to all wells except the 'no enzyme' controls.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Stop the reaction by adding 10 µL of a binding solution containing a fluorescently labeled antibody specific for the hydrolyzed product (e.g., anti-AMP/GMP antibody).
-
Incubate for another 30 minutes to allow for binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence polarization reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data Presentation:
The results should be summarized in a clear, comparative table.
| Compound | PDE1A (IC50, µM) | PDE4B (IC50, µM) | PDE5A (IC50, µM) | PDE10A (IC50, µM) |
| Papaverine | Value | Value | Value | Value |
| 4',6-DDMP | Value | Value | Value | Value |
| Sildenafil | >100 | >100 | Value | >100 |
Signaling Pathway Visualization:
Caption: Mechanism of PDE inhibition leading to smooth muscle relaxation.
Investigation of Vasodilatory and Antispasmodic Activity
Rationale and Causality: If 4,6-DDMP demonstrates PDE inhibitory activity, it is highly probable that it will induce smooth muscle relaxation. An ex vivo organ bath, or myograph, experiment provides a functional measure of this effect in a physiologically relevant tissue, such as the aorta.[8] This assay is a gold-standard method for quantifying vasodilation.[8] By pre-constricting isolated aortic rings with an agent like phenylephrine (an α1-adrenergic agonist), we can create a state of tonic contraction. The subsequent addition of a test compound allows for the precise measurement of its relaxant potency (EC50) and efficacy (% relaxation). This self-validating system directly links enzymatic inhibition (from the PDE assay) to a functional tissue response.
Experimental Protocol: Isometric Tension Myography of Isolated Aortic Rings
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings. For some rings, the endothelium can be mechanically removed by gently rubbing the lumen with a fine wire to test for endothelium-dependent effects.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two L-shaped stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force transducer linked to a data acquisition system.
-
Gradually stretch the rings to a baseline passive tension of 1.5-2.0 g and allow them to equilibrate for 60-90 minutes, replacing the buffer every 20 minutes.
-
-
Viability and Contraction:
-
Assess tissue viability by inducing a contraction with a high-potassium solution (KCl, 60 mM).
-
After washing out the KCl and allowing the tension to return to baseline, induce a stable submaximal contraction with phenylephrine (PE, ~1 µM).
-
-
Cumulative Concentration-Response Curve:
-
Once the PE-induced contraction has plateaued, add cumulative concentrations of 4,6-DDMP or Papaverine to the organ bath in a stepwise manner (e.g., from 1 nM to 100 µM).
-
Allow the relaxation response to stabilize at each concentration before adding the next.
-
At the end of the experiment, add a supra-maximal dose of a known vasodilator like sodium nitroprusside to achieve 100% relaxation.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contracted tone induced by PE.
-
Plot the percent relaxation against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy).
-
Experimental Workflow Visualization:
Caption: Workflow for ex vivo assessment of vasodilator activity.
Investigation of In Vitro Cytotoxicity
Rationale and Causality: Before considering any therapeutic potential, a compound's safety profile must be established. Cytotoxicity assays are fundamental for determining the concentration range at which a compound may induce cell damage or death.[9] Furthermore, since Papaverine has been reported to have anti-cancer properties, it is crucial to assess if 4,6-DDMP shares this activity, and if so, whether it shows any selectivity for cancer cells over healthy cells.[10] The lactate dehydrogenase (LDH) release assay is a reliable and straightforward method for quantifying cytotoxicity by measuring cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, making it an excellent biomarker for necrosis.[9]
Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture and Seeding:
-
Culture selected cell lines (e.g., K562 chronic myeloid leukemia cells, HepG2 liver cancer cells, and a non-cancerous control line like HEK293) in appropriate media and conditions.
-
Seed cells into a 96-well clear-bottom plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4,6-DDMP and Papaverine in culture medium.
-
Prepare controls:
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Maximum Release Control: Medium with a lysis agent (e.g., Triton X-100) to induce 100% cell death.
-
Medium Background Control: Culture medium only.
-
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).
-
-
LDH Measurement:
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains lactate, NAD+, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution provided with the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Correct for background by subtracting the medium background control absorbance from all other values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound Abs - Vehicle Control Abs) / (Max Release Abs - Vehicle Control Abs)] * 100
-
-
Plot the % cytotoxicity against the log concentration to determine the IC50 value.
-
Anticipated Data Presentation:
| Compound | K562 (CML) (IC50, µM) | HepG2 (Hepatocellular Carcinoma) (IC50, µM) | HEK293 (Non-cancerous) (IC50, µM) |
| Papaverine | Value | Value | Value |
| 4',6-DDMP | Value | Value | Value |
| Doxorubicin (Control) | Value | Value | Value |
Assay Principle Visualization:
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Discussion and Future Directions
The execution of these three core investigations will provide a foundational pharmacological profile of 4',6-Didemethyl Papaverine. The data will establish whether it acts as a PDE inhibitor, quantifies its functional effect on vascular tissue, and determines its general toxicity and potential for selective anti-cancer activity.
The results will form the basis for critical structure-activity relationship (SAR) analysis. For example, if 4,6-DDMP shows significantly higher potency or selectivity for a specific PDE isoform compared to Papaverine, it would strongly suggest that the 4' and 6-position methoxy groups are detrimental to binding to that particular target. Conversely, a loss of activity would imply these groups are essential for binding.
Based on these initial findings, future research could diverge into several exciting areas:
-
In Vivo Models: If potent vasodilatory effects are confirmed, studies in animal models of hypertension or vasospasm would be the next logical step.
-
Mechanism of Action Deep Dive: If cytotoxicity is observed, further assays to distinguish between apoptosis and necrosis (e.g., caspase activity assays, Annexin V staining) would be warranted.[9]
-
Pharmacokinetics: A comparative pharmacokinetic study of Papaverine and 4,6-DDMP would be essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile and in vivo half-life.
-
Off-Target Screening: A broad-spectrum screen (e.g., a safety panel) against a wide range of receptors, ion channels, and kinases would be crucial to identify any unforeseen activities or potential liabilities.
Conclusion
4',6-Didemethyl Papaverine currently exists in the scientific literature as a metabolic footnote to its well-known parent compound. However, its unique chemical structure warrants a dedicated investigation into its own biological properties. The multi-tiered experimental framework proposed in this guide—encompassing enzymatic, ex vivo functional, and in vitro cytotoxicity assays—provides a robust and logical pathway for the comprehensive characterization of this compound. By systematically exploring its potential as a phosphodiesterase inhibitor, a vasodilator, and a cytotoxic agent, the research community can effectively fill this knowledge gap, potentially uncovering a novel pharmacological agent with a unique therapeutic profile.
References
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Hanna, C., & Parker, R. C. (1960). Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system. Archives Internationales de Pharmacodynamie et de Thérapie, 126, 386-392. [Link]
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Martin, M. L., Diaz, M. T., Montero, M. J., Prieto, P., San Roman, L., & Cortes, D. (1993). Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine. Planta Medica, 59(1), 63-67. [Link]
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Mapa, S. T., et al. (n.d.). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV. [Link]
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Ashrafi, S., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Pharmaceuticals, 16(10), 1475. [Link]
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Ashrafi, S., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. MDPI. [Link]
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MDPI. (n.d.). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Retrieved from [Link]
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Romero, S. A., et al. (2022). Endothelin A receptor inhibition increases nitric oxide-dependent vasodilation independent of superoxide in non-Hispanic Black young adults. American Journal of Physiology-Heart and Circulatory Physiology, 322(1), H110-H118. [Link]
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JoVE. (2022, July 6). Endothelial-Dependent Flow-Mediated Vasodilation using U/S Assessment [Video]. YouTube. [Link]
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Encyclopedia.pub. (2023). Papaverine and Its Mechanism of Action. Retrieved from [Link]
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Inorganic Chemistry Research. (n.d.). Green Synthesis of Papaverine one of Opium Alkaloids in Water. Retrieved from [Link]
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ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. [Link]
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Casey, D. P., et al. (2009). Combined inhibition of nitric oxide and vasodilating prostaglandins abolishes forearm vasodilatation to systemic hypoxia in healthy humans. The Journal of Physiology, 587(Pt 20), 4973–4983. [Link]
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Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(7), 539–546. [Link]
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PubChem. (n.d.). Papaverine. Retrieved from [Link]
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Sulpizio, A. G., et al. (2012). Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. Bioorganic & Medicinal Chemistry Letters, 22(22), 6978-6981. [Link]
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Roy, A., et al. (2021). Repositioning antispasmodic drug Papaverine for the treatment of chronic myeloid leukemia. Medical Oncology, 38(2), 14. [Link]
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Unveiling the Enigmatic Mechanism of 4',6-Didemethyl Papaverine: A Technical Guide for Researchers
Foreword: Charting a Course into Unexplored Pharmacological Territory
To the researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the mechanistic intricacies of 4',6-Didemethyl Papaverine. As a demethylated metabolite of the well-known opium alkaloid papaverine, this compound presents a compelling area of study. While direct, extensive research on 4',6-Didemethyl Papaverine is nascent, its structural relationship with papaverine provides a robust framework for understanding its likely pharmacological actions. This guide will therefore navigate the established mechanisms of papaverine as a foundational blueprint, from which we can extrapolate and propose the putative actions of its 4',6-demethylated counterpart. Our exploration will be grounded in scientific integrity, offering field-proven insights and methodologies to empower your research endeavors.
Section 1: The Papaverine Archetype: A Multi-Faceted Mechanism of Action
Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is renowned for its potent smooth muscle relaxant and vasodilatory effects.[1][2] Unlike its opioid relatives, papaverine lacks significant analgesic properties.[1][3] Its therapeutic applications have included the treatment of visceral spasms, vasospasms, and erectile dysfunction.[2][4] The multifaceted mechanism of papaverine is primarily attributed to two core actions: non-selective phosphodiesterase (PDE) inhibition and blockade of calcium channels.[5][6]
The Central Role of Phosphodiesterase (PDE) Inhibition
Papaverine acts as a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][7] By inhibiting PDEs, papaverine elevates intracellular levels of cAMP and cGMP, triggering a cascade of downstream signaling events that culminate in smooth muscle relaxation.[1][5]
-
cAMP Pathway: Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various target proteins. This leads to a decrease in intracellular calcium concentrations, promoting muscle relaxation.[5]
-
cGMP Pathway: Elevated cGMP activates Protein Kinase G (PKG), which also contributes to reduced intracellular calcium and vasodilation.[5]
Notably, papaverine has demonstrated a degree of selectivity for the PDE10A subtype, which is highly expressed in the striatum of the brain.[1][8] This specific inhibition has implications for its potential antipsychotic and neuroprotective effects.[8][9]
Blockade of L-Type Voltage-Operated Calcium Channels (L-VOCCs)
Independent of its PDE-inhibiting activity, papaverine directly blocks L-type voltage-operated calcium channels.[5][10] Calcium ions are pivotal for muscle contraction; by impeding their influx into smooth muscle cells, papaverine further contributes to its relaxant effects.[5][11] This dual mechanism of PDE inhibition and calcium channel blockade underscores the robust vasodilatory properties of papaverine.
Emerging Mechanistic Insights
Recent research has hinted at additional mechanisms that may contribute to papaverine's pharmacological profile:
-
Mitochondrial Respiration: Some studies suggest that papaverine may alter mitochondrial respiration, although the precise implications of this are still under investigation.[2]
-
Adenosine Receptor Interaction: Papaverine's interaction with adenosine receptors could amplify its vasodilatory capacity.[5]
-
Signaling Pathway Modulation: In cancer cell lines, papaverine has been shown to downregulate the NF-κB/PI3K/Akt signaling pathway, suggesting a potential role in oncology.[12]
Section 2: 4',6-Didemethyl Papaverine: A Putative Mechanism of Action
4',6-Didemethyl Papaverine, also known as 4',6-didesmethylpapaverine, is a metabolite of papaverine.[13][14] Given its structural similarity to the parent compound, it is highly probable that 4',6-Didemethyl Papaverine shares a comparable, though potentially nuanced, mechanism of action. The demethylation at the 4' and 6 positions could influence its potency, selectivity, and pharmacokinetic profile.
Postulated Core Mechanisms
Based on the pharmacology of papaverine, the following are the postulated core mechanisms of action for 4',6-Didemethyl Papaverine:
-
Phosphodiesterase (PDE) Inhibition: It is anticipated that 4',6-Didemethyl Papaverine will exhibit inhibitory activity against a range of PDE isozymes, leading to increased intracellular cAMP and cGMP. The specific PDE subtype selectivity may differ from that of papaverine.
-
Calcium Channel Blockade: The structural backbone of the molecule suggests a continued ability to interact with and block L-type calcium channels, contributing to smooth muscle relaxation.
Potential for Altered Potency and Selectivity
The removal of two methyl groups can significantly impact a molecule's interaction with its biological targets. The hydroxyl groups present in 4',6-Didemethyl Papaverine may form different hydrogen bonds with amino acid residues in the active sites of PDEs or the pores of calcium channels, potentially altering its binding affinity and inhibitory potency.
A Note on its Role as a Biomarker
It is important to note that 4',6-Didemethyl Papaverine has been identified as a metabolite of papaverine and has been utilized as a biomarker to improve the detection time of heroin use, as papaverine can be a contaminant in street heroin.[13]
Section 3: Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of 4',6-Didemethyl Papaverine, a series of well-defined experimental protocols are necessary. The following methodologies provide a robust framework for such an investigation.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of 4',6-Didemethyl Papaverine against a panel of PDE isozymes.
Methodology:
-
Enzyme and Substrate Preparation: Obtain recombinant human PDE enzymes (e.g., PDE1 through PDE11). Prepare a fluorescently labeled cAMP or cGMP substrate.
-
Assay Reaction: In a 96-well plate, combine the PDE enzyme, the fluorescent substrate, and varying concentrations of 4',6-Didemethyl Papaverine or a known PDE inhibitor (e.g., papaverine, IBMX) as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Detection: Add a binding agent that specifically binds to the unhydrolyzed substrate. The resulting fluorescence polarization is inversely proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the IC50 values for 4',6-Didemethyl Papaverine against each PDE isozyme to determine its inhibitory potency and selectivity profile.
In Vitro Smooth Muscle Relaxation Assay
Objective: To assess the functional effect of 4',6-Didemethyl Papaverine on smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate segments of smooth muscle tissue (e.g., guinea pig trachea, rat aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Induce sustained contraction of the muscle tissue using a contractile agent such as potassium chloride (KCl) or phenylephrine.
-
Compound Administration: Once a stable contraction is achieved, add cumulative concentrations of 4',6-Didemethyl Papaverine to the organ bath.
-
Tension Measurement: Record the changes in muscle tension using an isometric force transducer.
-
Data Analysis: Construct a concentration-response curve and calculate the EC50 value to quantify the relaxant potency of 4',6-Didemethyl Papaverine.
Patch-Clamp Electrophysiology for Calcium Channel Blockade
Objective: To directly measure the effect of 4',6-Didemethyl Papaverine on L-type voltage-operated calcium channels.
Methodology:
-
Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 cells) or use freshly isolated smooth muscle cells.
-
Whole-Cell Patch-Clamp: Using the whole-cell patch-clamp technique, clamp the membrane potential of a single cell.
-
Current Elicitation: Apply a depolarizing voltage step to elicit an inward calcium current (ICa).
-
Compound Application: Perfuse the cell with a solution containing 4',6-Didemethyl Papaverine at various concentrations.
-
Current Measurement: Record the ICa in the absence and presence of the compound.
-
Data Analysis: Determine the concentration-dependent inhibition of ICa by 4',6-Didemethyl Papaverine and calculate the IC50 value.
Section 4: Visualizing the Signaling Cascades
To facilitate a deeper understanding of the proposed mechanisms, the following diagrams illustrate the key signaling pathways.
Figure 1: Proposed dual mechanism of action of 4',6-Didemethyl Papaverine.
Figure 2: Experimental workflow for PDE inhibition assay.
Section 5: Quantitative Data Summary
While specific quantitative data for 4',6-Didemethyl Papaverine is not yet available in the public domain, the following table presents hypothetical data to illustrate how results from the proposed experiments could be presented.
| Parameter | 4',6-Didemethyl Papaverine | Papaverine (Reference) |
| PDE Inhibition (IC50, µM) | ||
| PDE1 | 15.2 | 10.5 |
| PDE4 | > 100 | > 100 |
| PDE5 | 25.8 | 18.3 |
| PDE10A | 5.1 | 2.3 |
| Smooth Muscle Relaxation (EC50, µM) | 8.7 | 4.9 |
| L-Type Ca2+ Channel Blockade (IC50, µM) | 12.4 | 9.1 |
Conclusion and Future Directions
4',6-Didemethyl Papaverine stands as a compound of significant interest, with a pharmacological profile likely mirroring its parent, papaverine. The proposed mechanisms of dual PDE inhibition and calcium channel blockade provide a strong foundation for future research. The experimental protocols outlined in this guide offer a clear path to elucidating its precise mechanism of action, potency, and selectivity. Further investigations into its effects on other signaling pathways, such as the NF-κB/PI3K/Akt pathway, and its potential neuroprotective properties are warranted. As we continue to unravel the complexities of this intriguing molecule, we may unlock new therapeutic avenues for a range of disorders.
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Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules.
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(PDF) Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. ResearchGate.
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The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices. PubMed.
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On the mechanism of papaverine inhibition of the voltage-dependent Ca++ current in isolated smooth muscle cells from the guinea pig trachea. PubMed.
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The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson's disease mouse models. PubMed.
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Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons. PubMed.
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Papaverine selectively inhibits human prostate cancer cell (PC-3) growth by inducing mitochondrial mediated apoptosis, cell cycle arrest and downregulation of NF-κB/PI3K/Akt signalling pathway. PubMed.
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Papaverinol-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening. PubMed Central.
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Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein. PLOS One.
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An In-Depth Technical Guide to 4',6-Didemethyl Papaverine: A Key Papaverine Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, is primarily recognized for its vasodilatory and antispasmodic properties.[1][2] Its mechanism of action, distinct from the analgesic opium alkaloids like morphine, involves the inhibition of phosphodiesterases, leading to the relaxation of smooth muscles.[1][2] In recent years, the metabolic fate of papaverine has garnered significant attention, particularly in the context of clinical and forensic toxicology. This guide focuses on a key metabolite, 4',6-Didemethyl Papaverine (4,6-DDMP), providing a comprehensive overview of its formation, analytical detection, and potential significance.
Papaverine is extensively metabolized in the liver, with its metabolites being the primary form of excretion in urine.[3] Among these, the demethylated derivatives, 6-desmethyl papaverine (6-DMP) and the subsequent metabolite, 4',6-Didemethyl Papaverine, have emerged as crucial biomarkers.[3][4] Their extended detection window in urine compared to the parent compound makes them valuable tools for monitoring papaverine exposure, which is of particular interest in identifying illicit heroin use, as papaverine is a common contaminant in street heroin.[4]
Chemical Profile of 4',6-Didemethyl Papaverine
Chemical Structure:
The chemical name of 4',6-Didemethyl Papaverine is 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-hydroxy-6-methoxyisoquinoline. Its structure is derived from papaverine through the enzymatic removal of two methyl groups at the 4' and 6 positions.
Physicochemical Properties:
While specific experimental data for the physicochemical properties of 4',6-Didemethyl Papaverine are not extensively documented in publicly available literature, its structure as a di-phenolic compound suggests increased polarity and water solubility compared to its parent compound, papaverine. This increased polarity facilitates its renal excretion.
Metabolic Pathway of Papaverine to 4',6-Didemethyl Papaverine
The biotransformation of papaverine to 4',6-Didemethyl Papaverine is a two-step enzymatic process occurring predominantly in the liver. This process involves sequential O-demethylation reactions.
Step 1: Formation of 6-Desmethyl Papaverine (6-DMP)
The initial metabolic step is the O-demethylation of papaverine at the 6-position of the isoquinoline ring, yielding 6-Desmethyl Papaverine.
Step 2: Formation of 4',6-Didemethyl Papaverine (4,6-DDMP)
6-Desmethyl Papaverine is further metabolized through O-demethylation at the 4'-position of the benzyl group to form 4',6-Didemethyl Papaverine.
The primary enzyme family responsible for these O-demethylation reactions in humans is the Cytochrome P450 (CYP450) superfamily of monooxygenases. While the specific isozymes involved in papaverine metabolism are not definitively identified in the available literature, CYP3A4 and CYP2D6 are known to be involved in the demethylation of other alkaloids and are likely candidates.[5] Further research with human liver microsomes and recombinant CYP enzymes is necessary to fully elucidate the specific enzymes responsible for each demethylation step.
The metabolic cascade can be visualized as follows:
Analytical Methodology for the Detection of 4',6-Didemethyl Papaverine
The accurate and sensitive detection of 4',6-Didemethyl Papaverine in biological matrices, primarily urine, is crucial for its application as a biomarker. The gold standard for this analysis is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is essential to remove interfering substances from the urine matrix and concentrate the analytes of interest. A detailed protocol for the extraction of papaverine and its metabolites is outlined below.[4]
Experimental Protocol: Solid-Phase Extraction of Papaverine Metabolites from Urine
-
Sample Hydrolysis:
-
To 100 µL of urine sample, add an internal standard solution.
-
Add 50 µL of β-glucuronidase solution in acetate buffer (pH 5.0) to deconjugate the metabolites.
-
Incubate the mixture at 58°C for at least 15 minutes.
-
Cool the sample to room temperature and add 100 µL of 4% o-phosphoric acid.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 10°C.
-
-
Solid-Phase Extraction (using a mixed-mode cation exchange microelution plate):
-
Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the hydrolyzed sample onto the SPE plate.
-
Wash the plate sequentially with 200 µL of water (twice) and 200 µL of hexane.
-
Dry the plate under positive pressure (80 psi) for 1 minute.
-
-
Elution:
-
Elute the analytes with two aliquots of 25 µL of an elution solvent (e.g., methanol:acetonitrile:ammonium hydroxide, 3:2:0.25).
-
Add 100 µL of water to the eluate before analysis.
-
UPLC-MS/MS Analysis
The extracted samples are then analyzed by UPLC-MS/MS. The following table summarizes typical parameters for the analysis of 4',6-Didemethyl Papaverine.
| Parameter | Value |
| UPLC Column | Waters Acquity UPLC BEH C18 (or equivalent) |
| Mobile Phase A | 20 mM Ammonium formate in water |
| Mobile Phase B | 20 mM Ammonium formate in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition for 4,6-DDMP | 312 > 128, 158, 188 m/z |
| Cone Voltage | 58 V |
| Collision Energies | 48 eV, 32 eV, 24 eV |
| Retention Time | Approximately 1.7 minutes |
| Table 1: Typical UPLC-MS/MS parameters for the analysis of 4',6-Didemethyl Papaverine.[4] |
The analytical workflow can be summarized in the following diagram:
Quantitative Data
Studies analyzing urine samples from individuals suspected of heroin use have reported varying concentrations of 4',6-Didemethyl Papaverine.
| Analyte | Concentration Range (ng/mL) |
| Papaverine | 0.10 - 994 |
| 6-Desmethyl Papaverine (6-DMP) | 0.10 - 462 |
| 4',6-Didemethyl Papaverine (4,6-DDMP) | 0.12 - 218 |
| Table 2: Concentration ranges of papaverine and its metabolites detected in urine samples.[4] |
Pharmacological and Toxicological Profile
Currently, there is a significant lack of specific data on the pharmacological and toxicological properties of 4',6-Didemethyl Papaverine. Most of the available research focuses on the parent compound, papaverine.
Pharmacology: It is plausible that the demethylated metabolites may retain some of the phosphodiesterase-inhibiting activity of papaverine, although likely to a different extent. The introduction of hydroxyl groups could also potentially lead to new biological activities. In silico studies on other papaverine metabolites have suggested potential for antidiabetic and antiobesity effects, indicating that further investigation into the bioactivity of 4,6-DDMP is warranted.[6]
Toxicology: The toxicological profile of 4',6-Didemethyl Papaverine is not well-characterized. As with any metabolite, its potential for toxicity should be considered, especially in cases of chronic exposure. General toxicological studies on papaverine have noted potential side effects, but it is unclear how these relate to its metabolites.[1] Further in vitro and in vivo studies are necessary to assess the safety profile of 4',6-Didemethyl Papaverine.
Synthesis of 4',6-Didemethyl Papaverine as a Reference Standard
A plausible synthetic route would involve the condensation of a suitably protected 3-hydroxy-4-methoxyphenethylamine derivative with a protected 4-hydroxy-3-methoxyphenylacetic acid derivative, followed by cyclization and deprotection steps. The development and validation of such a synthetic route would be a valuable contribution to the field.
Conclusion and Future Directions
4',6-Didemethyl Papaverine is a significant metabolite of papaverine with established utility as a biomarker in forensic toxicology. Robust analytical methods for its detection and quantification in urine are well-documented, providing a reliable tool for researchers and clinicians. However, significant knowledge gaps remain regarding its intrinsic pharmacological and toxicological properties, as well as the specific human CYP450 enzymes responsible for its formation.
Future research should focus on:
-
Elucidating the specific human CYP450 isozymes involved in the sequential demethylation of papaverine.
-
Developing and publishing a detailed, validated synthetic protocol for 4',6-Didemethyl Papaverine to ensure the availability of a certified reference standard.
-
Conducting in vitro and in vivo studies to characterize the pharmacological and toxicological profile of 4',6-Didemethyl Papaverine.
Addressing these areas will provide a more complete understanding of this key metabolite and its potential roles beyond being a simple biomarker.
References
- Benej, M., et al. (2018). Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism. Proceedings of the National Academy of Sciences, 115(42), 10756-10761.
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Richi, F. T., et al. (2023). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 28(7), 3149. [Link]
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Holler, J. M., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of analytical toxicology, 43(7), 536–543. [Link]
- Teunissen, M. W., et al. (2010). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 34(8), 477-483.
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Eliwa, D., et al. (2023). Papaverinol-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening. Molecules, 28(4), 1636. [Link]
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PubChem. (n.d.). Papaverine. National Center for Biotechnology Information. Retrieved from [Link]
- Dangi, B., et al. (2021). Characterization of high-H2O2-tolerant bacterial cytochrome P450 CYP105D18: insights into papaverine N-oxidation. Acta Crystallographica Section D: Structural Biology, 77(Pt 6), 756-767.
- Shen, Y., et al. (2019). Enzyme-catalyzed regio-selective demethylation of papaverine by CYP105D1. Biotechnology Letters, 41(4-5), 555-562.
- Grimm, C., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase.
- Boschelli, D. H., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(11), 13556-13567.
- Brossi, A., & Teitel, S. (1970). O-demethylation of papaverine. Journal of Organic Chemistry, 35(10), 3559-3561.
- Belpaire, F. M., & Bogaert, M. G. (1975). Metabolism of papaverine. I.
- Belpaire, F. M., et al. (1975). Metabolism of papaverine. II. Species differences in the O-demethylation of papaverine. Xenobiotica, 5(7), 421-429.
- Belpaire, F. M., et al. (1978). Metabolism of papaverine. IV. Urinary elimination of papaverine metabolites in man. Xenobiotica, 8(5), 297-300.
- Butler, J., et al. (1998). The hepatic metabolism of papaverine. Drug metabolism and disposition, 26(1), 59-65.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
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An In-depth Technical Guide to the Discovery and History of 4',6-Didemethyl Papaverine
Abstract
This technical guide provides a comprehensive overview of 4',6-Didemethyl Papaverine, a significant metabolite of the opium alkaloid Papaverine. While not a compound with a distinct history of independent discovery and therapeutic application, its scientific journey is intrinsically linked to the study of its parent compound. This document will delve into the historical context of Papaverine, its synthesis, and its pharmacological properties, leading to the subsequent discovery and characterization of its metabolites. Particular focus will be placed on the analytical methodologies that have enabled the identification and quantification of 4',6-Didemethyl Papaverine, and its contemporary significance as a biomarker in clinical and forensic toxicology. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this Papaverine derivative.
The Progenitor: A History of Papaverine
The story of 4',6-Didemethyl Papaverine begins with its precursor, Papaverine. Isolated in 1848 by Georg Merck, a student of the renowned chemists Justus von Liebig and August Hofmann, Papaverine was the seventh alkaloid to be identified from the opium poppy (Papaver somniferum)[1][2]. This discovery was a significant milestone in the field of natural product chemistry.[2] Initially, the therapeutic value of Papaverine was not well understood, and it was its antispasmodic effects on smooth muscles, recognized some 50 years later, that brought it into medicinal use.[2]
Papaverine is a benzylisoquinoline alkaloid, structurally and pharmacologically distinct from the analgesic morphine and its derivatives also found in opium.[1][3] Its primary use has been in the treatment of visceral spasms, vasospasms, and more recently, in erectile dysfunction.[1][3] The mechanism of action is primarily attributed to its ability to inhibit phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), which in turn promotes smooth muscle relaxation.[3]
Chemical Synthesis of Papaverine
The molecular structure of Papaverine was definitively validated through its total synthesis by Pictet and Gams in 1909.[3] Modern synthetic routes often begin with veratrol, which undergoes chloromethylation to form 3,4-dimethoxybenzylchloride.[4] This is followed by a reaction with potassium cyanide to yield 3,4-dimethoxybenzylcyanide, which can then be reduced to homoveratrylamine or hydrolyzed to 3,4-dimethoxyphenylacetic acid.[4] The condensation of these two compounds forms an amide, which is then cyclized via the Bischler-Napieralski reaction to produce 3,4-dihydropapaverine.[4] A final dehydrogenation step yields Papaverine.[4][5]
The Emergence of Metabolites: Unraveling the Biological Fate of Papaverine
The pharmacological and toxicological understanding of any xenobiotic is incomplete without a thorough investigation of its metabolism. As with many pharmaceuticals, the biotransformation of Papaverine in the body leads to the formation of various metabolites, some of which may possess their own biological activity or serve as important markers of exposure. 4',6-Didemethyl Papaverine emerges from this metabolic cascade.
Hepatic Metabolism and the Genesis of 4',6-Didemethyl Papaverine
Papaverine is primarily metabolized in the liver.[6] The metabolic process involves demethylation, the removal of methyl groups from the methoxy moieties of the Papaverine molecule.[7] This process gives rise to demethylated analogs, including the major metabolite 6-Desmethylpapaverine (6-DMP) and the subsequent metabolite 4',6-Didesmethylpapaverine (4,6-DDMP).[6] The position of demethylation significantly influences the interaction of the resulting metabolite with biological targets, such as phosphodiesterase enzymes.[7]
The discovery of these metabolites, including 4',6-Didemethyl Papaverine, was not a singular event but rather an outcome of advancing analytical techniques capable of separating and identifying drug metabolites in biological matrices.
Caption: Metabolic pathway of Papaverine to 4',6-Didemethyl Papaverine.
Analytical Discovery and Characterization
The "discovery" of 4',6-Didemethyl Papaverine in a modern scientific context is intrinsically tied to the development of sophisticated analytical methodologies. These techniques are crucial for the detection, identification, and quantification of drug metabolites in complex biological samples like urine and blood.
Chromatographic and Spectrometric Techniques
The primary method for the analysis of Papaverine and its metabolites is a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS).[8][9] This powerful technique allows for the separation of the parent drug from its metabolites, followed by their highly sensitive and specific detection.
Table 1: Analytical Parameters for the Detection of Papaverine and its Metabolites
| Analyte | Retention Time (min) |
| 4',6-Didemethyl Papaverine | 1.7 |
| 6-Desmethylpapaverine | 2.0 |
| Papaverine | 2.3 |
| Data derived from a typical UPLC-MS/MS method.[8] |
Experimental Protocol: Extraction and Analysis of Papaverine Metabolites from Urine
The following protocol outlines a typical procedure for the extraction and analysis of 4',6-Didemethyl Papaverine from urine samples, as would be conducted in a clinical or forensic laboratory.
Objective: To quantify the concentration of 4',6-Didemethyl Papaverine in a urine specimen.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated analog)
-
Phosphate buffer (pH 6)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Methanol
-
Ammonium hydroxide
-
Dichloromethane
-
Isopropanol
-
Mobile phases for LC-MS/MS (e.g., ammonium formate in water and methanol)[8]
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine into a labeled tube.
-
Add the internal standard.
-
Add 1 mL of phosphate buffer and vortex.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge with water, followed by an acidic wash, and then methanol to remove interferences.
-
Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Quantification:
-
Construct a calibration curve using known concentrations of 4',6-Didemethyl Papaverine.
-
Determine the concentration of the analyte in the unknown sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Caption: Workflow for the extraction and analysis of 4',6-Didemethyl Papaverine.
Contemporary Significance and Applications
The primary significance of 4',6-Didemethyl Papaverine lies in its application as a biomarker for heroin use.[8][9] Illicitly produced heroin is often contaminated with other opium alkaloids, including Papaverine.[1] While the primary biomarkers for heroin use are 6-acetylmorphine (6-AM) and morphine, 6-AM has a very short detection window (2-8 hours).[8] Papaverine and its metabolites, including 4',6-Didemethyl Papaverine, have a longer detection window of up to 3 days.[8][9] Therefore, the detection of these compounds in urine can extend the timeframe for identifying heroin use, which is of significant value in clinical and forensic toxicology.[6][8]
Conclusion
The discovery and history of 4',6-Didemethyl Papaverine are not those of a standalone therapeutic agent but are deeply interwoven with the scientific journey of its parent compound, Papaverine. Its "discovery" is a testament to the advancements in analytical chemistry that have allowed for the detailed exploration of drug metabolism. Today, 4',6-Didemethyl Papaverine holds a crucial, albeit niche, role in the field of toxicology, serving as an important secondary biomarker that enhances the ability to detect heroin use. Future research may further elucidate the pharmacological activity of this metabolite and explore other potential applications.
References
-
Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. (2019). National Institutes of Health. [Link]
-
Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use | Request PDF. ResearchGate. [Link]
-
The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central. [Link]
-
Papaverine. Wikipedia. [Link]
-
Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PubMed Central. [Link]
-
Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. PubMed. [Link]
-
Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research. [Link]
-
Papaverine. National Center for Biotechnology Information. [Link]
-
Story: Papaverine. Merck Group. [Link]
-
Chemical structures of the other synthesized papaverine analogues 4–11. ResearchGate. [Link]
-
Total synthesis of Papaverine. | Download Scientific Diagram. ResearchGate. [Link]
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Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential of 4',6-Didemethyl Papaverine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic effects of 4',6-Didemethyl Papaverine, a metabolite of the opium alkaloid papaverine. While papaverine is a well-known non-selective phosphodiesterase (PDE) inhibitor with established vasodilatory and antispasmodic properties, its clinical utility is often limited by its broad specificity and modest potency. This document hypothesizes that the demethylation at the 4' and 6 positions of the papaverine scaffold could significantly alter its pharmacological profile, potentially leading to enhanced potency, selectivity, and novel therapeutic applications. We present a structured approach for the synthesis and comprehensive preclinical evaluation of 4',6-Didemethyl Papaverine, including detailed experimental protocols for assessing its activity as a PDE inhibitor, its effects on vascular smooth muscle relaxation, and its potential as a cytotoxic and anti-inflammatory agent. This guide is intended to serve as a foundational resource for researchers seeking to investigate this promising, yet underexplored, compound.
Introduction: Re-examining the Papaverine Scaffold
Papaverine, a benzylisoquinoline alkaloid isolated from Papaver somniferum, has a long history in medicine as a non-specific smooth muscle relaxant.[1] Its primary mechanism of action involves the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), leading to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This, in turn, results in the relaxation of vascular, bronchial, and gastrointestinal smooth muscle.[1] Papaverine has been utilized in the management of visceral spasms, vasospasms, and erectile dysfunction.[3] Furthermore, emerging research suggests a broader pharmacological potential for papaverine, including antiviral, cardioprotective, anti-inflammatory, and anticancer activities.[1][4]
Despite its diverse biological activities, the clinical application of papaverine is often hampered by its relatively low potency and lack of selectivity across the 11 families of PDE enzymes. This broad-spectrum inhibition can lead to off-target effects and a narrow therapeutic window. The metabolic fate of papaverine in vivo includes hepatic demethylation, leading to the formation of metabolites such as 6-Desmethyl Papaverine (6-DMP) and 4',6-Didesmethyl Papaverine (4,6-DDMP).[5][6] While these metabolites have been primarily investigated as biomarkers for heroin use, their intrinsic pharmacological properties remain largely unexplored.[5][6]
This guide focuses on the therapeutic potential of 4',6-Didemethyl Papaverine. Structure-activity relationship (SAR) studies of papaverine analogs have indicated that hydrophobicity and steric factors play a crucial role in PDE inhibition.[7] The removal of methyl groups at the 4' and 6 positions introduces hydroxyl moieties, which are expected to alter the compound's polarity, hydrogen bonding capacity, and steric profile. These modifications could lead to:
-
Enhanced Potency and Selectivity: The hydroxyl groups may form new, specific interactions within the active sites of certain PDE isozymes, potentially leading to increased inhibitory potency and a more selective binding profile.
-
Novel Therapeutic Targets: The altered chemical structure may enable interaction with other biological targets beyond PDEs, opening up new therapeutic possibilities.
This document outlines a comprehensive research framework to systematically investigate the therapeutic potential of 4',6-Didemethyl Papaverine, from its chemical synthesis to its preclinical pharmacological characterization.
Proposed Synthesis of 4',6-Didemethyl Papaverine
To enable the pharmacological investigation of 4',6-Didemethyl Papaverine, a reliable synthetic route is essential. While the direct synthesis of this specific metabolite is not extensively documented, a plausible approach involves the selective demethylation of papaverine. Several methods for the regioselective demethylation of aryl methyl ethers have been reported and can be adapted for this purpose.[3][8]
A promising strategy involves a two-step process:
-
Regioselective 6-O-demethylation: This can be achieved using biocatalytic methods, such as employing the cytochrome P450 enzyme CYP105D1 from Streptomyces griseus, which has been shown to regioselectively demethylate papaverine at the C-6 position to yield 6-O-demethylpapaverine.[9] Alternatively, a cobalamin-dependent veratrol-O-demethylase has also demonstrated regioselective demethylation of papaverine.[2]
-
Selective 4'-O-demethylation: Following the initial demethylation, the resulting 6-O-demethylpapaverine can be subjected to a second selective demethylation at the 4' position. This may be achievable using Lewis acids like aluminum chloride or boron tribromide under carefully controlled conditions, where the reactivity of the remaining methoxy groups is differentiated by their electronic environment.[10] Thiolate-based reagents have also been used for the selective demethylation of aryl methyl ethers and could be explored.[11]
Diagram of Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of 4',6-Didemethyl Papaverine.
In Vitro Evaluation of Therapeutic Potential
A systematic in vitro evaluation is the cornerstone for characterizing the pharmacological profile of 4',6-Didemethyl Papaverine. The following experimental protocols are designed to assess its activity across several key therapeutic areas.
Phosphodiesterase (PDE) Inhibition Assay
Rationale: To determine the inhibitory potency and selectivity of 4',6-Didemethyl Papaverine against a panel of human recombinant PDE enzymes. This will reveal if the demethylation leads to a more potent and/or selective inhibitor compared to papaverine.
Protocol:
-
Enzyme and Substrate Preparation:
-
Obtain a panel of purified, human recombinant PDE enzymes (e.g., PDE1-11).
-
Prepare stock solutions of the cyclic nucleotide substrates, cAMP and cGMP.
-
-
Assay Procedure (Luminescence-based):
-
The PDE-Glo™ Phosphodiesterase Assay is a recommended method.[12][13]
-
In a 384-well plate, add the PDE enzyme, assay buffer, and serial dilutions of 4',6-Didemethyl Papaverine or a reference inhibitor (e.g., papaverine, sildenafil).
-
Initiate the reaction by adding the appropriate cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Terminate the PDE reaction and initiate the detection reaction by adding the PDE-Glo™ Termination/Detection reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Data Presentation:
| Compound | PDE1 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) | ... (Other PDEs) |
| Papaverine | Hypothetical | Hypothetical | Hypothetical | ... |
| 4',6-Didemethyl Papaverine | Experimental | Experimental | Experimental | ... |
| Reference Inhibitor | Hypothetical | Hypothetical | Hypothetical | ... |
Ex Vivo Vasodilation Assay (Aortic Ring)
Rationale: To assess the functional consequence of PDE inhibition by measuring the vasodilatory effect of 4',6-Didemethyl Papaverine on isolated vascular smooth muscle.
Protocol:
-
Tissue Preparation:
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of 1-2 g for 60-90 minutes.
-
-
Experimental Procedure:
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent (e.g., phenylephrine or KCl).
-
Once a plateau in contraction is reached, add cumulative concentrations of 4',6-Didemethyl Papaverine to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the half-maximal effective concentration (EC50) value.
-
Diagram of Aortic Ring Assay Workflow:
Caption: Workflow for the ex vivo aortic ring vasodilation assay.
Cytotoxicity Assay (MTT Assay)
Rationale: To evaluate the cytotoxic potential of 4',6-Didemethyl Papaverine against a panel of human cancer cell lines and a non-cancerous control cell line. This will provide an initial assessment of its potential as an anticancer agent and its general toxicity.[16][17]
Protocol:
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., from the NCI-60 panel) and a non-cancerous cell line (e.g., normal human fibroblasts) in appropriate media.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 4',6-Didemethyl Papaverine for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[1][16][17]
-
Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation:
| Cell Line (Cancer Type) | 4',6-Didemethyl Papaverine (IC50, µM) | Papaverine (IC50, µM) | Doxorubicin (IC50, µM) |
| MCF-7 (Breast) | Experimental | Hypothetical | Hypothetical |
| A549 (Lung) | Experimental | Hypothetical | Hypothetical |
| HCT116 (Colon) | Experimental | Hypothetical | Hypothetical |
| Normal Fibroblasts | Experimental | Hypothetical | Hypothetical |
In Vitro Anti-inflammatory Assay
Rationale: To investigate the potential anti-inflammatory properties of 4',6-Didemethyl Papaverine by measuring its effect on the production of pro-inflammatory mediators in stimulated immune cells.
Protocol:
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Experimental Procedure:
-
Seed the cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of 4',6-Didemethyl Papaverine for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate for 24 hours.
-
-
Measurement of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO and cytokine production compared to LPS-stimulated cells without the compound.
-
Determine the IC50 values for the inhibition of each inflammatory mediator.
-
In Vivo Evaluation
Following promising in vitro results, the therapeutic potential of 4',6-Didemethyl Papaverine should be further investigated in relevant animal models.
In Vivo Blood Pressure Measurement in Rodents
Rationale: To determine the effect of 4',6-Didemethyl Papaverine on systemic blood pressure in a living organism.
Protocol:
-
Animal Model:
-
Use normotensive or hypertensive rat or mouse strains.
-
-
Blood Pressure Measurement:
-
Experimental Design:
-
Administer 4',6-Didemethyl Papaverine via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Monitor blood pressure and heart rate continuously before and after drug administration.
-
Include a vehicle control group and a positive control group (e.g., treated with papaverine or a known antihypertensive drug).
-
-
Data Analysis:
-
Analyze the changes in systolic, diastolic, and mean arterial pressure over time.
-
Compare the effects of different doses of 4',6-Didemethyl Papaverine.
-
Diagram of In Vivo Blood Pressure Measurement Workflow:
Caption: Workflow for in vivo blood pressure measurement using radiotelemetry.
Conclusion and Future Directions
The exploration of papaverine metabolites represents a promising strategy for the discovery of novel therapeutic agents with improved pharmacological profiles. This technical guide provides a comprehensive and structured framework for the synthesis and preclinical evaluation of 4',6-Didemethyl Papaverine. The proposed experimental protocols are designed to rigorously assess its potential as a selective PDE inhibitor, a vasodilator, a cytotoxic agent, and an anti-inflammatory compound. The data generated from these studies will be crucial in determining the therapeutic viability of this underexplored molecule and will pave the way for further preclinical and clinical development. Future research should also focus on elucidating the detailed mechanism of action, conducting pharmacokinetic and toxicological studies, and exploring its efficacy in relevant disease models.
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A Structure-Activity Relationship Study on Papaverine Analogs. Research Communications in Chemical Pathology and Pharmacology. [Link]
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Repositioning antispasmodic drug Papaverine for the treatment of chronic myeloid leukemia. BMC Cancer, 21(1), 8. [Link]
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Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Organic & Biomolecular Chemistry, 7(24), 5084-5090. [Link]
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Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis, 10(18), 10375-10380. [Link]
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Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. [Link]
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The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 83(19), 3137-3144. [Link]
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Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 44(2), 155-163. [Link]
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The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1320-1326. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
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New synthesis of 1-[(3,4-dimethoxyphenyl)methoxymethyl]-6,7-dimethoxyisoquinoline (setigerine), a naturally occurring alkaloid, and some derivatives of papaverine. ResearchGate. [Link]
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Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Springer Nature Experiments. [Link]
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Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. Medicinal Chemistry, 15(6), 634-645. [Link]
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In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1146. [Link]
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Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]
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In virto Anti inflammatory assay. YouTube. [Link]
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The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central. [Link]
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Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research. [Link]
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The biosynthesis of papaverine proceeds via (S)-reticuline. ResearchGate. [Link]
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Significant associations of PDE4D promoter methylation status with pathology and cognitive impairment. ResearchGate. [Link]
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Dissociation Between Phosphodiesterase Inhibition and Antiproliferative Effects of Phosphodiesterase Inhibitors on the Dami Cell Line. General Pharmacology: The Vascular System, 29(4), 621-626. [Link]
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Total synthesis of Papaverine. ResearchGate. [Link]
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Effects of exercise-targeted hippocampal PDE-4 methylation on synaptic plasticity and spatial learning/memory impairments in D-galactose-induced aging rats. PubMed Central. [Link]
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The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols: Solid-Phase Extraction for 4',6-Didemethyl Papaverine
Introduction: The Analytical Challenge of Papaverine Metabolites
Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is utilized clinically as a vasodilator and antispasmodic agent.[1][2][3] Its therapeutic action is primarily attributed to the relaxation of smooth muscle.[4] The metabolism of papaverine in vivo leads to the formation of several derivatives, including 4',6-Didemethyl Papaverine. As a significant metabolite, the accurate and sensitive quantification of 4',6-Didemethyl Papaverine in biological matrices is crucial for pharmacokinetic, toxicological, and drug metabolism studies.
Biological samples, such as plasma, serum, and urine, are complex matrices containing a multitude of endogenous substances that can interfere with analytical measurements.[5][6] Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique designed to isolate and concentrate analytes of interest from these complex mixtures, thereby enhancing the reliability and sensitivity of subsequent analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7][8]
This document provides a comprehensive guide to developing a robust SPE protocol for the extraction of 4',6-Didemethyl Papaverine from biological fluids. We will delve into the mechanistic principles of SPE, detail a step-by-step protocol, and provide guidance on method validation.
Physicochemical Properties and Method Selection
A successful SPE method hinges on exploiting the differences in physicochemical properties between the analyte and matrix components. While specific experimental data for 4',6-Didemethyl Papaverine is not extensively published, we can infer its properties from its parent compound, papaverine, and related metabolites.
Papaverine itself is a weakly basic compound.[2] The demethylation at the 4' and 6 positions to form 4',6-Didemethyl Papaverine introduces hydroxyl groups, which are expected to increase the compound's polarity compared to papaverine. The presence of the tertiary amine in the isoquinoline ring system imparts a basic character, allowing for manipulation of its charge state through pH adjustment.
Given these characteristics, a mixed-mode Solid-Phase Extraction (SPE) approach, combining reversed-phase and ion-exchange mechanisms, is the recommended strategy. This dual retention mechanism offers superior selectivity and cleanup compared to a single-mode approach.[9] Specifically, a mixed-mode cation-exchange (MCX) sorbent is ideal. This type of sorbent possesses both hydrophobic (e.g., C8 or C18) and strong or weak cation-exchange functionalities (e.g., sulfonic acid or carboxylic acid groups).[9][10]
The rationale for selecting a mixed-mode cation-exchange sorbent is as follows:
-
Reversed-Phase Interaction: The hydrophobic backbone of the sorbent will retain 4',6-Didemethyl Papaverine and other non-polar to moderately polar compounds through van der Waals forces.[11][12]
-
Cation-Exchange Interaction: By acidifying the sample, the tertiary amine of 4',6-Didemethyl Papaverine will be protonated, carrying a positive charge. This allows for strong electrostatic interaction with the negatively charged functional groups (e.g., sulfonic acid) on the sorbent surface.[10][13]
This dual retention mechanism allows for a more rigorous washing procedure to remove a wider range of interferences. Neutral and acidic interferences can be washed away with an organic solvent, while the analyte of interest remains bound by the strong ionic interaction. The analyte can then be selectively eluted by disrupting this ionic bond with a basic solution.
Experimental Workflow Diagram
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Application Note & Protocol: Quantitative Analysis of 4',6-Didemethyl Papaverine in Biological Samples by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated method for the quantitative analysis of 4',6-Didemethyl Papaverine (4,6-DDMP), a key metabolite of papaverine, in biological matrices. Primarily focusing on urine as the sample matrix, with adaptations for plasma and whole blood, this document provides an in-depth protocol employing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is particularly relevant for forensic toxicology, clinical research, and drug metabolism studies, where accurate quantification of papaverine metabolites is crucial for assessing heroin use.[1][2][3] The protocols herein are designed to ensure high sensitivity, selectivity, and reproducibility, adhering to the principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA).[4][5][6]
Introduction: The Significance of 4',6-Didemethyl Papaverine Quantification
Papaverine, a benzylisoquinoline alkaloid naturally found in the opium poppy, is also a common adulterant in illicit heroin preparations.[7][8] While not possessing the potent analgesic properties of morphine, its presence and subsequent metabolism in the body can serve as a valuable biomarker.[1] Papaverine is metabolized in humans, with 6-Desmethylpapaverine (6-DMP) being the major urinary metabolite, and 4',6-Didemethyl Papaverine (4,6-DDMP) being a further demethylated metabolite.[1][9]
The detection window for traditional heroin biomarkers like 6-acetylmorphine (6-AM) is very short (2-8 hours), while morphine can be present from other sources.[1][10] Papaverine metabolites, including 4,6-DDMP, can be detected in urine for up to three days, significantly extending the window for identifying heroin use.[1][3] Therefore, a sensitive and specific quantitative method for 4,6-DDMP is a critical tool for forensic laboratories and in clinical settings monitoring opioid usage.
This application note provides a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, prized for its superior sensitivity and selectivity in complex biological matrices.[7][11]
Principle of the Method
The methodology is based on the extraction of 4',6-Didemethyl Papaverine from a biological sample, followed by instrumental analysis using UPLC-MS/MS. A stable isotope-labeled internal standard (IS) should be used, if commercially available, to compensate for variability in sample processing and potential matrix effects.[12] In its absence, a structurally similar compound can be employed. Chromatographic separation is achieved on a reversed-phase C18 column, which resolves the analyte from endogenous interferences. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for accurate quantification.
Materials and Reagents
-
Standards: 4',6-Didemethyl Papaverine (certified reference material), Papaverine, 6-Desmethyl Papaverine, and a suitable internal standard (e.g., a deuterated analog, if available).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (deionized, 18 MΩ·cm), Formic acid (≥98%), Ammonium formate.
-
Reagents for Sample Preparation (Urine): β-glucuronidase (from Helix pomatia), 0.2 M Acetate buffer (pH 5.0), Concentrated HCl.[1][13]
-
Reagents for Sample Preparation (Blood/Plasma): Trichloroacetic acid, or a mixture of Methanol and Acetonitrile for protein precipitation.[14] Alternatively, a suitable buffer and extraction solvent (e.g., chloroform-hexane mixture) for Liquid-Liquid Extraction (LLE).[15][16][17]
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (MCX) cartridges (for urine).[1]
-
Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, UPLC system, and a tandem mass spectrometer.
Experimental Protocols
Preparation of Stock and Working Solutions
Prepare individual stock solutions of 4',6-DDMP and the internal standard in methanol. From these, prepare serial dilutions to create calibration standards and quality control (QC) samples by spiking into the appropriate blank biological matrix (e.g., drug-free urine or plasma).
Protocol 1: Sample Preparation from Urine (Solid-Phase Extraction)
This protocol is adapted from a validated method for the analysis of papaverine metabolites in urine.[1]
-
Enzymatic Hydrolysis: To 100 µL of urine sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution. Add 50 µL of β-glucuronidase solution. Incubate at 58°C for at least 15 minutes to cleave glucuronide conjugates.[1]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by sequentially passing methanol and then water through the sorbent.[18]
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a mild organic solvent) to remove interfering substances.[18]
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).[1][19]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for 4',6-DDMP from urine.
Protocol 2: Sample Preparation from Plasma/Blood
For plasma or whole blood, two common approaches are protein precipitation and liquid-liquid extraction.
A. Protein Precipitation (PPT):
-
To 50 µL of plasma, add the internal standard.[14]
-
Add 90 µL of a cold protein precipitating agent, such as a methanol:acetonitrile (1:9, v/v) mixture.[14]
-
Vortex vigorously for 10 seconds.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a clean tube and inject it directly or after evaporation and reconstitution.
B. Liquid-Liquid Extraction (LLE):
-
To 50 µL of plasma, add the internal standard and a suitable buffer to adjust the pH.[16]
-
Add an immiscible organic extraction solvent (e.g., a chloroform-hexane mixture).[15]
-
Vortex for 10 seconds to facilitate the transfer of the analyte into the organic phase.[16]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase for analysis.
Caption: Workflows for Protein Precipitation and Liquid-Liquid Extraction.
LC-MS/MS Instrumental Analysis
The following parameters are based on a published method and serve as a starting point for method development.[1]
-
UPLC System: Waters Acquity or equivalent.
-
Column: Waters Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.[1]
-
Mobile Phase A: 20 mM ammonium formate in water.[1]
-
Mobile Phase B: 20 mM ammonium formate in methanol.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
-
Initial: 95% A, 5% B
-
1.5 min: 60% A, 40% B
-
3.0 min: 0% A, 100% B
-
3.5 min: 0% A, 100% B
-
Return to initial conditions.[1]
-
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Waters Xevo-TQ-S Micro or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key MS Parameters:
Method Validation
A bioanalytical method must be validated to demonstrate its suitability for the intended purpose.[5][6] The validation should be performed in accordance with FDA guidelines and should assess the following parameters.[4][20][21]
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix sources.[5][20] | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity & Range | The relationship between concentration and instrument response. A calibration curve is generated using at least five non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the determined value to the nominal concentration. Assessed at a minimum of three QC levels (low, mid, high). | Mean concentration within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision at low, mid, and high QC levels. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5-10 times that of a blank sample. Accuracy within ±20%, Precision ≤ 20% CV. |
| Recovery | The extraction efficiency of the analytical method. Determined by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components.[22][23][24] Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.[11] | The IS-normalized matrix factor should be consistent across different matrix lots. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[1] | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Table 1: Summary of Bioanalytical Method Validation Parameters. (Based on FDA Guidance[5][6])
A published method for 4,6-DDMP in urine demonstrated linearity from 0.1 to 50 ng/mL, with an LLOQ of 0.1 ng/mL.[1] Process efficiency ranged from 95% to 147%, and the analyte was stable through three freeze-thaw cycles and for up to 3 months at 5°C.[1]
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (e.g., 1/x or 1/x²) linear regression is typically used. The concentration of 4',6-DDMP in unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of 4',6-Didemethyl Papaverine in biological samples using UPLC-MS/MS. The outlined protocols for sample preparation from urine and plasma, coupled with the specific instrumental conditions and rigorous validation guidelines, establish a reliable method for researchers in forensic toxicology, pharmacology, and clinical diagnostics. The successful implementation of this method can significantly enhance the ability to detect heroin use by extending the biomarker detection window.
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- PubMed, National Institutes of Health (NIH). (2007). Extraction and determination of papaverin in pericarpium papaveris using aqueous two-phase system of poly(ethylene glycol)-(NH4)2SO4 coupled with high-performance liquid chromatography.
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- 17. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aurorabiomed.com [aurorabiomed.com]
- 19. mdpi.com [mdpi.com]
- 20. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 21. researchgate.net [researchgate.net]
- 22. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nebiolab.com [nebiolab.com]
- 24. longdom.org [longdom.org]
Application Note & Protocol: Synthesis of 6-O-Demethyl Papaverine (Pacodine) Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 6-O-Demethyl Papaverine, also known as Pacodine. This compound is a primary metabolite of Papaverine and a critical precursor in the metabolic pathway leading to 4',6-Didemethyl Papaverine. The availability of a pure analytical standard of 6-O-Demethyl Papaverine is essential for metabolism studies, pharmacokinetic analysis, and as a starting material for the synthesis of other metabolites. This guide contrasts a highly regioselective enzymatic synthesis with a discussion on classical chemical demethylation approaches, providing researchers with both a practical, high-yield protocol and a theoretical framework for related chemical transformations.
Introduction: The Importance of Papaverine Metabolite Standards
Papaverine, a benzylisoquinoline alkaloid derived from Papaver somniferum, is a potent vasodilator with a long history of clinical use.[1] Its metabolism in vivo proceeds through sequential demethylation of its four methoxy groups located at the 6, 7, 3', and 4' positions. The metabolite 4',6-Didemethyl Papaverine has been identified in biological systems, making it a key target for toxicological and pharmacological profiling.[2]
A robust understanding of Papaverine's metabolic fate requires the availability of pure analytical standards for its various metabolites. 6-O-Demethyl Papaverine (Pacodine) is a significant mono-demethylated metabolite. Its synthesis is a critical first step for researchers aiming to:
-
Quantify Papaverine metabolism in biological matrices.
-
Investigate the pharmacological activity of individual metabolites.
-
Use it as a precursor for the subsequent synthesis of di-demethylated species like 4',6-Didemethyl Papaverine.
While classical chemical methods for demethylating aryl methyl ethers exist, they often suffer from harsh conditions and a lack of regioselectivity, leading to a mixture of products that are difficult to separate.[3] In contrast, biocatalytic methods offer remarkable precision. This document details a highly regioselective enzymatic protocol for the synthesis of 6-O-Demethyl Papaverine using a cytochrome P450 enzyme system, a method that overcomes the limitations of traditional chemical approaches.[2][4]
Principle of Synthesis: Regioselectivity in Demethylation
The core challenge in synthesizing a specific Papaverine metabolite is achieving regioselectivity. Papaverine possesses four methoxy groups, and their reactivity towards demethylating agents is not identical.
Chemical Demethylation (Theoretical Basis)
Strong Lewis acids like Boron Tribromide (BBr₃) are commonly used to cleave aryl methyl ethers.[5] The mechanism involves the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.[6] While effective, BBr₃ often does not discriminate significantly between multiple methoxy groups on a complex molecule like Papaverine, especially under forcing conditions, which would lead to a mixture of mono-, di-, tri-, and fully demethylated products. Achieving selectivity would require careful control of stoichiometry and temperature, and is often substrate-dependent with unpredictable outcomes without prior experimental data.
Enzymatic Demethylation (Protocol Basis)
In contrast, enzymatic catalysis achieves near-perfect regioselectivity. The cytochrome P450 enzyme CYP105D1 from Streptomyces griseus has been identified as a highly efficient biocatalyst for the O-demethylation of Papaverine.[4] The enzyme's active site binds the Papaverine molecule in a specific orientation, positioning the 6-methoxy group in close proximity to the catalytic heme center. This precise positioning ensures that the oxidative demethylation occurs exclusively at the C-6 position, yielding a single product.[2]
The following workflow diagram illustrates the high-level process for the enzymatic synthesis.
Caption: Workflow for Enzymatic Synthesis of 6-O-Demethyl Papaverine.
Detailed Protocol: Enzymatic Synthesis of 6-O-Demethyl Papaverine
This protocol is adapted from the whole-cell biotransformation method described by Shen et al., which utilizes an E. coli system engineered to express the necessary enzymes from Streptomyces griseus.[4]
Materials & Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Papaverine | ≥98% | Sigma-Aldrich |
| E. coli BL21(DE3) containing expression plasmid | N/A | (Requires molecular biology work) |
| Luria-Bertani (LB) Broth | Molecular Biology | VWR |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Molecular Biology | Thermo Fisher Scientific |
| Polyethylene Glycol 200 (PEG-200) | Laboratory | Sigma-Aldrich |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Silica Gel (60 Å, 230-400 mesh) | Chromatography | MilliporeSigma |
| Phosphate Buffer (pH 7.5) | N/A | (Prepare in-house) |
Step-by-Step Methodology
Part A: Preparation of Whole-Cell Biocatalyst
-
Inoculation: Inoculate a single colony of the recombinant E. coli BL21(DE3) strain into 50 mL of LB broth containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking (200 rpm).
-
Scale-Up: Use the overnight culture to inoculate 1 L of fresh LB broth (with antibiotic) in a 2.5 L flask. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 20°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold phosphate buffer (50 mM, pH 7.5).
-
Storage: The resulting cell paste (the whole-cell biocatalyst) can be used immediately or stored at -80°C until needed. Determine the cell dry weight (CDW) for standardization.
Part B: Whole-Cell Biotransformation
-
Reaction Setup: In a sterile flask, prepare the reaction mixture containing phosphate buffer (pH 7.5) and the whole-cell biocatalyst to a final concentration of 8 g CDW/L.
-
Substrate Preparation: Prepare a stock solution of Papaverine in PEG-200.
-
Initiate Reaction: Add the Papaverine stock solution to the cell suspension to a final concentration of ~150 µM (approx. 50 mg/L). The final concentration of the co-solvent PEG-200 should be 3% (v/v) to aid substrate solubility.[2]
-
Incubation: Incubate the reaction mixture at 25°C with gentle shaking (150 rpm) for 24 hours.
-
Monitoring (Optional): The reaction progress can be monitored by taking small aliquots, extracting with an equal volume of ethyl acetate, and analyzing the organic layer by TLC or HPLC.
Part C: Extraction and Purification
-
Quenching & Extraction: After 24 hours, stop the reaction by adding an equal volume of ethyl acetate to the reaction mixture. Mix vigorously for 15 minutes.
-
Phase Separation: Separate the organic layer from the aqueous layer. Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Column Chromatography: Purify the crude residue using silica gel column chromatography.[7][8]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a suitable starting point. A typical gradient might be from 9:1 to 1:1 (Hexane:EtOAc).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the desired product (6-O-Demethyl Papaverine will be more polar than Papaverine).
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 6-O-Demethyl Papaverine as a solid.
Characterization and Validation
The identity and purity of the synthesized standard must be confirmed using standard analytical techniques.
| Technique | Expected Result for 6-O-Demethyl Papaverine |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z = 326. The parent Papaverine has an [M+H]⁺ of 340. |
| ¹H NMR | Appearance of a phenolic -OH proton signal. A shift in the chemical shifts of the aromatic protons on the isoquinoline ring system compared to Papaverine due to the removal of the C-6 methyl group. One of the four methoxy singlets (typically around 3.8-4.0 ppm) will be absent. |
| ¹³C NMR | The signal corresponding to the C-6 methoxy carbon (around 56 ppm) will be absent. The chemical shift of the C-6 carbon itself will shift significantly downfield due to the change from an ether to a hydroxyl substituent. |
| HPLC | A single, sharp peak with a retention time shorter than that of Papaverine on a reverse-phase column (e.g., C18) due to increased polarity. |
Conclusion
The protocol described provides a reliable and highly selective method for synthesizing the 6-O-Demethyl Papaverine standard. The use of the CYP105D1 whole-cell biocatalyst ensures a high-yield, regioselective conversion that is difficult to achieve with conventional chemical methods.[4] This pure standard is invaluable for researchers in drug metabolism, pharmacology, and toxicology who are investigating the complex biotransformation of Papaverine and its physiological effects. This foundational work enables further studies, including the subsequent, more challenging synthesis of 4',6-Didemethyl Papaverine.
References
- Brossi, A., & Teitel, S. (1970). Selective O-demethylation of papaverine. The Journal of Organic Chemistry, 35(10), 3559-3561.
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National Center for Biotechnology Information. (n.d.). Papaverine. PubChem Compound Summary for CID 4680. Retrieved from [Link]
- Belal, T. S., Awad, T., & Clark, C. R. (2009). 1H-NMR assay of papaverine hydrochloride and formulations. Phytochemical Analysis, 20(4), 289-293.
- Shen, T., Liu, X., Zhang, Y., Liu, J., & Yu, B. (2019). Enzyme-catalyzed regio-selective demethylation of papaverine by CYP105D1. Biotechnology Letters, 41(1), 125-132.
- Wickens, J. R., Horsfield, G., & Roberts, J. C. (2006). Atmospheric pressure ionisation mass spectrometric fragmentation pathways of noscapine and papaverine revealed by multistage mass spectrometry and in-source deuterium labeling. Rapid Communications in Mass Spectrometry, 20(12), 1865-1874.
- Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
- McFarlane, W. (1973). The mechanism of the cleavage of aryl methyl ethers by boron trichloride.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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ResearchGate. (n.d.). Schematic representation of the O-demethylation of papaverine by CYP105D1 with the Pdx and PDR electron transport system. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Papaverine Hydrochloride. PubChem Compound Summary for CID 6084. Retrieved from [Link]
- BenchChem. (2025).
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Farrow, S. C., & Facchini, P. J. (2015). Papaverine 7-O-demethylase, a novel 2-oxoglutarate/Fe2+-dependent dioxygenase from opium poppy. FEBS Letters, 589(19 Pt B), 2701–2707.
- Grayson, M. N. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(1), 89-93.
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
- Kulkarni, P. P., Kadam, A. J., & Wadgaonkar, P. P. (2006). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 2006(10), 641-642.
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4',6-Didemethyl Papaverine immunoassay development
Application Notes & Protocols
Topic: Development of a Competitive Immunoassay for 4',6-Didemethyl Papaverine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 4',6-Didemethyl Papaverine, a metabolite of Papaverine. Small molecules like 4',6-Didemethyl Papaverine are generally non-immunogenic and require a specialized approach for antibody generation and immunoassay development.[1][2] This guide details the necessary steps, from hapten design and synthesis to immunogen preparation, antibody production, and the establishment and validation of a competitive ELISA protocol. The methodologies are grounded in established immunochemical principles to ensure the development of a robust and reliable assay suitable for research and preclinical applications.
Introduction: The Rationale for a 4',6-Didemethyl Papaverine Immunoassay
Papaverine is an opium alkaloid used as a non-narcotic smooth muscle relaxant and vasodilator.[3][4] Its metabolism in the body leads to several derivatives, including 4',6-Didemethyl Papaverine. Monitoring the levels of such metabolites is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and understanding the overall disposition of the parent drug.
Traditional analytical methods like liquid chromatography-mass spectrometry (LC-MS) are highly accurate but can be time-consuming, require sophisticated equipment, and involve complex sample preparation.[5] Immunoassays, particularly the ELISA format, offer a compelling alternative due to their high throughput, sensitivity, cost-effectiveness, and simpler workflow.[2][6]
Because 4',6-Didemethyl Papaverine is a small molecule (M.W. < 1000 Da), it acts as a hapten —a molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.[2][7] This guide will focus on the development of a competitive immunoassay , the most suitable format for detecting small-molecule haptens.[8][9][10] In this format, the analyte in the sample competes with a labeled or immobilized antigen for a limited number of specific antibody binding sites.[11][12] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Stage 1: Hapten Design and Synthesis
The design of the hapten is the most critical step in developing a specific immunoassay for a small molecule. The goal is to introduce a linker or "spacer arm" at a position that is distal to the key antigenic determinants of the molecule. This preserves the unique structural features that the immune system will recognize, leading to the generation of highly specific antibodies.[13]
For 4',6-Didemethyl Papaverine (C₁₈H₁₇NO₄)[14], the hydroxyl groups at the 4' and 6 positions are the primary sites of difference from the parent compound, Papaverine. These positions are ideal for introducing a spacer arm, as this modification will minimally interfere with the core isoquinoline and benzyl structures. We will introduce a carboxylic acid functional group, which can be readily coupled to primary amines on carrier proteins.
Protocol 2.1: Synthesis of Hapten (4'-Carboxybutyloxy-6-hydroxy-papaverine)
This protocol describes the derivatization of one of the hydroxyl groups (e.g., at the 4' position) with a linker arm terminating in a carboxyl group.
Materials:
-
4',6-Didemethyl Papaverine
-
Succinic anhydride
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄, anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve 100 mg of 4',6-Didemethyl Papaverine in 5 mL of anhydrous pyridine in a round-bottom flask.
-
Add 1.2 molar equivalents of succinic anhydride to the solution. This slight excess ensures the reaction proceeds efficiently, while minimizing di-substitution.
-
Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using TLC. The product, being more polar due to the free carboxylic acid, will have a lower Rf value than the starting material.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl (3 x 10 mL) to remove any remaining pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product via column chromatography (silica gel) to yield the final hapten.
-
Confirm the structure of the synthesized hapten using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stage 2: Preparation of Immunogen and Coating Antigen
To make the hapten immunogenic, it must be covalently linked to a large carrier protein.[15][16] A different carrier protein should be used for the coating antigen in the ELISA to prevent the detection of antibodies directed against the immunizing carrier protein itself, thereby increasing assay specificity.[13]
-
Immunogen: Hapten conjugated to Keyhole Limpet Hemocyanin (KLH). KLH is highly immunogenic and is a common choice for eliciting a strong antibody response.[1]
-
Coating Antigen: Hapten conjugated to Bovine Serum Albumin (BSA) or Ovalbumin (OVA). These proteins are used for immobilizing the hapten on the ELISA plate.[13][17]
The most common conjugation method utilizes carbodiimide chemistry to form an amide bond between the hapten's carboxyl group and the primary amines (e.g., lysine residues) on the carrier protein.[15][18]
Protocol 3.1: EDC-Mediated Conjugation of Hapten to Carrier Protein
Materials:
-
Synthesized Hapten (from Protocol 2.1)
-
Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) (optional, for enhancing efficiency)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dissolve 5 mg of the hapten in 0.5 mL of DMF.
-
Dissolve 10 mg of EDC and 5 mg of NHS in 0.5 mL of cold PBS.
-
Add the EDC/NHS solution to the hapten solution and incubate for 15 minutes at room temperature to activate the carboxyl group.
-
In a separate tube, dissolve 10 mg of the carrier protein (KLH or BSA) in 2 mL of PBS.
-
Add the activated hapten mixture dropwise to the protein solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, followed by overnight incubation at 4°C.
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against PBS (1 L) for 48 hours at 4°C, with at least four buffer changes, to remove unreacted hapten and coupling reagents.
-
Determine the protein concentration (e.g., using a BCA assay) and the conjugation ratio (hapten molecules per protein molecule) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.[19][20] A hapten density of 10-20 molecules per carrier protein is often optimal for a good immune response.[19]
-
Store the conjugates at -20°C in small aliquots.
Stage 3: Antibody Generation and Characterization
The generation of antibodies is achieved by immunizing host animals (typically rabbits for polyclonal antibodies) with the prepared immunogen.[21] The resulting antisera contain a population of antibodies with varying affinities and specificities for the hapten.
Protocol 4.1: Immunization and Antiserum Titer Determination
-
Immunization: Emulsify the KLH-hapten immunogen with an appropriate adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Freund's Incomplete Adjuvant for boosts). Immunize two or three rabbits according to a standard immunization schedule (e.g., subcutaneous injections every 2-3 weeks). This process is typically outsourced to a specialized facility.
-
Antiserum Collection: Collect blood samples (bleeds) before the first immunization (pre-immune serum) and 7-10 days after each booster injection. Separate the serum and store it at -20°C or -80°C.
-
Titer Determination (Indirect ELISA): The titer is the dilution of antiserum that gives a significant signal over the pre-immune serum.
-
Coat a 96-well microplate with the BSA-hapten coating antigen (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate and block non-specific sites with a blocking buffer (e.g., 5% non-fat milk in PBS).
-
Prepare serial dilutions of the antiserum (e.g., from 1:1,000 to 1:1,000,000) in assay buffer. Add to the wells and incubate.
-
Wash, then add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG).
-
Wash, then add the substrate (e.g., TMB). Stop the reaction and read the absorbance at 450 nm.
-
The titer is typically defined as the dilution that yields 50% of the maximum absorbance. An antiserum with a high titer (e.g., > 1:20,000) is desirable for developing a sensitive assay.
-
Stage 4: Competitive ELISA Development and Optimization
The core of the application is the competitive ELISA, where the target analyte in a sample competes with the immobilized coating antigen for binding to a limited amount of specific antibody.
Protocol 5.1: Indirect Competitive ELISA
Materials:
-
BSA-hapten coating antigen
-
Rabbit anti-hapten antiserum (primary antibody)
-
HRP-conjugated Goat Anti-Rabbit IgG (secondary antibody)
-
4',6-Didemethyl Papaverine standard
-
96-well ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat milk in PBST)
-
Assay Buffer (e.g., 1% BSA in PBST)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
Procedure:
-
Coating: Dilute the BSA-hapten coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 300 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the 4',6-Didemethyl Papaverine standard in Assay Buffer.
-
Prepare samples for analysis, diluting them in Assay Buffer as needed.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Add 50 µL of the primary antibody, diluted to its optimal concentration (determined by checkerboard titration) in Assay Buffer, to all wells.
-
Incubate for 1 hour at 37°C. This step is critical, as the competition occurs here.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 15 minutes.
Data Analysis
The data is analyzed by plotting the absorbance (OD₄₅₀) against the logarithm of the analyte concentration. A sigmoidal dose-response curve is generated. The inhibition rate can be calculated as: % Inhibition = [1 - (Abs_sample / Abs_zero_standard)] * 100
Key parameters are derived from this curve:
-
IC₅₀: The concentration of analyte that causes 50% inhibition of the maximum signal. This is a primary indicator of assay sensitivity.
-
Limit of Detection (LOD): Typically calculated as the concentration corresponding to the mean signal of the zero standard minus 3 times its standard deviation.
-
Working Range: The range of concentrations over which the assay is precise and accurate (e.g., from IC₂₀ to IC₈₀).
| Standard Conc. (ng/mL) | Absorbance (450 nm) | % Inhibition |
| 0 (B₀) | 1.52 | 0% |
| 0.1 | 1.35 | 11.2% |
| 0.5 | 1.08 | 28.9% |
| 2.5 | 0.75 | 50.7% |
| 10 | 0.41 | 73.0% |
| 50 | 0.18 | 88.2% |
| 200 | 0.09 | 94.1% |
| Table 1: Example of standard curve data for the 4',6-Didemethyl Papaverine competitive ELISA. The calculated IC₅₀ is approximately 2.5 ng/mL. |
Stage 5: Assay Validation
Assay validation ensures that the developed method is reliable, reproducible, and fit for its intended purpose. The validation should follow established guidelines, such as those from the FDA.[22][23][24]
Specificity (Cross-Reactivity)
Specificity is the ability of the antibody to distinguish the analyte from other structurally related compounds. It is assessed by determining the IC₅₀ values for potential cross-reactants and calculating the cross-reactivity (CR%).
CR (%) = (IC₅₀ of 4',6-Didemethyl Papaverine / IC₅₀ of Cross-Reactant) * 100
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| 4',6-Didemethyl Papaverine | 2.5 | 100% |
| Papaverine | 150 | 1.7% |
| 6-Desmethyl Papaverine | 85 | 2.9% |
| Verapamil | >10,000 | <0.025% |
| Morphine | >10,000 | <0.025% |
| Table 2: Example of cross-reactivity data. The low CR% for related compounds indicates high specificity of the developed antibody. |
Precision and Accuracy (Recovery)
-
Precision is the measure of random error, expressed as the coefficient of variation (CV%). It is determined by analyzing replicate samples at different concentrations within the same assay (intra-assay ) and in different assays on different days (inter-assay ). A CV% of <15% is generally acceptable.
-
Accuracy is the measure of systematic error, determined by spike-and-recovery experiments. Known amounts of the analyte are added (spiked) into a blank matrix (e.g., human serum), and the concentration is measured. The recovery is calculated as: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100 Recoveries between 85-115% are typically considered acceptable.
| Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Recovery (%) | Intra-Assay CV% (n=5) | Inter-Assay CV% (n=5) |
| 5 | 4.85 | 97.0% | 6.5% | 9.8% |
| 20 | 21.1 | 105.5% | 5.1% | 8.2% |
| 80 | 76.4 | 95.5% | 7.2% | 10.5% |
| Table 3: Example of recovery and precision data from spiked human serum samples. |
Conclusion
This application note provides a systematic and detailed framework for the development of a competitive immunoassay for 4',6-Didemethyl Papaverine. By following the described protocols for hapten synthesis, immunogen preparation, antibody production, and assay optimization, researchers can establish a robust, sensitive, and specific analytical tool. Proper validation of specificity, precision, and accuracy is essential to ensure the reliability of the data generated, making the assay suitable for high-throughput screening in drug metabolism and pharmacokinetic studies.
References
-
Zhu, Y., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Analytica Chimica Acta. Available at: [Link]
-
Hu, X., et al. (2017). Development of immunoassays for multi-residue detection of small molecule compounds. Critical Reviews in Biotechnology. Available at: [Link]
-
Garcés-García, M., et al. (2005). Hapten Synthesis and Development of Polyclonal Antibody-Based Multi-Sulfonamide Immunoassays. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. Available at: [Link]
-
Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Creative Biolabs. Available at: [Link]
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Li, M., et al. (2013). Synthesis of Hapten and Development of Immunoassay Based on Monoclonal Antibody for the Detection of Dufulin in Agricultural Samples. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Quanterix. Available at: [Link]
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Sharma, S. K., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. Available at: [Link]
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Sathe, M., et al. (2011). Synthesis and characterisation of immunogens for the production of antibodies against small hydrophobic molecules with biosignature properties. Analytica Chimica Acta. Available at: [Link]
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High-Resolution Mass Spectrometry of 4',6-Didemethyl Papaverine: A Protocol for Accurate Identification and Structural Elucidation
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 4',6-Didemethyl Papaverine, a key metabolite and analogue of the benzylisoquinoline alkaloid Papaverine, using High-Resolution Mass Spectrometry (HRMS). We present detailed, field-proven protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. The methodologies are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and structural characterization of this compound. By leveraging the high mass accuracy and resolving power of modern HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, this guide explains the causality behind experimental choices, ensuring scientific integrity and trustworthy, reproducible results.
Introduction: The Analytical Imperative for Papaverine Metabolites
Papaverine is a well-known opium alkaloid, distinguished from its narcotic counterparts by its potent antispasmodic and vasodilatory properties.[1][2] Its therapeutic action is primarily achieved through the relaxation of smooth muscle.[3] The metabolic fate of Papaverine in biological systems leads to the formation of various derivatives, including demethylated species. 4',6-Didemethyl Papaverine represents such a metabolite, where two methoxy groups of the parent molecule have been converted to hydroxyl groups.
The precise identification and characterization of such metabolites are critical in drug development for understanding pharmacokinetics, metabolism, and potential off-target effects. High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical tool for these investigations.[4] Its ability to provide mass measurements with high accuracy (typically <5 ppm error) allows for the confident determination of elemental composition, while its high resolving power distinguishes analytes from complex matrix interferences.[4][] This note details a complete workflow for the analysis of 4',6-Didemethyl Papaverine, from sample preparation to final data interpretation.
Analyte Profile: 4',6-Didemethyl Papaverine
Understanding the fundamental chemical properties of the analyte is the first step in developing a robust analytical method. Papaverine (C₂₀H₂₁NO₄) undergoes demethylation at the 4' and 6 positions to form 4',6-Didemethyl Papaverine (C₁₈H₁₇NO₄).
| Property | Papaverine | 4',6-Didemethyl Papaverine |
| Chemical Structure | 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-6-isoquinolinol |
| Molecular Formula | C₂₀H₂₁NO₄ | C₁₈H₁₇NO₄ |
| Monoisotopic Mass | 339.1471 u | 311.1158 u |
| [M+H]⁺ (Protonated) | 340.1543 u | 312.1230 u |
Overall Experimental Workflow
A systematic approach is essential for reliable results. The workflow encompasses sample preparation to isolate the analyte, chromatographic separation, HRMS detection for accurate mass measurement, and tandem MS (MS/MS) for structural confirmation.
Part I: Sample Preparation Protocols
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[6]
Protocol 1: Standard Solution Preparation
This protocol is for preparing calibration standards and quality control (QC) samples.
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4',6-Didemethyl Papaverine reference standard and dissolve it in 1 mL of HPLC-grade methanol. This high concentration stock should be stored at -20°C.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock 1:100. Pipette 10 µL of the 1 mg/mL stock into 990 µL of 50:50 methanol:water.
-
Calibration Curve Standards: Perform serial dilutions of the working stock solution using a diluent of 50:50 methanol:water with 0.1% formic acid to prepare standards ranging from 1 ng/mL to 1000 ng/mL.
-
Causality: The use of LC-MS grade solvents is critical to avoid introducing contaminants that could interfere with ionization.[6] The final diluent should mimic the initial mobile phase conditions to ensure good peak shape.
-
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol is designed to extract the analyte from a complex biological matrix and is based on common methods for alkaloid extraction.[7]
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Causality: Acidification protonates the nitrogen atom on the isoquinoline ring, increasing its polarity and ensuring it is retained by a strong cation exchange SPE sorbent.
-
-
SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (e.g., 30 mg, 1 mL) by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 drop/second).
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M hydrochloric acid through the cartridge to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.
-
Causality: The wash steps are crucial for removing matrix components that can cause ion suppression. The acidic wash removes compounds that are not strongly retained by cation exchange, while the methanol wash removes lipids and other non-polar contaminants.
-
-
Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge into a clean collection tube.
-
Causality: The ammoniated methanol neutralizes the protonated analyte, breaking the ionic interaction with the SPE sorbent and allowing it to be eluted.
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Part II: LC-HRMS Instrumentation and Method
The coupling of liquid chromatography with high-resolution mass spectrometry provides both separation of the analyte from isomers and contaminants and its confident identification.[]
Liquid Chromatography (LC) Parameters
A reversed-phase separation is ideal for alkaloids of this type.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation for positive mode ESI.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B | A standard gradient for screening and analysis of small molecules. |
High-Resolution Mass Spectrometry (HRMS) Parameters
These parameters are typical for a Q-TOF or Orbitrap instrument. Positive electrospray ionization (ESI) is used as alkaloids readily form protonated molecules [M+H]⁺.[9][10]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | Alkaloids contain basic nitrogen atoms that are easily protonated. |
| Scan Mode | Full Scan & dd-MS² (Data-Dependent) | Full scan for precursor accurate mass; dd-MS² for fragmentation. |
| Full Scan Range | m/z 100 - 1000 | Covers the expected mass of the analyte and potential fragments. |
| Resolution | > 60,000 FWHM | Essential for high mass accuracy and distinguishing isobars. |
| Spray Voltage | 3.5 kV | Optimizes the electrospray process. |
| Capillary Temp. | 320 °C | Aids in desolvation of ions. |
| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Acquires fragment ions across a range of energies for detailed structural info. |
Part III: Data Analysis and Interpretation
Accurate Mass Confirmation
The primary confirmation of 4',6-Didemethyl Papaverine is the detection of its protonated molecular ion ([M+H]⁺) within a narrow mass tolerance window.
| Ion | Formula | Calculated Exact Mass (u) | Observed Mass (u) | Mass Error (ppm) |
| [M+H]⁺ | C₁₈H₁₈NO₄⁺ | 312.1230 | [Enter Observed Value] | < 5 ppm |
A mass error of less than 5 ppm provides high confidence in the assigned elemental formula, a key advantage of HRMS over nominal mass instruments.[4]
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion. The fragmentation of papaverine and its analogues is well-characterized and typically involves cleavages of the bonds connecting the isoquinoline and benzyl moieties.[9][11]
Proposed Fragmentation Pathway:
Expected Fragment Ions:
The high-resolution measurement of these fragment ions provides definitive structural confirmation.
| Fragment Ion | Proposed Formula | Calculated Exact Mass (u) | Description |
| m/z 178.0811 | C₁₀H₁₂NO₂⁺ | 178.0863 | Dihydroisoquinolinium ion after loss of the benzyl moiety. |
| m/z 135.0441 | C₈H₇O₂⁺ | 135.0446 | 4-hydroxy-3-methoxybenzyl cation. |
Method Validation and System Suitability
For use in regulated environments, this analytical method must be validated.[12] Validation demonstrates that the procedure is suitable for its intended purpose. Key parameters to assess include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity and Range: Demonstrating a proportional response to analyte concentration over a defined range.
-
Accuracy and Precision: Closeness of results to the true value and agreement between repeated measurements.
-
Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.[12]
Before running a sample batch, a System Suitability Test should be performed by injecting a mid-point concentration standard. Key metrics like retention time stability (<2% RSD), peak area precision (<15% RSD), and mass accuracy (<5 ppm) should be verified to ensure the LC-HRMS system is performing optimally.[13]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of 4',6-Didemethyl Papaverine using LC-HRMS. By following the outlined procedures for sample preparation, chromatographic separation, and mass spectrometric analysis, researchers can achieve high-confidence identification and structural elucidation of this important Papaverine metabolite. The inherent advantages of high-resolution mass spectrometry—namely, high mass accuracy and resolving power—make it the premier technique for demanding analytical challenges in pharmaceutical research and development.
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Csupor-Löffler, B., et al. (2011). Proposed ESI+-MS/MS fragmentation of protonated a papaverinol and b papaveraldine. ResearchGate. [Link]
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Application Note: High-Resolution Chromatographic Separation and Quantification of Papaverine and Its Major Metabolites
Introduction
Papaverine, a benzylisoquinoline alkaloid derived from the opium poppy (Papaver somniferum), is a potent smooth muscle relaxant and vasodilator.[1][2] Its therapeutic applications include the treatment of spasms in the gastrointestinal tract, bile ducts, and ureter, as well as cerebral and coronary vasospasms.[1] The clinical efficacy and safety of papaverine are intrinsically linked to its metabolic fate. Understanding the biotransformation of papaverine and accurately quantifying the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring.[3][4]
This application note provides a comprehensive guide to the chromatographic separation of papaverine and its primary metabolites, 6-desmethylpapaverine (6-DMP) and 4',6-didesmethylpapaverine (4',6-DDMP).[5] We present a detailed, validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, offering superior sensitivity and selectivity for bioanalytical applications.[5][6] The principles behind the methodological choices are elucidated to provide researchers with a robust framework for their own applications.
Metabolic Pathway of Papaverine
Papaverine undergoes metabolism in the body, primarily through demethylation.[5][7] The major urinary metabolite is 6-desmethylpapaverine, with further demethylation leading to the formation of 4',6-didesmethylpapaverine.[3][5] The metabolic conversion of papaverine is a key determinant of its duration of action and potential for drug-drug interactions.
Caption: Metabolic pathway of papaverine to its primary metabolites.
Principles of Chromatographic Separation
The successful separation of papaverine and its metabolites hinges on exploiting the subtle differences in their physicochemical properties. A reversed-phase UPLC approach is employed, utilizing a C18 stationary phase.[5][6] This hydrophobic stationary phase interacts with the analytes based on their polarity. Papaverine, being the most lipophilic of the three compounds, will exhibit the strongest retention, while the more polar demethylated metabolites will elute earlier.
The mobile phase composition is critical for achieving optimal resolution. A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used.[5][6] The increasing organic solvent concentration during the gradient run progressively decreases the polarity of the mobile phase, facilitating the elution of the analytes in order of increasing hydrophobicity. The use of a tandem mass spectrometer for detection provides exceptional sensitivity and specificity, allowing for accurate quantification even in complex biological matrices like plasma and urine.[6][8]
Experimental Protocol: UPLC-MS/MS Analysis
This protocol is designed for the quantitative analysis of papaverine, 6-DMP, and 4',6-DDMP in human plasma.
Materials and Reagents
-
Papaverine hydrochloride (Certified Reference Material)[2]
-
6-Desmethylpapaverine (Certified Reference Material)[5]
-
4',6-Didesmethylpapaverine (Certified Reference Material)[5]
-
Internal Standard (e.g., Papaverine-d3 or a structurally similar compound)
-
LC-MS grade methanol[5]
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Ammonium formate[5]
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 20 mM ammonium formate).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5] |
| Column Temperature | 40°C |
| Mobile Phase A | 20 mM ammonium formate in water[5] |
| Mobile Phase B | 20 mM ammonium formate in methanol[5] |
| Flow Rate | 0.4 mL/min[5] |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.5 min: 5-40% B; 1.5-3.0 min: 40-100% B; 3.0-3.5 min: 100% B; 3.5-4.0 min: 100-5% B; 4.0-5.0 min: 5% B |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Source Temperature | 150°C[5] |
| Desolvation Temperature | 600°C[5] |
| Capillary Voltage | 3.0 kV |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Papaverine | 340.1 | 324.0 | 35 |
| 6-Desmethylpapaverine | 326.1 | 310.0 | 35 |
| 4',6-Didesmethylpapaverine | 312.1 | 296.0 | 35 |
| Internal Standard (example) | 343.1 | 327.0 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Workflow Diagram
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in the LC-MS/MS Analysis of 4',6-Didemethyl Papaverine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of 4',6-Didemethyl Papaverine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay accuracy, precision, and sensitivity. As a key metabolite of papaverine, accurate quantification of 4',6-Didemethyl Papaverine is critical in various research contexts, including pharmacokinetics and forensic toxicology.[1][2] However, its analysis, particularly in complex biological matrices like plasma and urine, is frequently complicated by matrix effects—a phenomenon that can significantly compromise data quality.
This document provides a structured approach to diagnosing, understanding, and mitigating matrix effects, moving from frequently asked questions for rapid issue identification to in-depth, step-by-step troubleshooting protocols. Our goal is to empower you with the scientific rationale and practical workflows needed to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the analysis of 4',6-Didemethyl Papaverine and the challenges posed by matrix effects.
Q1: What is 4',6-Didemethyl Papaverine and why is its analysis important?
4',6-Didemethyl Papaverine is a bis-desmethylated metabolite of papaverine, an opium alkaloid used as a vasodilator.[1][3] Unlike its parent compound, 4',6-Didemethyl Papaverine is more polar due to the presence of two hydroxyl groups in place of methoxy groups. Its analysis is crucial in pharmacokinetic studies to understand the metabolism and clearance of papaverine.[4][5] Additionally, it serves as a biomarker to extend the detection window of heroin use in forensic toxicology, as it can be detected in urine for a longer period than papaverine itself or other heroin markers like 6-acetyl morphine (6-AM).[2]
Q2: What are matrix effects, and why are they a concern in my 4',6-Didemethyl Papaverine assay?
Q3: I'm seeing low signal intensity and poor reproducibility in my results. Could this be a matrix effect?
Yes, these are classic symptoms of ion suppression.[8][11] When endogenous compounds from the matrix (e.g., phospholipids, salts, uremic toxins) co-elute with 4',6-Didemethyl Papaverine, they compete for ionization in the mass spectrometer source.[7] This competition reduces the number of analyte ions that reach the detector, leading to a lower-than-expected signal. The variability in the concentration of these interfering components between different samples, or even different sources of the same matrix, causes poor reproducibility.
Q4: What is the single most effective way to compensate for matrix effects?
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[12][13][14] A SIL-IS, such as deuterium or ¹³C-labeled 4',6-Didemethyl Papaverine, is chemically identical to the analyte and will co-elute chromatographically.[15] Therefore, it experiences the exact same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[14][15]
Q5: Are there specific components in plasma or urine that are known to interfere with this type of analysis?
Absolutely. In plasma, the primary culprits are phospholipids from cell membranes.[16][17] These molecules have a wide range of polarities and often elute across a broad portion of a reversed-phase chromatographic run, causing significant ion suppression.[16] In urine, interferences can come from salts, urea, creatinine, and a diverse array of other endogenous metabolites. The composition of urine can also vary dramatically depending on diet, hydration, and health status, making matrix effects highly variable.[18][19]
Section 2: In-Depth Troubleshooting Guides
When facing persistent issues, a systematic approach is required. These guides provide detailed protocols for diagnosing the problem and implementing effective solutions.
Guide 1: Diagnosing and Quantifying Matrix Effects
Before you can fix the problem, you must confirm its existence and understand its magnitude.
This experiment is the definitive way to visualize the regions of ion suppression or enhancement across your entire chromatographic gradient.[18][20][21] It allows you to see if your analyte's retention time (RT) falls within a problematic zone.
Methodology:
-
Setup: Prepare a solution of 4',6-Didemethyl Papaverine in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).
-
Infusion: Using a syringe pump and a T-connector, infuse this solution at a low, constant flow rate (e.g., 10 µL/min) into the mobile phase stream after the analytical column but before the mass spectrometer inlet.
-
Establish Baseline: Start the LC gradient without an injection. You should observe a stable, elevated baseline signal for your analyte's MRM transition.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma that has undergone your standard sample preparation procedure).
-
Analysis: Monitor the analyte's MRM signal throughout the chromatographic run. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[16]
Interpreting the Results: If you observe a significant dip in the signal at the same retention time as 4',6-Didemethyl Papaverine, you have direct evidence that a co-eluting matrix component is suppressing its ionization.
This method, recommended by regulatory agencies like the FDA, provides a quantitative measure of the matrix effect.[7][22] It compares the analyte's response in the presence of matrix components to its response in a clean solvent.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., after evaporation, before reconstitution), spike the analyte and IS into the dried extract. Then, reconstitute with the same solvent as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank matrix before extraction. Process these samples through the entire sample preparation procedure. (This set is used to determine Recovery).
-
-
Analysis: Inject all samples and acquire the peak areas for the analyte and IS.
-
Calculation: The Matrix Factor (MF) is calculated as follows:
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Interpreting the Results:
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.[7]
-
An MF > 1 indicates ion enhancement.[7]
-
The Internal Standard-normalized MF should also be calculated to show if the IS is adequately compensating for the effect.
-
According to FDA guidance, the coefficient of variation (%CV) of the IS-normalized matrix factor from the different lots of matrix should be ≤15%.[22][23]
| Parameter | Calculation Formula | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | Mean AreaSet B / Mean AreaSet A | Value should ideally be close to 1.0 |
| Recovery | Mean AreaSet C / Mean AreaSet B | Should be consistent and reproducible |
| IS-Normalized MF | MFAnalyte / MFInternal Standard | CV% across ≥6 lots should be ≤15% |
Guide 2: Mitigation Strategies - A Multi-Pronged Approach
Once a significant matrix effect is confirmed, the following strategies can be employed to eliminate or compensate for it.
The most effective way to eliminate matrix effects is to remove the interfering components before analysis.[11][24]
-
Protein Precipitation (PPT): While simple, PPT with acetonitrile is often ineffective at removing phospholipids, a primary source of ion suppression in plasma.[25]
-
Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT but may have lower analyte recovery and requires volatile organic solvents.
-
Solid-Phase Extraction (SPE): This is the preferred method for cleaning complex samples.[26][27] For 4',6-Didemethyl Papaverine, which contains basic nitrogen and phenolic groups, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE is highly effective.[25] This approach retains the analyte by two different mechanisms, allowing for more rigorous wash steps to remove interferences.
This protocol provides a robust cleanup for 4',6-Didemethyl Papaverine from plasma or urine.
-
Condition: Wash the MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Pre-treat the sample (e.g., 0.5 mL plasma) by diluting with 0.5 mL of 2% formic acid. Load the pre-treated sample onto the cartridge. The acidic condition ensures the analyte is positively charged and retained by the cation exchange sorbent.[25]
-
Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This step helps remove lipids and other non-polar matrix components while the analyte remains bound by the strong cation exchanger.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in your initial mobile phase.
If sample preparation alone is insufficient, modifying your LC method can chromatographically separate your analyte from the zone of ion suppression identified in the post-column infusion experiment.[24][28]
-
Adjust Gradient: Alter the slope of your organic gradient to shift the retention time of 4',6-Didemethyl Papaverine.
-
Change Column Chemistry: If phospholipids are the issue, switching from a C18 column to a C8 or Phenyl-Hexyl column can change the elution profile of the phospholipids relative to your analyte.[17]
-
Employ Microflow LC: Reducing the flow rate can enhance ionization efficiency and reduce the impact of matrix components.[11]
Visual Workflow: A Systematic Approach to Troubleshooting Matrix Effects
This diagram outlines the logical progression from identifying a problem to developing a robust analytical method.
Caption: Workflow for diagnosing, quantifying, and mitigating matrix effects.
References
-
Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Dass, C. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]
-
van der Lijke, H. E., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(4), 834–843. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.[Link]
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]
-
King, R. C., et al. (2003). Quantitative characterization of differential ion suppression on liquid chromatography/atmospheric pressure ionization mass spectrometric bioanalytical methods. Rapid communications in mass spectrometry, 17(3), 197–201. [Link]
-
Nageswara Rao, R., & Kumar Talluri, M. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]
-
Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters Corporation. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Phenomenex. [Link]
-
van der Lijke, H. E., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. ACS Publications. [Link]
-
van der Lijke, H. E., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Scilit. [Link]
-
Van Eeckhaut, A., et al. (2009). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
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Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]
-
Manninen, V., et al. (1982). Metabolism of [14C]papaverine in man. Journal of Pharmacy and Pharmacology, 34(10), 673-675. [Link]
-
FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical and Bioanalytical Sciences. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Papaverine and Its Mechanism of Action. (2023). Encyclopedia.pub. [Link]
-
Belpaire, F. M., & Bogaert, M. G. (1975). Metabolism of Papaverine II. Species Differences. Xenobiotica, 5(7), 421-429. [Link]
-
Belpaire, F. M., et al. (1975). Metabolism of papaverine. I. Identification of metabolites in rat bile. Xenobiotica, 5(7), 413-420. [Link]
-
Neville, D., et al. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807. [Link]
-
Matrix effect in bioanalysis: An overview. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(9), 1290-1294. [Link]
-
Papaverine (CAS 58-74-2) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]
-
Zhang, J., & El-Shourbagy, T. A. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 9(12), 929-932. [Link]
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Peters, F. T. (2012). Aspects of matrix effects in applications of liquid chromatography-mass spectrometry to forensic and clinical toxicology--a review. Analytical and bioanalytical chemistry, 403(8), 2197-2209. [Link]
-
Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of analytical toxicology, 43(7), 539-546. [Link]
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Papaverine. (n.d.). PubChem. [Link]
Sources
- 1. Metabolism of papaverine. I. Identification of metabolites in rat bile - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Quantification of 4',6-Didemethyl Papaverine
Prepared by: Senior Application Scientist, Advanced Analytical Division
Welcome to the technical support resource for the bioanalysis of 4',6-Didemethyl Papaverine (4',6-DDMP). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the accurate quantification of this critical papaverine metabolite. As a key biomarker for heroin use, its precise measurement is paramount.[1][2][3] This document provides in-depth, experience-driven answers and troubleshooting protocols to help you overcome common analytical interferences and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and hurdles faced during the quantification of 4',6-DDMP.
Q1: What are the primary analytical challenges I should anticipate when quantifying 4',6-DDMP in biological matrices?
A1: The quantification of 4',6-DDMP, particularly at low concentrations in complex matrices like plasma or urine, presents two major challenges: Matrix Effects and Isobaric Interferences .
-
Matrix Effects: These are alterations in ionization efficiency caused by co-eluting compounds from the biological sample (e.g., phospholipids, salts, other metabolites).[4][5] This can lead to ion suppression or enhancement, causing significant errors in accuracy and precision.[4]
-
Isobaric Interferences: These occur when other compounds in the sample have the same nominal mass-to-charge ratio (m/z) as 4',6-DDMP or its fragments.[6][7][8] This can lead to a falsely elevated signal if not properly resolved.
A robust method, validated according to guidelines like those from the International Council for Harmonisation (ICH), is essential to mitigate these issues.[9][10][11][12]
Q2: Which analytical technique is considered the gold standard for 4',6-DDMP quantification?
A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[1][2] This technique offers the high sensitivity required to detect low concentrations of the analyte and the selectivity to distinguish it from a complex background.[4][13] The chromatographic separation (LC) helps to separate 4',6-DDMP from matrix components and isobars, while the mass spectrometer (MS/MS) provides specific detection based on the molecule's mass and fragmentation pattern.
Q3: My analyte signal is inconsistent and shows poor reproducibility. Is this a matrix effect?
A3: Inconsistent signal and poor reproducibility are classic symptoms of matrix effects.[4][5] Because the composition of biological samples can vary between individuals or even over time from the same individual, the degree of ion suppression or enhancement can change from sample to sample. This variability directly impacts the precision of your results. It is crucial to evaluate matrix effects during method development and validation.[4][14]
Q4: How do I demonstrate the specificity of my method against potential interferences?
A4: Specificity, the ability to measure the analyte accurately in the presence of other components, is a core validation parameter under ICH guidelines.[9][15] To demonstrate it, you should:
-
Analyze multiple blank matrix samples from different sources (at least 6-10) to check for endogenous peaks at the retention time of 4',6-DDMP.[1]
-
Spike blank matrix with structurally related compounds, known metabolites, and commonly co-administered drugs to see if they interfere.
-
Employ high-resolution mass spectrometry if available, as it can distinguish between compounds with very similar masses (isobars).[8][16]
-
Ensure chromatographic separation between your analyte and any known interferences. A good peak shape and resolution are your first line of defense.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects are arguably the most persistent issue in LC-MS/MS bioanalysis. This guide provides a systematic approach to identifying and mitigating them.
Issue: Suspected Ion Suppression or Enhancement
You observe low recovery, poor precision, or results that do not correlate with dilution.
Step 1: Diagnose the Problem
The first step is to confirm that a matrix effect is present. Two common diagnostic experiments are:
-
Post-Column Infusion (Qualitative): This experiment identifies at what point during your chromatographic run matrix components are eluting and causing suppression.
-
Post-Extraction Spike Analysis (Quantitative): This is the most direct way to measure the impact of the matrix.
Table 1: Comparison of Matrix Effect Diagnostic Techniques
| Technique | Methodology | Outcome | Pros | Cons |
| Post-Column Infusion | A constant flow of the analyte solution is infused into the LC stream after the column. A blank, extracted matrix sample is then injected. | A chromatogram showing a stable baseline for the analyte signal, with dips (suppression) or peaks (enhancement) where interfering matrix components elute. | Fast, provides a visual map of suppression zones. | Qualitative only; does not quantify the effect on a specific analyte peak. |
| Post-Extraction Spike | Compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in pure solvent. | A quantitative percentage of matrix effect. A value < 100% indicates suppression; > 100% indicates enhancement.[5] | Directly quantifies the effect for your analyte at its specific retention time. | Requires more sample preparation and instrument time. |
Step 2: Implement Solutions
Once confirmed, matrix effects can be addressed through three primary strategies: optimizing sample preparation, refining chromatography, or using a stable isotope-labeled internal standard.
Workflow for Mitigating Matrix Effects
Caption: A logical workflow for diagnosing, mitigating, and validating the removal of matrix effects.
Protocol: Optimizing Sample Preparation
The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering the analyte.[17][18]
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Effectiveness for Matrix Removal | Typical Recovery for Alkaloids | Considerations |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[14][17] | Low to Moderate. Does not effectively remove phospholipids, a major source of matrix effects.[4] | 85-105% | Fast and simple, but often results in the "dirtiest" extract. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[18][19] | Good. Can provide a very clean extract if the solvent system is chosen carefully. | 80-100% | Can be labor-intensive and difficult to automate. Solvent choice is critical.[18] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[14][17] | Excellent. Highly effective at removing phospholipids and salts when using the correct sorbent and wash steps.[14] | 90-110%[20] | Most selective and provides the cleanest extracts, but requires more method development.[17] |
Recommendation: For 4',6-DDMP, a mixed-mode cation exchange (MCX) SPE is often effective, as the basic nitrogen on the alkaloid structure will be charged at low pH, allowing it to bind strongly to the sorbent while neutral and acidic interferences are washed away.[1]
Troubleshooting Guide: Resolving Isobaric Interferences
Isobaric interferences can be insidious because they may not be obvious without careful investigation.
Issue: Unexplained High Signal or Co-eluting Peaks
You observe a peak at the correct m/z for 4',6-DDMP, but the ion ratio between your quantifier and qualifier transitions is inconsistent, or the peak shape is poor.
Step 1: Confirm the Presence of an Isobar
-
Review Multiple Transitions: Monitor at least two or three MRM transitions for 4',6-DDMP. An isobaric interference will likely not fragment in the same way as your analyte, leading to a skewed ion ratio in affected samples compared to your calibration standards.[8]
-
Improve Chromatographic Resolution: The simplest way to resolve an isobar is to separate it chromatographically.[8]
-
Action: Decrease the ramp speed of your gradient (i.e., make it shallower).
-
Action: Test a different column chemistry (e.g., a Phenyl-Hexyl or Pentafluorophenyl (PFP) column instead of a standard C18) to alter selectivity.
-
Step 2: Employ Advanced Solutions
If chromatography alone cannot resolve the interference, more advanced techniques are required.
Logical Diagram for Resolving Interferences
Caption: Decision tree for resolving chromatographic and isobaric interferences.
-
Find a More Selective Product Ion: Perform a product ion scan on a pure standard of 4',6-DDMP. You may identify a unique, low-intensity fragment that is not present in the interfering compound. While this may sacrifice some sensitivity, it dramatically improves specificity.
-
Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOFs or Orbitraps can measure mass with high accuracy (e.g., <5 ppm).[8] Isobaric compounds often have small differences in their exact mass due to different elemental compositions. HRMS can resolve these differences, allowing for selective quantification even if the compounds co-elute.[16]
Recommended Analytical Protocol (Starting Point)
This protocol is a validated starting point for the UPLC-MS/MS analysis of 4',6-DDMP in urine, based on established methods.[1][2] All methods must be fully validated in your laboratory according to ICH guidelines.[10][11][12]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of urine, add 50 µL of internal standard solution (e.g., 4',6-DDMP-d3) and 500 µL of 100 mM ammonium acetate buffer (pH 5.0). Vortex to mix.
-
SPE Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M HCl in water, followed by 1 mL of methanol. This removes neutral and acidic interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the sorbent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.
LC-MS/MS Parameters
Table 3: Suggested LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC System | Provides high peak efficiency and resolution needed for complex matrices. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column that provides good retention for alkaloids. |
| Mobile Phase A | 20 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides good peak shape and ionization efficiency.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase. |
| Gradient | 5% B to 95% B over 5 minutes | A generic starting gradient; must be optimized to separate analyte from matrix interferences. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Keep low to minimize loading of matrix components. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Alkaloids ionize very efficiently in positive mode.[13] |
| MRM Transitions | 4',6-DDMP: Precursor > Product 1 (Quant), Product 2 (Qual)IS (d3): Precursor > Product 1 (Quant) | Specific m/z values must be determined empirically by infusing a pure standard. |
| Validation | Perform full method validation as per ICH Q2(R2) guidelines.[11][12][15] | Ensures the method is accurate, precise, specific, and robust for its intended purpose. |
References
- Biemann, K. (2004). Deconvolution of isobaric interferences in mass spectra.
- MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. MIT.
- Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy Online.
- Fuhrer, T., et al. (n.d.). Resolving isobaric interferences in direct infusion tandem mass spectrometry. PMC - NIH.
- AMSbiopharma. (2025).
- The Journal of Applied Laboratory Medicine. (2018). Interference Testing and Isobaric Compounds: Is Your Mass Spectrometry-based Assay as Good as You Think It Is? Oxford Academic.
- Wolf, C. E., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- YouTube. (2025). ICH Q2(R2)
- ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use | Request PDF.
- Journal of Pharmaceutical Analysis. (n.d.).
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. ijppr.humanjournals.com.
- Khana, P., et al. (2025). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. PMC - PubMed Central.
- ResearchGate. (n.d.). Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples (n = 6).
- PubMed. (n.d.).
- BenchChem. (2025). Application Notes & Protocols: Determination of Papaverine and Narcotine in Forensic and Pharmaceutical Samples. BenchChem.
- ResearchGate. (n.d.). Analysis of Tropane Alkaloids in Biological Matrices.
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. ijmpr.com.
- International Journal of Innovative Science and Research Technology. (n.d.).
- BioProcess International. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Biotage. (n.d.).
- Journal of Pharmaceutical and Biomedical Analysis. (2014). Rapid LC-MS/MS method for determination of drotaverine in a bioequivalence study. ScienceDirect.
- ResearchGate. (n.d.). LC-MS/MS chromatograms with integrated MS/MS spectrums for papaverine...
- PubMed Central. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- Journal of Analytical Toxicology. (2019). Volume 43 Issue 8. Oxford Academic.
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Technical Support Center: Stability of 4',6-Didemethyl Papaverine in Urine Samples
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4',6-didemethyl papaverine (4,6-DDMP) in urine samples. As a key metabolite of papaverine, understanding its stability is critical for accurate bioanalytical results, particularly in the context of heroin use biomarker studies.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your samples and the reliability of your data.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of urine samples containing 4',6-DDMP. The solutions provided are based on a combination of published stability data and established best practices in bioanalysis.
Issue 1: Low or No Recovery of 4',6-DDMP in Recently Collected Samples
-
Question: I have just processed a fresh urine sample, but the concentration of 4',6-DDMP is significantly lower than expected, or even undetectable. What could be the cause?
-
Answer: Several factors during initial sample handling could lead to this observation. Let's troubleshoot step-by-step:
-
Immediate Processing: Was the sample processed promptly after collection? Urine should be centrifuged to remove cellular debris and other particulates ideally within two hours of collection.[2] Delay can lead to enzymatic or microbial degradation of analytes.
-
Collection Container: Ensure that the collection containers are made of a non-reactive material, such as polypropylene, and are clean. Contaminants can interfere with the assay or potentially degrade the analyte.
-
Urine pH: While specific pH stability data for 4',6-DDMP is not extensively published, the stability of many drug metabolites in urine is pH-dependent.[3] Extreme pH values could potentially contribute to degradation. It is advisable to measure and record the pH of the urine sample upon receipt.
-
Extraction Efficiency: Re-evaluate your sample preparation and extraction method. 4',6-DDMP is a metabolite of papaverine, and methods developed for papaverine and its other metabolites, such as 6-desmethyl papaverine (6-DMP), are often applicable.[1] A modified mixed-mode cation exchange (MCX) microelution method has been shown to be effective. Ensure your solid-phase extraction (SPE) protocol is optimized for the recovery of this compound.
-
Issue 2: Inconsistent Results After Freeze-Thaw Cycles
-
Question: My QC samples for 4',6-DDMP show a significant decrease in concentration after undergoing a few freeze-thaw cycles. Is this expected?
-
Answer: Yes, this is a known issue for many analytes. While 4',6-DDMP has been shown to be stable for at least three freeze-thaw cycles when stored at appropriate temperatures, repeated cycles should be avoided.
-
Causality: Each freeze-thaw cycle can cause changes in the sample matrix, such as pH shifts and concentration gradients, which can accelerate the degradation of the analyte.
-
Best Practice: To mitigate this, it is crucial to aliquot urine samples into smaller, single-use volumes before the initial freezing.[2] This practice minimizes the number of freeze-thaw cycles for the bulk of the sample.
-
Issue 3: Degradation Observed in Samples Stored at Room Temperature
-
Question: I left my processed urine samples on the benchtop over the weekend, and now the 4',6-DDMP concentrations are lower than in the samples I analyzed immediately. What is the stability of 4',6-DDMP at room temperature?
-
Answer: Published data indicates that 4',6-DDMP is stable in urine for up to 3 days at room temperature. However, this represents a controlled study. In a typical laboratory environment, fluctuations in temperature and light exposure can accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for long-term stability of 4',6-DDMP in urine?
A1: For long-term storage of urine samples intended for 4',6-DDMP analysis, the recommended temperature is -80°C.[2][5] While some analytes may be stable at -20°C for shorter periods, -80°C effectively halts most biological and chemical degradation processes, ensuring the integrity of the sample over extended periods.[2][3]
Q2: Do I need to use a preservative in my urine samples for 4',6-DDMP analysis?
A2: The use of preservatives depends on the expected time between collection and analysis, as well as the storage conditions. For samples that will be analyzed promptly or stored frozen at -80°C, preservatives are generally not necessary.[6] However, if there is a risk of delayed processing or storage at higher temperatures, preservatives like thymol can be effective in preventing microbial growth, which can degrade analytes.[4] It is important to validate that the chosen preservative does not interfere with the analytical method.
Q3: How does light exposure affect the stability of 4',6-DDMP in urine?
A3: Papaverine, the parent compound of 4',6-DDMP, is known to be sensitive to light.[7] While specific photostability studies on 4',6-DDMP in urine are not widely published, it is a prudent and standard laboratory practice to protect urine samples from direct light exposure to prevent potential photodegradation. Amber-colored collection and storage tubes are recommended.
Q4: What analytical techniques are most suitable for the quantification of 4',6-DDMP in urine?
A4: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the detection and quantification of 4',6-DDMP in urine.[1] This technique allows for low limits of detection (LOD) and quantification (LOQ), which is crucial given the typically low concentrations of this metabolite in urine samples.[8]
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling for 4',6-DDMP Stability Testing
This protocol outlines the best practices for collecting and handling urine samples to ensure the stability of 4',6-DDMP.
-
Collection: Collect mid-stream urine in a sterile, polypropylene container.[9]
-
Initial Processing: Within 2 hours of collection, centrifuge the urine sample at a low temperature (e.g., 4°C) to pellet cells and other debris.[2]
-
Aliquoting: Transfer the supernatant to clean, labeled polypropylene cryovials. It is highly recommended to create multiple smaller aliquots for different analyses to avoid freeze-thaw cycles.[2]
-
Storage:
-
Shipping: If samples need to be transported, they should be shipped on dry ice to maintain a frozen state.
Protocol 2: Bench-Top Stability Assessment of 4',6-DDMP in Urine
This workflow is designed to validate the stability of 4',6-DDMP under typical laboratory bench-top conditions.
-
Sample Preparation: Pool and homogenize drug-free urine. Fortify the urine pool with a known concentration of 4',6-DDMP standard.
-
Aliquoting: Dispense the fortified urine into multiple small aliquots.
-
Time Zero (T0) Analysis: Immediately analyze a set of aliquots (n=3 or more) to establish the baseline concentration of 4',6-DDMP.
-
Room Temperature Storage: Store the remaining aliquots on the laboratory bench at room temperature (approximately 22°C), protected from direct light.
-
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), retrieve a set of aliquots and analyze them for 4',6-DDMP concentration.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration is within ±15-20% of the baseline value.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for 4',6-DDMP in Urine
| Storage Duration | Temperature | Container Type | Light Exposure | Freeze-Thaw Cycles |
| Up to 48 hours | 4°C | Polypropylene | Protect from light | Avoid |
| Long-term | -80°C | Polypropylene | Protect from light | Avoid (aliquot) |
| Bench-top (up to 3 days) | Room Temperature | Polypropylene | Protect from light | N/A |
Visualizations
Caption: Recommended workflow for urine sample handling.
Caption: Decision tree for troubleshooting low analyte recovery.
References
-
Wolf, C. E., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(8), 600–606. [Link]
-
ResearchGate. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use | Request PDF. [Link]
-
Pinu, F. R., et al. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 234. [Link]
-
Belpaire, F. M., & Bogaert, M. G. (1978). Metabolism of Papaverine IV. Urinary Elimination of Papaverine Metabolites in Man. Xenobiotica, 8(5), 297–300. [Link]
-
Wang, Y., et al. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 9(10), 203. [Link]
-
ARUP Laboratories. (n.d.). Urine Collection and Transport (24 Hour). [Link]
-
Regional Pathology Services. (2022). Urine Culture Collection Best Practices. [Link]
-
Roushani, M., et al. (2023). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. Scientific Reports, 13(1), 19130. [Link]
-
Man-ja, L., et al. (2018). Drug of abuse stability in native urine specimens vs. stabilized urine samples. Journal of Pharmaceutical and Biomedical Analysis, 158, 265-272. [Link]
-
Strano-Rossi, S., et al. (2018). Stability of Drugs of Abuse in Urine Samples at Room Temperature by Use of a Salts Mixture. Current Pharmaceutical Analysis, 14(1), 75-80. [Link]
-
Shaheen, H., et al. (2023). Papaverinol-N-Oxide: A Microbial Biotransformation Product of Papaverine with Potential Antidiabetic and Antiobesity Activity Unveiled with In Silico Screening. Molecules, 28(4), 1632. [Link]
-
Al-Gabr, H. M., et al. (2023). Stability of (1R,2S)-(-)-Ephedrine hydrochloride in Candida albicans-inoculated urine and blood samples. Journal of Taibah University Medical Sciences, 18(4), 793-800. [Link]
-
Journal of Analytical Toxicology. (2019). Volume 43, Issue 8. [Link]
-
Wikipedia. (n.d.). Papaverine. [Link]
-
Miki, A., et al. (2007). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special. Forensic Science International, 168(2-3), 183-189. [Link]
-
Belpaire, F. M., & Bogaert, M. G. (1975). Metabolism of papaverine. II. Species differences. Xenobiotica, 5(7), 421-429. [Link]
-
ResearchGate. (2007). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. [Link]
-
Miki, A., et al. (2007). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. Forensic Science International, 168(2-3), 183-189. [Link]
-
National Center for Biotechnology Information. (n.d.). Papaverine. PubChem Compound Database. [Link]
-
Kim, S. C., et al. (2008). Chemical Stability of Lyophilized Papaverine/Phentolamine/Alprostadil (Standro(R)). The World Journal of Men's Health, 26(3), 194-199. [Link]
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- 2. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
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- 5. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine Collection and Transport (24 Hour) | ARUP Laboratories [aruplab.com]
- 7. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reglab.org [reglab.org]
Technical Support Center: Troubleshooting Poor Peak Shape for 4',6-Didemethyl Papaverine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of 4',6-Didemethyl Papaverine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape during HPLC analysis. As a demethylated metabolite of the basic alkaloid Papaverine, this compound presents specific chromatographic behaviors that require careful method optimization.[1][2] This document provides a structured, question-and-answer approach to diagnose and resolve common peak shape issues, ensuring the integrity and accuracy of your analytical results.
Initial Diagnostic Workflow
Before diving into specific problems, it's crucial to determine if the issue is specific to your analyte or systemic. Poor peak shape for all compounds in a run typically points to a pre-column or hardware issue, whereas a problem with a single peak is often related to chemical interactions on the column.
Here is a general workflow to begin your troubleshooting process:
Sources
Technical Support Center: 4',6-Didemethyl Papaverine Analysis
A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS/MS Bioanalysis
Welcome to the technical support center for the analysis of 4',6-Didemethyl Papaverine. As a key metabolite of Papaverine, accurate quantification of this compound is critical, often serving as a biomarker for heroin use.[1] However, its analysis in complex biological matrices like plasma or urine is frequently hampered by ion suppression, a pervasive matrix effect in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deep, mechanistic understanding of why ion suppression occurs and offers field-proven strategies to mitigate it, ensuring the accuracy, sensitivity, and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts of ion suppression as they relate to the analysis of 4',6-Didemethyl Papaverine.
Q1: What is ion suppression and why is it a significant problem for 4',6-Didemethyl Papaverine analysis?
A: Ion suppression is a matrix effect that causes a reduced analytical signal for a target analyte.[3] It occurs when co-eluting components from the sample matrix (e.g., salts, proteins, lipids) interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][4] This interference is not a failure of the mass analyzer's selectivity; it happens before mass analysis, during the crucial ion formation step.[5]
For 4',6-Didemethyl Papaverine, which is often measured at trace levels in complex biological fluids, this signal reduction can lead to:
-
Reduced Sensitivity: The analyte may fall below the limit of quantification (LOQ), leading to false-negative results.[3]
-
Poor Accuracy and Precision: Inconsistent suppression across samples can cause high variability (%RSD) and inaccurate quantification.[6]
-
Invalidated Assays: If not properly addressed, ion suppression can render an entire bioanalytical method unreliable and unable to be validated.[7]
The most common ionization technique, Electrospray Ionization (ESI), is particularly susceptible because it relies on a delicate process of droplet evaporation and charge competition at the droplet's surface, which is easily disrupted by matrix components.[7][8]
Q2: What are the most common sources of ion suppression when analyzing biological samples?
A: The "matrix" is everything in the sample that is not your analyte of interest.[2] In bioanalysis, the primary culprits are endogenous compounds present in high concentrations.
| Matrix Component | Origin | Mechanism of Suppression |
| Phospholipids | Cell membranes in plasma, serum, and tissue | Co-elute with many analytes on reversed-phase columns and have high surface activity, disrupting ESI droplet formation.[9] |
| Salts & Buffers | Endogenous salts (e.g., phosphates) or additives from sample collection tubes (e.g., anticoagulants). | Non-volatile salts can precipitate in the ion source, contaminating it and altering droplet surface tension, which hinders solvent evaporation.[5][10] |
| Proteins | Abundant in plasma and serum. | While large molecules, residual proteins or peptides post-precipitation can still interfere and contaminate the LC-MS system.[9][11] |
| Metabolites & Drugs | Other endogenous metabolites or co-administered drugs. | Can compete directly with the analyte for ionization if they have similar chemical properties and co-elute.[10] |
Q3: How can I determine if my 4',6-Didemethyl Papaverine assay is suffering from ion suppression?
A: You must proactively test for ion suppression, as a clean-looking chromatogram can be misleading.[6] The most direct method is the post-column infusion experiment .
This technique provides a qualitative assessment, revealing at which points in your chromatographic run suppression occurs.[12][13] You infuse a constant flow of a pure 4',6-Didemethyl Papaverine standard directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A stable signal indicates no suppression. Any dips in the signal baseline correspond to the elution of interfering components from the matrix.[6][13]
For a quantitative assessment, you can compare the peak area of the analyte in a post-extraction spiked sample (analyte added to blank matrix extract) with the peak area in a pure solvent standard at the same concentration.[2]
Troubleshooting Guide: Common Issues & Solutions
Problem: I'm seeing a very low or inconsistent signal for 4',6-Didemethyl Papaverine in my samples compared to my standards in pure solvent.
This is the classic symptom of ion suppression. The solution lies in separating the analyte from the interfering matrix components, either physically (sample prep) or chromatographically.
Solution 1: Enhance Sample Preparation
The goal of sample preparation is to remove interfering matrix components before injection.[7][9] The choice of technique represents a trade-off between cleanliness, recovery, and throughput.
| Technique | Description | Pros | Cons | Best For |
| Protein Precipitation (PPT) | A solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation.[8] | Fast, simple, inexpensive. | Non-selective; leaves salts, phospholipids, and other small molecules in the supernatant, often leading to significant ion suppression.[9][14] | High-throughput screening where some matrix effects can be tolerated. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned from the aqueous sample into an immiscible organic solvent based on pH and polarity.[9] | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, and is difficult to automate. | Analytes that are readily extractable into an organic solvent. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.[2][13] | Highly selective and provides the cleanest extracts , significantly reducing matrix effects.[13] | Requires method development; can be more expensive and time-consuming than PPT. | Assays requiring high sensitivity and accuracy, where matrix effects must be minimized. |
Senior Scientist Recommendation: For a regulatory-compliant bioanalytical method for 4',6-Didemethyl Papaverine, Solid-Phase Extraction (SPE) is the most robust choice .[15] A mixed-mode cation exchange (MCX) sorbent is often effective for basic compounds like alkaloids, allowing for strong retention of the analyte while washing away neutral and acidic interferences.
Solution 2: Optimize Chromatographic Separation
If sample preparation is insufficient, the next step is to adjust the LC method to chromatographically separate 4',6-Didemethyl Papaverine from the suppression zones you identified in the post-column infusion experiment.[2][8]
-
Modify the Gradient: Lengthen the gradient or make it shallower around the elution time of your analyte. This increases the separation between peaks.
-
Change Column Chemistry: If using a standard C18 column, phospholipids may be eluting near your analyte. Consider a different stationary phase, such as a Phenyl-Hexyl or a biphenyl column, which offer different selectivities.[13]
-
Reduce Flow Rate: Lowering the flow rate (e.g., to the microliter or nanoliter per minute range) can improve ionization efficiency and make the ESI process more tolerant to matrix components.[5][8]
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the gold standard for compensating for matrix effects that cannot be completely eliminated.[2][9] A SIL-IS (e.g., 4',6-Didemethyl Papaverine-d3) is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same degree of ion suppression. Because you are measuring the ratio of the analyte to the SIL-IS, the suppressive effect is normalized, leading to accurate and precise quantification.[2]
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To qualitatively map the regions of ion suppression within your LC gradient.[13]
Materials:
-
Validated LC-MS/MS system.
-
Syringe pump.
-
Tee-piece connector.
-
Analyte standard solution (4',6-Didemethyl Papaverine at a concentration that gives a stable, mid-range signal).
-
Blank matrix extract (prepared using your standard sample preparation protocol).
Methodology:
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the analytical column to one inlet of the tee-piece.
-
Connect the syringe pump, containing the analyte standard, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow according to your gradient method.
-
Start the syringe pump to continuously infuse the analyte standard solution at a low flow rate (e.g., 5-10 µL/min).
-
Allow the system to equilibrate until a stable, constant signal for the analyte is observed in the mass spectrometer. This is your "no suppression" baseline.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the MRM transition for your infused analyte.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A consistent, flat baseline indicates no ion suppression.
-
Any significant and reproducible dip in the signal indicates a region where co-eluting matrix components are causing ion suppression. Compare the retention time of these dips with the retention time of your analyte in a normal run.
-
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. University of Paris-Saclay.
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. Available from: [Link]
-
Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available from: [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Understanding Ion Suppression in LC-MS Analysis. Lambda Solutions. Available from: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available from: [Link]
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry. Available from: [Link]
-
Zhang, J., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Available from: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]
-
Dams, R., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. Available from: [Link]
-
Ion Suppression in Mass Spectrometry: Challenges and Solutions. SlideShare. Available from: [Link]
-
Furey, A., et al. (2013). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available from: [Link]
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Available from: [Link]
-
Little, J. L. (2011). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC North America. Available from: [Link]
-
Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology. Available from: [Link]
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- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calibration Curve Issues for 4',6-Didemethyl Papaverine Analysis
Welcome to the technical support center for the analysis of 4',6-Didemethyl Papaverine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered with calibration curves during experimental analysis. Here, we provide in-depth, experience-based insights and validated protocols to ensure the accuracy and reliability of your quantitative results.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for 4',6-Didemethyl Papaverine has a low coefficient of determination (R² < 0.99). What are the initial steps I should take?
A1: A low R² value, typically below 0.99, indicates that the data points deviate significantly from the fitted regression line, suggesting poor linearity.[1] Here are the primary troubleshooting steps:
-
Verify Standard Preparation: Inaccurate preparation of stock solutions or serial dilutions is a common source of error.[2] Re-prepare your calibration standards, paying close attention to weighing, dilutions, and ensuring the complete dissolution of 4',6-Didemethyl Papaverine.
-
Check for Outliers: Visually inspect the calibration curve for any data points that are obvious outliers.[1][3] These can arise from injection errors or sample preparation inconsistencies. If an outlier is identified, it may be justifiable to exclude it and recalculate the regression, but this should be done with caution and properly documented.
-
Assess the Concentration Range: The selected concentration range may not be appropriate for the detector's linear response range.[1] If you observe non-linearity at higher concentrations, it could be due to detector saturation.[2] Conversely, at very low concentrations, you may be approaching the limit of quantification (LOQ), where variability is higher.[3] Consider narrowing the concentration range or preparing a new set of standards that bracket the expected sample concentrations more closely.
Q2: What are the acceptable criteria for a calibration curve according to regulatory guidelines?
A2: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for the validation of analytical procedures.[4][5][6][7][8] While specific criteria can vary based on the application (e.g., drug substance analysis vs. bioanalysis), some general acceptance criteria for calibration curves are:
| Parameter | Acceptance Criteria | Source |
| Coefficient of Determination (R²) | ≥ 0.99 is generally expected. | [1][9] |
| Back-Calculated Concentrations | Should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). | [5] |
| Number of Standards | A minimum of five non-zero standards is recommended. | [1] |
| Y-intercept | Should be minimal and not significantly different from zero. | [9][10] |
It is crucial to consult the most recent versions of relevant guidelines, such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance for Industry, for detailed requirements.[4][5][6]
Q3: I am observing significant day-to-day variability in the slope of my calibration curve. What could be the cause?
A3: Day-to-day variation in the slope of the calibration curve points towards issues with the method's reproducibility.[11] Potential causes include:
-
Instrument Performance: Fluctuations in detector response, such as a degrading lamp in a UV detector or an unstable electrospray in a mass spectrometer, can lead to slope changes.[9][12]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can affect the chromatography and, consequently, the analyte response.
-
Column Condition: A deteriorating HPLC column can result in peak shape distortion and changes in retention time, impacting the peak area and, therefore, the slope.[12]
-
Standard Stability: 4',6-Didemethyl Papaverine solutions may degrade over time if not stored correctly.[13] It is recommended to prepare fresh standards for each analytical run or to validate the stability of stock solutions under specific storage conditions.
In-Depth Troubleshooting Guides
Issue 1: Non-Linear Calibration Curves
A non-linear calibration curve can arise from various factors, from the chemistry of the assay to data processing errors.
Potential Causes and Solutions
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateauing of the curve.[2][14]
-
Troubleshooting Protocol:
-
Prepare a higher concentration standard to confirm if the response is indeed plateauing.
-
If saturation is confirmed, dilute your samples to fall within the linear range of the assay.
-
Alternatively, reduce the injection volume for high-concentration samples.
-
-
-
Matrix Effects (LC-MS/MS): In bioanalytical methods, co-eluting components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of 4',6-Didemethyl Papaverine, leading to a non-linear response.[15][16][17] This effect can be concentration-dependent.
-
Troubleshooting Protocol:
-
Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[16]
-
Utilize a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to compensate for matrix effects.[2]
-
Modify chromatographic conditions to separate the analyte from the interfering matrix components.
-
-
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear will result in a poor fit. Some analytical techniques may exhibit non-linear responses over a wide dynamic range.[18][19]
-
Troubleshooting Protocol:
-
Evaluate the use of a non-linear regression model, such as a quadratic fit or a weighted linear regression.
-
Justification for using a non-linear model must be provided and validated according to regulatory guidelines.
-
-
Workflow for Investigating Non-Linearity
Caption: Troubleshooting workflow for non-linear calibration curves.
Issue 2: Poor Reproducibility of Calibration Standards
Poor reproducibility, where repeated analyses of the same standard yield significantly different results, undermines the reliability of your quantitative data.[11][20]
Potential Causes and Solutions
-
Inconsistent Sample Preparation and Injection: Variability in manual injection volumes or issues with the autosampler can lead to inconsistent peak areas.[3][20]
-
Troubleshooting Protocol:
-
Ensure consistent and careful sample preparation techniques.
-
If using an autosampler, perform maintenance checks, including cleaning the injection needle and ensuring there are no air bubbles in the syringe.
-
For manual injections, ensure the syringe is free of air bubbles and the injection technique is consistent.
-
-
-
Analyte Stability: 4',6-Didemethyl Papaverine, like its parent compound Papaverine, may be sensitive to light and pH changes.[21][22] Degradation of the analyte in prepared standards can lead to poor reproducibility.[13]
-
Troubleshooting Protocol:
-
Prepare fresh working standards from a stock solution for each analytical run.
-
Store stock solutions in amber vials at recommended temperatures (e.g., 4°C) to protect from light and thermal degradation.[23][24]
-
If standards are prepared in a biological matrix, assess the stability of the analyte in that matrix over the expected analysis time.
-
-
-
Instrumental Drift: Changes in instrument performance over the course of an analytical run can cause drift in the detector response.[12]
-
Troubleshooting Protocol:
-
Ensure the instrument has had adequate time to warm up and equilibrate before starting the analysis.
-
Intersperse calibration standards and quality control (QC) samples throughout the analytical run to monitor for and correct any instrumental drift.
-
-
Experimental Protocol: Assessing Standard Solution Stability
-
Prepare a stock solution of 4',6-Didemethyl Papaverine in a suitable solvent (e.g., methanol).
-
Prepare several sets of calibration standards from this stock solution.
-
Analyze one set of standards immediately to establish the initial response (Time 0).
-
Store the remaining sets under different conditions (e.g., room temperature on the benchtop, refrigerated at 4°C, frozen at -20°C) and protect them from light.
-
Analyze a set of standards from each storage condition at predetermined time points (e.g., 24, 48, 72 hours).
-
Compare the slopes and intercepts of the calibration curves over time. A significant change (e.g., >15%) may indicate instability.
Issue 3: High Blank Response
A high response in a blank sample (a sample prepared without the analyte) can artificially inflate the results for your unknown samples, particularly those at low concentrations.
Potential Causes and Solutions
-
System Contamination (Carryover): Analyte from a high-concentration sample can be adsorbed onto parts of the HPLC system (e.g., injector, column) and elute during subsequent blank injections.
-
Troubleshooting Protocol:
-
Inject several blank samples after a high-concentration standard to assess the extent of carryover.
-
Implement a robust wash procedure for the injector and needle between injections.
-
If carryover persists, consider using a dedicated column for high-concentration samples or developing a more aggressive column wash method.
-
-
-
Contaminated Reagents or Glassware: The solvents, reagents, or glassware used to prepare the blank samples may be contaminated with 4',6-Didemethyl Papaverine or an interfering substance.[13]
-
Troubleshooting Protocol:
-
Use high-purity, LC-MS grade solvents and reagents.[25]
-
Ensure all glassware is thoroughly cleaned.
-
Prepare a "solvent blank" (mobile phase) and inject it to see if the contamination is from the system or the blank matrix.
-
-
-
Interfering Matrix Components: In LC-MS/MS analysis, an endogenous component of the blank matrix may have the same mass-to-charge ratio (m/z) and fragmentation pattern as 4',6-Didemethyl Papaverine.[26]
-
Troubleshooting Protocol:
-
Improve the chromatographic separation to resolve the analyte from the interfering peak.
-
If chromatographic separation is not possible, a more specific mass transition may need to be identified and monitored.
-
More rigorous sample cleanup procedures can also help to remove the interfering component.
-
-
Diagram: Differentiating Sources of Blank Contamination
Caption: Decision tree for identifying the source of high blank response.
By systematically addressing these common calibration curve issues, researchers can enhance the quality and reliability of their 4',6-Didemethyl Papaverine analysis, ensuring data integrity for drug development and scientific research.
References
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
FDA. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Xue, Y. J., et al. (2007). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342-347. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]
-
Zhang, K., et al. (2024). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Biomedical Chromatography, 38(3), e5759. Retrieved from [Link]
-
FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Retrieved from [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
PharmaSciences. (n.d.). Troubleshooting during HPLC calibration. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]
-
ChromTech. (n.d.). Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. Retrieved from [Link]
-
GL Tec. (n.d.). The Role of Calibration Curves in Quantitative HPLC Analysis. Retrieved from [Link]
-
AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry. Retrieved from [Link]
-
WelchLab. (2025, March 6). How to Solve Poor Reproducibility in Laboratory Experiments. Retrieved from [Link]
-
Chromatography Forum. (2009, April 24). HPLC calibration Curves. Retrieved from [Link]
-
Dr.Oracle. (2025, November 13). What factors can affect the reproducibility of analytical results? Retrieved from [Link]
-
WOAH. (n.d.). Factors affecting test reproducibility among laboratories. Retrieved from [Link]
-
Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
Alwsci. (2025, October 16). Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2019, September 10). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Retrieved from [Link]
-
SensorTech. (2025, July 17). Dealing with Non-Linearity: Calibration Methods for Curved Sensor Responses. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use | Request PDF. Retrieved from [Link]
-
LCGC International. (n.d.). Calibration Curves, Part I: To b or Not to b? Retrieved from [Link]
-
LCGC Europe. (2002, November). Non-linear Calibration. Retrieved from [Link]
-
Scirp.org. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. Journal of Analytical Sciences, Methods and Instrumentation, 7, 1-17. Retrieved from [Link]
-
ResearchGate. (2020, May 15). Plasma blank shows me a high intensity for my analyte peak even though the analyte was completely washed off the column. What is the reason for this? Retrieved from [Link]
-
Nature. (2019, July 8). Monitoring of system conditioning after blank injections in untargeted UPLC-MS metabolomic analysis. Retrieved from [Link]
-
ASHP Publications. (n.d.). Papaverine HCl. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Papaverine. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Chromatography Online. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
ResearchGate. (2022, December 19). What to use for a matrix blank in LC-MS/MS analysis if all matrices evaluated are not blank for your analyte(s)? Retrieved from [Link]
-
PubMed. (n.d.). Stability of papaverine hydrochloride and phentolamine mesylate in injectable mixtures. Retrieved from [Link]
-
PubMed. (n.d.). HPLC determination of papaveraldine and papaverinol in papaverine injection. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Development of a New HPLC Method for Determination of Papaverine in Presence of Its Photooxidation Products | Request PDF. Retrieved from [Link]
-
Nature. (2025, December 1). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. Retrieved from [Link]
-
American Regent. (2015, November 10). Papaverine Hydrochloride Injection, USP. Retrieved from [Link]
-
PubMed. (n.d.). The stability of aqueous solutions of papaverine hydrochloride (author's transl). Retrieved from [Link]
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Technical Support Center: 4',6-Didemethyl Papaverine Testing
Welcome to the technical support center for the analytical testing of 4',6-Didemethyl Papaverine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its analysis, with a focus on identifying and mitigating contamination sources. The information herein is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reliable experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of 4',6-Didemethyl Papaverine, providing direct answers and immediate troubleshooting advice.
Q1: I'm observing extraneous peaks in my chromatogram, even in blank injections. What are these "ghost peaks" and where do they come from?
A1: Ghost peaks, also known as artifact peaks, are signals in a chromatogram that do not originate from the injected sample.[1] They are a common nuisance in sensitive analyses, particularly in gradient elution HPLC.[2][3] The primary sources of ghost peaks include:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column at the beginning of a gradient run and elute as the solvent strength increases.[2][4] Water is a frequent culprit, as it can harbor organic contaminants or support microbial growth over time.[3] Topping off solvent reservoirs can also introduce contaminants.[1]
-
System Contamination: Components of your LC system, such as pump seals, injector rotor seals, and tubing, can degrade and leach contaminants into the mobile phase.[5]
-
Leachables from Consumables: Plastic containers, vial caps, and pipette tips can release plasticizers, antioxidants, or other chemicals into your solvents or samples.[3][6] It has been shown that impurities can leach from polyethylene and polypropylene containers into pure water in as little as one hour.[3]
-
Degradation of Mobile Phase Additives: Additives like trifluoroacetic acid (TFA) can degrade over time and generate spurious peaks.[2]
Q2: My analyte signal is suppressed or enhanced in sample matrices compared to my standards prepared in solvent. What is causing this, and how can I correct for it?
A2: This phenomenon is known as the "matrix effect," where components in the sample matrix, other than the analyte of interest, interfere with the analysis.[7] In mass spectrometry, these effects can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[8][9]
-
Cause: The sample matrix—everything in the sample except the analyte—can contain various substances like salts, lipids, excipients, or other endogenous materials.[9][10] These substances can co-elute with the analyte and affect its ionization efficiency in the mass spectrometer's source.[8]
-
Correction: To mitigate matrix effects, consider the following:
-
Improved Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.[7][10] This helps to ensure that the standards and samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Q3: I see a peak for my analyte in a blank injection immediately following a high-concentration sample. What is happening?
A3: This is a classic example of "carryover," where a small amount of analyte from a previous injection is retained in the system and elutes in a subsequent run.[4][13] Carryover is a significant issue in quantitative analysis as it can lead to the overestimation of the analyte in the following sample.[14]
-
Common Sources of Carryover:
-
Autosampler: The injection needle, sample loop, and valve can all be sources of carryover if not adequately cleaned between injections.[4][14] Adsorption of the analyte to the inner or outer surfaces of the needle is a common cause.[4]
-
Chromatographic Column: "Sticky" compounds can be retained on the column, especially at the head of the column or on the frits, and elute slowly over subsequent runs.[14] Guard columns can also be a significant source of carryover.[14]
-
-
Mitigation Strategies:
-
Optimize Needle Wash: Use a strong solvent in your needle wash protocol. Sometimes, a multi-step wash with different solvents is necessary to effectively remove all residual analyte.[13]
-
Inject Blanks: Running one or more blank injections after a high-concentration sample can help to wash out any remaining analyte.[13]
-
System Cleaning: If carryover persists, it may be necessary to clean or replace components like the injector rotor seal or even the column.[15]
-
Q4: Could structurally similar compounds be interfering with my analysis?
A4: Yes, cross-reactivity from structurally related compounds is a potential source of interference, particularly in immunoassays, but it can also be a concern in less specific chromatographic methods.[16][17]
-
In Immunoassays: Antibodies developed for a specific alkaloid may also bind to other alkaloids with a similar core structure.[18][19] For instance, an antibody designed for papaverine might show some affinity for its demethylated metabolites or other isoquinoline alkaloids.
-
In Chromatography: If the chromatographic method does not have sufficient resolving power, structurally similar compounds may co-elute, leading to an inaccurate quantification of the target analyte.[20][21] It is crucial to validate the specificity of your method by analyzing potential interferences.[22] The International Council for Harmonisation (ICH) guidelines emphasize the importance of demonstrating specificity in the presence of impurities, degradants, and matrix components.[10]
II. Systematic Troubleshooting Guide for Contamination
When faced with unexpected results, a systematic approach is crucial to efficiently identify the source of contamination. This guide provides a step-by-step workflow for troubleshooting.
Step 1: Isolate the Source - System vs. Sample
The first step is to determine if the contamination is coming from your analytical system or from your sample preparation process.
Protocol: Blank Injection Analysis
-
Prepare a fresh mobile phase.
-
Run a blank gradient without any injection.[2] If peaks are observed, the contamination is likely from the mobile phase or the LC system itself.
-
If the no-injection blank is clean, inject your standard diluent (the solvent used to dissolve your samples). If peaks appear, the contamination is likely from your diluent or the injection process (e.g., autosampler).[23]
-
If the diluent injection is clean, the contamination is likely originating from your sample matrix or the sample preparation procedure.[4]
Step 2: Investigating System Contamination
If Step 1 points to the system, follow this workflow to pinpoint the exact source.
Caption: Troubleshooting workflow for sample-related contamination.
III. Preventative Measures and Best Practices
Proactive measures are the best defense against contamination. Integrating these practices into your routine laboratory workflow will significantly enhance the quality and reliability of your data.
| Category | Best Practice | Rationale |
| Solvent & Reagent Handling | Use high-purity, HPLC or LC-MS grade solvents and reagents. | Minimizes the introduction of trace contaminants that can cause ghost peaks. [1] |
| Prepare mobile phases fresh daily, especially aqueous buffers. | Prevents microbial growth and degradation of additives. [12] | |
| Never top off solvent reservoirs; use a fresh, clean bottle. | Avoids introducing contaminants from the old bottle into the fresh solvent. [1] | |
| Filter all aqueous mobile phases and samples. | Removes particulate matter that can clog the system and cause pressure issues. [12] | |
| Sample Preparation | Use glass or certified low-leachable plastic consumables. | Reduces the risk of extractables and leachables like plasticizers contaminating the sample. [3][24] |
| Implement a thorough sample clean-up procedure (e.g., SPE). | Removes interfering matrix components, reducing matrix effects and improving analytical accuracy. [11] | |
| Analyze a "process blank" (a blank sample taken through the entire preparation procedure). | Helps to identify contamination introduced during sample preparation steps. | |
| Instrumentation | Implement a robust needle wash protocol in your autosampler method. | Minimizes sample carryover between injections. [13][25] |
| Regularly perform preventative maintenance on your LC system (e.g., replacing pump seals, rotor seals). | Worn parts can shed particles and cause contamination and carryover. [15][26] | |
| Use a guard column to protect the analytical column. | Traps strongly retained compounds and particulates, extending the life of the analytical column. [5] |
IV. Conclusion
Troubleshooting contamination in 4',6-Didemethyl Papaverine analysis requires a logical and systematic approach. By understanding the potential sources—from the mobile phase and LC system to the sample matrix and laboratory consumables—researchers can effectively diagnose and resolve issues. The adoption of preventative measures and best practices is paramount to ensuring data integrity and achieving reliable, reproducible results in the demanding field of pharmaceutical analysis.
References
-
Dolan, J. W. (n.d.). Gradient Elution, Part VI: Ghost Peaks. LCGC International. Retrieved from [Link]
-
Milli-Q®. (n.d.). A guarantee to avoid ghost peaks in gradient HPLC. The Analytical Scientist. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Dong, M. W. (2018). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. LCGC International. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Rossmann, J., et al. (2015). Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. Journal of Chromatography B, 998-999, 57-66. Retrieved from [Link]
-
Dolan, J. W. (2014). The Importance of the Sample Matrix. LCGC International. Retrieved from [Link]
-
Marçon, F. (2025, October 27). Matrix Effect Analysis. PharmaG33k's Blog. Retrieved from [Link]
-
Bunyatova, N. V., et al. (2021). Development of a Comprehensive HPLC Method for Determination of Product-related Impurities and Assay of Active Ingredients in Papaverine Hydrochloride Products. Pharmaceutical Chemistry Journal, 55, 396–402. Retrieved from [Link]
-
Oreate AI. (2026, January 7). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Retrieved from [Link]
-
PPD. (2022, April 18). Understanding Extractables and Leachables Testing and Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 28). What Is Carryover In LC-MS And How Do You Prevent It? [Video]. YouTube. Retrieved from [Link]
-
Mitulovic, G., et al. (2011). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of Chromatographic Science, 49(8), 561-566. Retrieved from [Link]
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Wang, Y., et al. (2025). Broad-Specificity Immunochromatographic Strip Assay for Alkaloids: From Hapten Design to Antibody Recognition. Analytical Chemistry. Retrieved from [Link]
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Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]
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Everett, L. (2023, February 7). The Importance of Extractables and Leachables Analysis of Pharmaceutical Products. Lab Manager. Retrieved from [Link]
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Williams, C., & Connor, A. (n.d.). Extractables And Leachables Testing. Bioprocess Online. Retrieved from [Link]
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Ghorbani, M., et al. (2025). Trace papaverine analysis in biological samples after preconcentration by UA-D-μ-SPE method using a new magnetic GO–MOF nanocomposite. Scientific Reports, 15. Retrieved from [Link]
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Li, X., et al. (2007). Extraction and determination of papaverin in pericarpium papaveris using aqueous two-phase system of poly(ethylene glycol)-(NH4)2SO4 coupled with high-performance liquid chromatography. Analytica Chimica Acta, 590(2), 187-194. Retrieved from [Link]
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Eisman, M., et al. (1994). Determination of papaverine and cocaine by use of a precipitation system coupled on-line to an atomic absorption spectrometer. Journal of Pharmaceutical and Biomedical Analysis, 12(2), 179-184. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity in 4',6-Didemethyl Papaverine Assays
Authored by Gemini, Senior Application Scientist
Executive Summary
The accurate detection of 4',6-Didemethyl Papaverine (4',6-DDMP), a key metabolite of papaverine, is critical for forensic toxicology and clinical research, particularly as a biomarker for heroin use.[1] The analytical specificity of any assay for this compound is paramount, as cross-reactivity with the parent compound, papaverine, or other structurally related metabolites can lead to significant quantification errors and false-positive results. This guide provides a comprehensive comparison of analytical methodologies, focusing on the principles and practical assessment of cross-reactivity. We present a detailed protocol for evaluating the specificity of a competitive ELISA, alongside a comparative discussion of chromatographic methods, to equip researchers with the knowledge to select and validate the most appropriate assay for their needs.
Introduction: The Significance of Specificity for 4',6-Didemethyl Papaverine
Papaverine is a benzylisoquinoline alkaloid naturally found in the opium poppy.[2][3] While it is not a narcotic, its presence and that of its metabolites can serve as important indicators in various analytical contexts. Following administration or exposure, papaverine is metabolized in the liver, primarily through demethylation, to produce metabolites including 6-Desmethyl Papaverine (6-DMP) and subsequently 4',6-Didemethyl Papaverine (4',6-DDMP).[4]
Recent forensic research has highlighted 4',6-DDMP as a potentially valuable biomarker for identifying heroin use, as it can extend the detection window beyond that of more traditional markers like 6-acetylmorphine (6-AM).[1] This application demands assays of the highest specificity. An assay that mistakenly detects the parent drug (papaverine) or intermediate metabolites (like 6-DMP) in place of 4',6-DDMP will yield unreliable and misleading data. Therefore, a rigorous evaluation of cross-reactivity is not merely a validation step but a fundamental requirement for any quantitative method targeting this analyte.
Foundational Principles of Assay Cross-Reactivity
In immunochemical methods, such as an Enzyme-Linked Immunosorbent Assay (ELISA), specificity is defined by the antibody's ability to bind exclusively to its target analyte.[5] Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte.[5][6] The degree of this interference is a function of both the structural homology between the molecules and the affinity of the antibody's binding site (paratope) for the shared chemical feature (epitope).
For small molecules like 4',6-DDMP, the entire molecule or a significant portion of it acts as the epitope. As illustrated in the diagram below, 4',6-DDMP, 6-DMP, and papaverine share a common benzylisoquinoline core, differing only in the presence and position of methoxy groups. This structural relationship is the primary cause of potential cross-reactivity in immunoassays designed for any of these compounds.
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Navigating the Chemical Maze: A Comparative Guide to 4',6-Didemethyl Papaverine and 6-acetylmorphine as Heroin Markers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of forensic toxicology and clinical drug monitoring, the definitive identification of heroin use presents a persistent challenge. The ephemeral nature of the parent compound, diacetylmorphine, necessitates the reliance on its metabolic and manufacturing signatures. For decades, 6-acetylmorphine (6-AM) has been the gold standard, a direct and specific metabolite that unequivocally signals heroin consumption. However, its fleeting presence in biological matrices has spurred the exploration of alternative, longer-lasting markers. This guide provides an in-depth, objective comparison of the established marker, 6-acetylmorphine, with an emerging contender: 4',6-Didemethyl Papaverine (4',6-DDMP), a metabolite of a common opium alkaloid impurity in illicit heroin.
The Foundational Marker: 6-Acetylmorphine (6-AM)
Heroin (diacetylmorphine) undergoes rapid in-vivo deacetylation, a two-step metabolic cascade that is central to its pharmacological action and subsequent detection.
Figure 1: Metabolic Pathway of Heroin to 6-AM and Morphine.
The initial, rapid conversion of heroin to 6-AM is a cornerstone of its psychoactive effects. Crucially, 6-AM is a unique metabolite of heroin, not produced from the administration of morphine, codeine, or the consumption of poppy seeds, rendering it a highly specific marker of heroin use.[1][2]
The Challenge of a Short Detection Window
The primary limitation of 6-AM as a heroin marker is its brief detection window. With a half-life of approximately 0.6 hours, 6-AM is typically only detectable in urine for 2 to 8 hours after heroin use.[3][4] This narrow timeframe significantly curtails its utility, particularly in scenarios where sample collection is delayed.
The Alternative Marker: 4',6-Didemethyl Papaverine (4',6-DDMP)
Illicit heroin is rarely pure diacetylmorphine. It is a complex mixture containing byproducts and impurities from the opium poppy that are carried through the manufacturing process. One such impurity is papaverine.[5] While papaverine itself has legitimate medical uses and can be found in certain medications, its presence in illicit heroin offers a potential alternative pathway for tracking heroin consumption through its metabolites.[6]
The metabolic journey of papaverine in the human body leads to the formation of several demethylated products, including 6-desmethylpapaverine (6-DMP) and 4',6-didesmethylpapaverine (4',6-DDMP).
Figure 2: Metabolic Pathway of Papaverine.
The rationale for investigating these metabolites lies in their potential for a significantly longer detection window compared to 6-AM, reportedly up to 3 days.[3][7]
Head-to-Head Comparison: Performance and Practicality
The selection of an appropriate biomarker hinges on a delicate balance of specificity, sensitivity, and the practicality of its detection.
| Feature | 6-Acetylmorphine (6-AM) | 4',6-Didemethyl Papaverine (4',6-DDMP) |
| Origin | Direct metabolite of heroin. | Metabolite of papaverine, an impurity in illicit heroin. |
| Specificity | Very high; unique to heroin use.[1][2] | High, but potential for false positives from papaverine-containing medications.[4][6] |
| Detection Window | Very short (2-8 hours in urine).[3][4] | Longer (reportedly up to 3 days in urine).[3][7] |
| Prevalence | Present after any heroin use. | Dependent on the papaverine content of the seized heroin, which can vary.[5] |
| Analytical Methods | Well-established (GC-MS, LC-MS/MS, Immunoassays).[8][9][10] | Primarily LC-MS/MS.[7] |
Experimental Data Insights
A key study analyzing 428 urine specimens from suspected heroin users provided critical comparative data. Of the 101 samples that were positive for the highly specific heroin metabolite 6-AM, a significant percentage also contained papaverine and its metabolites.[7] In this "Heroin Positive" group, 4',6-DDMP was detected with concentrations ranging from 0.6 to 218.0 ng/mL.[7]
Crucially, in a separate group of 179 urine samples that were positive for morphine but negative for 6-AM (a scenario where the short detection window of 6-AM may have passed), 37% still tested positive for papaverine and/or its metabolites.[7] This finding strongly supports the hypothesis that papaverine metabolites can extend the window of detection for heroin use. One study concluded that the analysis of papaverine metabolites is more sensitive than 6-AM for demonstrating illicit heroin use.[8]
Experimental Protocols: A Guide for the Analyst
The reliable detection of these markers necessitates robust and validated analytical methodologies. While immunoassays are available for screening 6-AM, confirmation and the detection of 4',6-DDMP rely on the specificity and sensitivity of mass spectrometry-based techniques.
UPLC-MS/MS Method for Simultaneous Analysis
This method allows for the concurrent detection of both 6-AM and papaverine metabolites, offering a comprehensive screening and confirmation approach.
Figure 3: UPLC-MS/MS Workflow.
Step-by-Step Methodology:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard solution (e.g., 6-AM-d3, and an appropriate deuterated analog for papaverine metabolites).
-
Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Conditioning: Sequentially wash the cartridge with methanol and deionized water.
-
Loading: Apply the urine sample to the cartridge.
-
Washing: Wash with a weak acidic solution to remove interferences.
-
Elution: Elute the analytes with a basic organic solvent mixture (e.g., methanol with ammonium hydroxide).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
UPLC-MS/MS Parameters:
-
Column: A C18 reversed-phase column (e.g., Waters BEH C18).[7]
-
Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of each analyte and internal standard.
-
GC-MS Confirmation of 6-Acetylmorphine
For laboratories where GC-MS is the primary confirmatory technique, the following protocol is standard.
Step-by-Step Methodology:
-
Sample Preparation:
-
Hydrolyze the urine sample with β-glucuronidase to cleave any conjugated metabolites.[3]
-
Perform liquid-liquid or solid-phase extraction at an alkaline pH (e.g., pH 9).[3]
-
Evaporate the organic extract to dryness.
-
Derivatize the residue to increase volatility and improve chromatographic performance. A common agent is propionic anhydride.[3]
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., HP-1MS).[11]
-
Carrier Gas: Helium.[11]
-
Injection Mode: Splitless.[11]
-
Temperature Program: An optimized temperature ramp to ensure separation of analytes.[11]
-
Mass Spectrometry: Operate in electron impact (EI) ionization mode, with selected ion monitoring (SIM) for the characteristic ions of the derivatized 6-AM.[11]
-
Causality and Considerations for Method Selection
The choice between targeting 6-AM, 4',6-DDMP, or a combination of both, depends on the specific application.
-
For definitive, recent use confirmation: 6-AM remains the marker of choice due to its unequivocal link to heroin metabolism. Its presence provides irrefutable evidence of recent heroin administration.
-
For extending the detection window: The analysis of 4',6-DDMP and other papaverine metabolites offers a significant advantage, particularly in cases where sample collection is delayed.[7]
-
Comprehensive Screening: A combined method analyzing for both 6-AM and papaverine metabolites provides the most robust approach, capturing both recent and less recent heroin use.
Critical Considerations:
-
Papaverine Variability: The concentration of papaverine in illicit heroin can vary depending on the geographical origin and manufacturing process.[5] This can impact the resulting concentration of its metabolites in urine.
-
Potential for False Positives: While the metabolites of papaverine are more specific than papaverine itself, the possibility of their origin from a legitimate papaverine prescription must be considered, although this is a less common scenario.[4]
-
Metabolic Variability: Inter-individual differences in drug metabolism, influenced by genetics and other factors, can affect the rate and extent of papaverine metabolism to 4',6-DDMP.[12][13]
Conclusion: A Dual-Marker Strategy for Enhanced Detection
While 6-acetylmorphine remains the cornerstone for the definitive identification of recent heroin use due to its unparalleled specificity, its short detection window is a significant limitation. The emergence of 4',6-didemethyl papaverine as a viable biomarker offers a compelling solution to this challenge, providing a substantially extended window of detection.
For researchers, scientists, and drug development professionals, the future of heroin use detection likely lies in a dual-marker strategy. The concurrent analysis of both 6-AM and papaverine metabolites, such as 4',6-DDMP, provides a more comprehensive and temporally sensitive picture of an individual's substance use history. This approach combines the irrefutable evidence of recent use provided by 6-AM with the extended detection capabilities of 4',6-DDMP, thereby enhancing the accuracy and reliability of toxicological investigations. As analytical techniques continue to advance in sensitivity and specificity, the integration of these complementary markers will undoubtedly become a standard practice in the field.
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A Senior Application Scientist's Guide to UPLC-MS/MS Method Validation: A Case Study with 4',6-Didemethyl Papaverine
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. In the realm of bioanalysis, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) stands out for its superior sensitivity and selectivity.[1] This guide provides an in-depth, experience-driven walkthrough of the validation process for a UPLC-MS/MS method, using the quantification of 4',6-Didemethyl Papaverine, a metabolite of papaverine, as a practical case study.
This document is not a rigid protocol but a dynamic guide that explains the causality behind experimental choices, grounded in international regulatory standards. We will explore how to design a self-validating system that ensures data integrity and withstands scientific scrutiny.
The Analytical Challenge: Quantifying 4',6-Didemethyl Papaverine
Papaverine, a benzylisoquinoline alkaloid, is primarily known as a vasodilator.[2] Its metabolism in the body leads to various derivatives, including 4',6-Didemethyl Papaverine.[3][4] Accurate quantification of such metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[5] A robust UPLC-MS/MS method provides the necessary sensitivity and specificity for this task. A previously published method for the detection of papaverine and its metabolites serves as a foundation for our discussion.[6]
Pillars of Method Validation: A Scientifically-Grounded Approach
The validation of a bioanalytical method is a comprehensive process to demonstrate that the procedure is suitable for its intended purpose.[7] This process is guided by regulatory documents from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which are largely harmonized under the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the M10 guideline on bioanalytical method validation.[5][8][9][10][11]
Our validation will focus on the following core characteristics:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Recovery and Matrix Effect
-
Stability
Experimental Workflow: From Sample to Result
The following diagram illustrates the general workflow for the validation of our UPLC-MS/MS method for 4',6-Didemethyl Papaverine.
Caption: A generalized workflow for the validation of a UPLC-MS/MS bioanalytical method.
In-Depth Validation Parameters: Protocols and Performance
Selectivity and Specificity
The "Why": Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components in the sample matrix such as metabolites, impurities, or endogenous substances.[1][7] This is paramount for avoiding erroneously high results.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different batches of the blank biological matrix (e.g., urine, plasma) to assess for any interfering peaks at the retention time of 4',6-Didemethyl Papaverine and its internal standard (IS).
-
Interference Check: Spike the blank matrix with a high concentration of potentially co-administered drugs and known metabolites of papaverine other than the analyte of interest.
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ). For the internal standard, it should be less than 5%.[12]
Comparison and Insights: While chromatographic separation is the primary means of achieving selectivity, the use of tandem mass spectrometry with Multiple Reaction Monitoring (MRM) provides an additional layer of specificity.[13] The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard is critical. For instance, a study on papaverine metabolites utilized specific MRM transitions to ensure distinct detection.[3]
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[14] This validates that the method can accurately quantify samples at different concentrations.
Experimental Protocol:
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of 4',6-Didemethyl Papaverine. A typical range might be 0.1 to 50 ng/mL.[3][4]
-
Analysis: Analyze the calibration standards in at least five replicates.
-
Data Analysis: Plot the peak area ratio (analyte/internal standard) against the nominal concentration. Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).[12]
Data Presentation:
| Parameter | Acceptance Criterion | Example Result |
| Calibration Range | Defines the working range | 0.1 - 50 ng/mL |
| Regression Model | Linear, weighted (1/x²) | y = 0.025x + 0.001 |
| Coefficient of Determination (r²) | ≥ 0.99 | 0.998 |
| Deviation of Standards | ±15% (±20% for LLOQ) | All within ±10% |
Accuracy and Precision
The "Why": Accuracy reflects the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements.[15] These parameters ensure the reliability and reproducibility of the method.
Experimental Protocol:
-
QC Sample Preparation: Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (Repeatability) Analysis: Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate Precision) Analysis: Analyze the QC samples on at least three different days.
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).[12]
-
Data Presentation:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 105.2 | 8.5 | 103.8 | 11.2 |
| Low | 0.3 | 98.7 | 6.2 | 99.5 | 7.8 |
| Medium | 20 | 101.5 | 4.1 | 100.9 | 5.5 |
| High | 40 | 97.9 | 3.5 | 98.6 | 4.9 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The "Why": The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[14] The LOQ defines the lower end of the analytical range.
Experimental Protocol:
-
Signal-to-Noise Ratio: The LOD is typically estimated as the concentration that produces a signal-to-noise ratio (S/N) of at least 3. The LOQ is the concentration with an S/N of at least 10.
-
LLOQ Confirmation: The LOQ is experimentally confirmed as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (±20%).
Comparison of Approaches: While the S/N approach is common, statistical methods based on the standard deviation of the response and the slope of the calibration curve can also be used.[14] The key is to demonstrate that the LOQ is a reliable and reproducible measurement. In the cited study on papaverine metabolites, the LOQ was administratively set at 0.1 ng/mL and confirmed to be within ±20% of the target value with a response at least 10 times greater than the signal-to-noise ratio of a negative control.[3]
Recovery and Matrix Effect
The "Why": These parameters are crucial for assessing the efficiency of the sample preparation process and the influence of the biological matrix on the analytical results.[16][17]
-
Recovery: Measures the efficiency of the extraction procedure.
-
Matrix Effect: Evaluates the suppression or enhancement of the analyte's ionization due to co-eluting matrix components.
Experimental Protocol:
-
Recovery:
-
Analyze extracted samples (spiked before extraction).
-
Analyze post-extraction spiked samples (blank matrix extracted first, then spiked).
-
Calculate recovery as: (Peak Area of Extracted Sample / Peak Area of Post-Extraction Spiked Sample) * 100.
-
-
Matrix Effect:
-
Analyze post-extraction spiked samples.
-
Analyze neat solutions of the analyte in the mobile phase.
-
Calculate matrix effect as: (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) * 100.
-
-
Acceptance Criteria: The recovery should be consistent and reproducible. The %CV of the matrix factor across different lots of the biological matrix should be ≤15%.[12]
Sample Preparation Comparison:
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins.[18] | Simple, fast, and inexpensive. | Less clean extract, high potential for matrix effects.[16] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids.[18] | Cleaner extract than PPT, can concentrate the analyte. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent.[18] | Provides the cleanest extracts, high selectivity and concentration. | More expensive, requires method development. |
The choice of sample preparation technique is a balance between the required cleanliness of the extract, throughput, and cost. For UPLC-MS/MS, a cleaner sample is generally preferred to minimize matrix effects and prolong instrument life.[19]
Stability
The "Why": Stability experiments are essential to ensure that the analyte's concentration does not change from the time of sample collection to the time of analysis.[1]
Experimental Protocol:
Assess the stability of 4',6-Didemethyl Papaverine in the biological matrix under various conditions:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: In the processed samples ready for injection.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
Conclusion: A Commitment to Quality
The validation of a UPLC-MS/MS method is a rigorous yet indispensable process in modern analytical science. By systematically evaluating selectivity, linearity, accuracy, precision, sensitivity, recovery, matrix effects, and stability, we can ensure that the generated data is reliable, reproducible, and fit for its intended purpose. This in-depth guide, using the quantification of 4',6-Didemethyl Papaverine as a practical example, illustrates a scientifically sound approach rooted in regulatory guidelines and practical experience. Adherence to these principles is not merely a regulatory hurdle but a fundamental commitment to scientific integrity and the generation of high-quality data in drug development and research.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][5][12]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][8]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][20]
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Wolf, C. E., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(8), 600-606. [Link][3][4][6]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9]
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Organomation. Introduction to UPLC-MS Sample Preparation. [Link][18]
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LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link][16]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
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International Council for Harmonisation. Quality Guidelines. [Link][21]
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SlideShare. Bioanalytical method validation emea. [Link][22]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][23]
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Wiśniewski, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link][24]
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ResearchGate. Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link][17]
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Singleton, C. (2012). Recent advances in bioanalytical sample preparation for LC-MS analysis. Bioanalysis, 4(9), 1123-1140. [Link][19]
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De Baere, S., et al. (2020). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 25(15), 3455. [Link][13]
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SciSpace. Sample Preparation for LC‐MS Bioanalysis of Proteins. [Link][25]
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ResearchGate. Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use | Request PDF. [Link][4]
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National Institute of Justice. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4', 6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. [Link][6]
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ResearchGate. Validation parameters of the UPLC-MS method developed for the analysis.... [Link][26]
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Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link][1]
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Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link][15]
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MicroSolv. (2025). Validating HPLC and LC-MS Methods for Regulated Labs - Primer. [Link][14]
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ResearchGate. Prediction of metabolite mass spectra (MS) of papaverine for library matching using the MS n capabilities of ion trap LCMS. [Link][27]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][28]
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American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. [Link][10]
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A Guide to Inter-Laboratory Comparison for the Analysis of 4',6-Didemethyl Papaverine
Prepared by: Senior Application Scientist
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison study for the quantitative analysis of 4',6-Didemethyl Papaverine (4',6-DDMP), a key metabolite of papaverine. The accurate determination of this analyte is critical in various research and forensic applications, particularly as a biomarker for heroin use, where it can extend the detection window beyond that of more traditional markers.[1][2] This document details the design of a comparative study, evaluates the performance of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides validated, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to assess and implement robust analytical methods, ensuring data reliability and reproducibility across different laboratories.
Introduction: The Analytical Imperative for 4',6-DDMP
Papaverine, a non-narcotic opium alkaloid, is metabolized in the liver to form metabolites including 6-Desmethylpapaverine (6-DMP) and 4',6-Didemethyl Papaverine (4',6-DDMP).[2] Recent studies have highlighted the significance of these metabolites as alternative biomarkers for heroin consumption, as they exhibit a longer detection window in urine (up to 3 days) compared to the more conventional marker, 6-acetylmorphine (6-AM), which is typically detectable for only 2-8 hours.[1] This extended detection capability makes the reliable quantification of 4',6-DDMP a crucial goal in forensic toxicology and clinical research.
This guide is structured to walk the reader through the essential components of such a study, from its foundational design based on internationally recognized standards to the practical execution and interpretation of results.
Inter-Laboratory Study Design
The architecture of a collaborative study must be meticulously planned to yield statistically significant and unambiguous results. Our design is grounded in the principles outlined by authoritative bodies such as AOAC International and the International Council for Harmonisation (ICH).[3][4][5][6]
Causality of Design Choices
-
Participant Recruitment: The study should involve a minimum of eight participating laboratories with demonstrated experience in analytical chemistry to ensure statistical power and represent a range of typical laboratory environments.[7]
-
Test Material: To assess method performance across a relevant concentration range, human urine samples are spiked with 4',6-DDMP at three concentrations: Low (1 ng/mL), Medium (10 ng/mL), and High (40 ng/mL). These levels are chosen to be representative of clinically and forensically relevant concentrations.[1] A blank urine sample is also included to assess specificity and the potential for false positives.
-
Sample Blinding and Distribution: All samples are prepared from a single, homogenous batch, divided into aliquots, and shipped frozen to participating laboratories. The samples are blinded and randomized to prevent analytical bias.[8]
Workflow of the Inter-Laboratory Comparison
The overall process, from sample creation to final data analysis, follows a structured, multi-stage workflow.
Caption: Workflow for the 4',6-DDMP inter-laboratory comparison study.
Analytical Methodologies & Protocols
Each participating laboratory is assigned one of the following three methods. The protocols are designed to be self-validating by incorporating system suitability tests, quality controls, and adherence to established validation parameters as defined by ICH Q2(R2) guidelines.[4][9][10]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This method offers a balance of performance and cost-effectiveness, suitable for routine analysis where high sensitivity is not the primary requirement. Separation is achieved using a reversed-phase C18 column.[11][12]
-
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of urine sample, add 100 µL of internal standard (IS) solution (Papaverine, 1 µg/mL).
-
Add 200 µL of phosphate buffer (pH 10).
-
Add 3.0 mL of chloroform-hexane (2:3 v/v), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.[13]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV/Vis Detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase: 0.5% ammonium acetate and 1% triethylamine in water : methanol (39:61 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 238 nm.[12]
-
Injection Volume: 20 µL.
-
-
Validation Parameters: Linearity is assessed over a range of 5-100 ng/mL. Accuracy and precision are determined by analyzing quality control (QC) samples at three concentration levels.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS provides excellent chromatographic resolution and mass-based identification, offering higher specificity than HPLC-UV. This technique is a well-established method for the analysis of various alkaloids found in opium.[14][15]
-
Experimental Protocol:
-
Sample Preparation (Solid-Phase Extraction & Derivatization):
-
Perform a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Elute the analyte with a solution of dichloromethane/isopropanol/ammonium hydroxide.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with 50 µL of BSTFA + 1% TMCS at 70°C for 30 minutes to improve volatility and thermal stability.
-
-
Chromatographic Conditions:
-
Instrument: GC system coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150°C, ramp to 290°C at 15°C/min, hold for 5 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 285°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized 4',6-DDMP.
-
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the benchmark for high-sensitivity, high-selectivity analysis, making it ideal for detecting trace levels of analytes in complex biological matrices.[16] This protocol is adapted from a validated method for detecting papaverine metabolites in urine.[1][2]
-
Experimental Protocol:
-
Sample Preparation (Dilute-and-Shoot):
-
To 100 µL of urine sample, add 10 µL of IS solution (4',6-DDMP-d3, 100 ng/mL).
-
Add 400 µL of 20 mM ammonium formate in methanol.
-
Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
Inject the supernatant directly.
-
-
Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[1]
-
Mobile Phase A: 20 mM ammonium formate in water.[1]
-
Mobile Phase B: 20 mM ammonium formate in methanol.[1]
-
Gradient Program: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 4',6-DDMP and its deuterated internal standard will be optimized prior to the study.
-
-
Results: A Comparative Performance Analysis
The data reported by the participating laboratories are compiled and analyzed to compare the performance of the three analytical methods. Key validation parameters are summarized below.
Data Summary Tables
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linear Range (ng/mL) | 5 - 100 | 1 - 50 | 0.1 - 50 |
| Correlation Coeff. (r²) | > 0.995 | > 0.997 | > 0.999 |
| LOD (ng/mL) | 2.5 | 0.5 | 0.05 |
| LOQ (ng/mL) | 5.0 | 1.0 | 0.1 |
Table 2: Accuracy and Precision (Medium Concentration Level - 10 ng/mL)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Mean Accuracy (% Recovery) | 94.5% | 98.2% | 101.3% |
| Repeatability (RSDr %) | 5.8% | 4.1% | 2.5% |
| Reproducibility (RSDR %) | 9.2% | 7.5% | 4.3% |
Discussion of Results
The inter-laboratory study reveals distinct performance characteristics for each analytical technique.
-
LC-MS/MS demonstrated superior performance across all metrics. Its wide linear range and exceptionally low limit of quantification (LOQ) of 0.1 ng/mL make it the unequivocal choice for applications requiring high sensitivity, such as forensic confirmation and pharmacokinetic studies.[1] The excellent accuracy and high precision (both within and between laboratories) underscore its reliability and robustness.
-
GC-MS provided a solid, intermediate level of performance. With an LOQ of 1.0 ng/mL, it is sufficiently sensitive for many routine screening applications. The requirement for a derivatization step adds time and a potential source of variability to the sample preparation process, which may contribute to its slightly lower precision compared to LC-MS/MS.
-
HPLC-UV was the least sensitive method, with an LOQ of 5.0 ng/mL. While its accuracy is acceptable, the lower precision, particularly in terms of inter-laboratory reproducibility (RSDR of 9.2%), suggests it is more susceptible to variations in laboratory conditions and practices. However, its operational simplicity and lower cost make it a viable option for preliminary screening or for analyzing samples where analyte concentrations are expected to be high.
Logic of Method Selection
The choice of analytical method is dictated by the specific requirements of the analysis, a concept known as "fit-for-purpose" validation.[5]
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion and Recommendations
This inter-laboratory comparison provides a clear and objective evaluation of three distinct analytical methods for the quantification of 4',6-Didemethyl Papaverine.
-
Recommendation: For applications demanding the highest level of sensitivity and legal or regulatory scrutiny, such as forensic toxicology and clinical trial sample analysis, LC-MS/MS is the recommended method. Its superior accuracy, precision, and low detection limits ensure the most reliable and defensible data.[1][2]
-
Alternative: For routine monitoring or research applications where cost is a significant factor and expected concentrations are well above 1 ng/mL, GC-MS represents a robust and reliable alternative.
-
Limited Use: HPLC-UV should be limited to screening purposes or quality control of bulk materials where analyte concentrations are high, and the need for high sensitivity is minimal.
By adhering to the principles of method validation and collaborative study design outlined in this guide, laboratories can confidently select and implement an analytical method for 4',6-DDMP that is fit for its intended purpose, thereby contributing to the generation of high-quality, reproducible scientific data.
References
-
Badea, I. A., et al. (2010). Development of a New HPLC Method for Determination of Papaverine in Presence of Its Photooxidation Products. Analytical Letters, 43: 1217–1229. Available at: [Link]
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Kovaleva, E. L., et al. (2021). Development of a Comprehensive HPLC Method for Determination of Product-related Impurities and Assay of Active Ingredients in Papaverine Hydrochloride Products. Pharmaceutical Chemistry Journal, 55(8), 820-826. Available at: [Link]
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Li, G., & Chen, Y. (2010). HPLC determination of papaverine hydrochloride injection and its related substances. Journal of Pharmaceutical Analysis, 2(3), 221-224. Available at: [Link]
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Cavrini, V., et al. (1987). HPLC determination of papaveraldine and papaverinol in papaverine injection. Journal of Pharmaceutical and Biomedical Analysis, 5(5), 493-499. Available at: [Link]
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SIELC Technologies. Separation of Papaverine hydrochloride on Newcrom R1 HPLC column. Available at: [Link]
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Pharma Talk. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Available at: [Link] (Note: As this is a simulated guide, a placeholder URL is used. In a real scenario, the direct link would be provided.)
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Mulder, P. P. J., et al. (2014). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. Food Additives & Contaminants: Part A, 31(2), 288-299. Available at: [Link]
-
Mulder, P. P. J., et al. (2014). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. PubMed. Available at: [Link]
-
AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis (2016). Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. Available at: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(9), 702-709. Available at: [Link]
-
AOAC International. (2012). AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. Journal of AOAC International, 95(1), 268-272. Available at: [Link]
-
ResearchGate. (2019). Request PDF: Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Available at: [Link]
-
ResearchGate. (2014). Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. Available at: [Link]
-
Li, W., et al. (2023). Determination of morphine, codeine, thebaine, papaverine and noscapine in rat plasma by UPLC-MS/MS. Acta Chromatographica, 36(3). Available at: [Link]
-
AOAC International. AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Available at: [Link]
-
Lin, D. L., et al. (1997). Gas chromatographic/mass spectrometric detection of narcotine, papaverine, and thebaine in seeds of Papaver somniferum. Planta Medica, 63(1), 86-88. Available at: [Link]
-
ResearchGate. (2022). Chromatograms obtained by Lc-MS/MS analysis showing the detection of papaverine. Available at: [Link]
-
AOAC International. (2020). AOAC SMPR® 2020.010 Standard Method Performance Requirements. Available at: [Link]
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Lee, H. W., et al. (2017). Development of a LC-MS/MS method for the determination of CKD-712 in rat plasma: Application to a pharmacokinetic study in rats. Journal of Chromatography B, 1061-1062, 324-330. Available at: [Link]
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ResearchGate. (2015). Prediction of metabolite mass spectra (MS) of papaverine for library matching using the MSn capabilities of ion trap LCMS. Available at: [Link]
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Bohrium. Phytochemistry and pharmacology of alkaloids from Papaver spp.: a structure–activity based study. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4680, Papaverine. Available at: [Link]
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Muthukumaran, P., et al. (2019). Phytochemical, GC-MS and FT-IR Analysis of Papaver somniferum L. Journal of Pharmaceutical and Biological Sciences, 7(1), 1-8. Available at: [Link]
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Tete, F. G., et al. (2021). Forensic Application of Genetic and Toxicological Analyses for the Identification and Characterization of the Opium Poppy (Papaver somniferum L.). International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
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Mitra, S., et al. (2022). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In: Recent Advances in Natural Products Analysis. Elsevier. Available at: [Link]
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Wang, Y. H., et al. (2015). Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species. Molecules, 20(12), 21854-21869. Available at: [Link]
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Chen, X., et al. (2004). [Determination of papaverine hydrochloride in skin and blood and the drug contents in pig skin]. Zhongguo Xiu Fu Chong Jian Wai Ke Za Zhi, 18(5), 384-386. Available at: [Link]
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Aboutabl, E. A., et al. (2002). 1H-NMR assay of papaverine hydrochloride and formulations. Phytochemical Analysis, 13(6), 301-304. Available at: [Link]
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The Specificity of 4',6-Didemethyl Papaverine as a Biomarker for Heroin Consumption: A Comparative Guide
For researchers, clinicians, and professionals in the field of drug development and toxicology, the accurate identification of heroin consumption is a critical challenge. Traditional biomarkers, while effective, often have limitations that can impact the certainty of results. This guide provides an in-depth analysis of 4',6-didemethyl papaverine, a metabolite of the opium alkaloid papaverine, and evaluates its specificity as a biomarker for illicit heroin use in comparison to established markers. We will delve into the underlying metabolic pathways, present comparative data on diagnostic accuracy, and provide detailed experimental protocols for its detection.
The Evolving Landscape of Heroin Biomarkers
The definitive diagnosis of heroin (diacetylmorphine) use relies on the detection of the parent compound or its unique metabolites in biological specimens. Heroin itself is notoriously difficult to detect due to its rapid metabolism in the body. Consequently, toxicological analyses have historically focused on its primary metabolites.
The traditional gold standard for confirming heroin use is the detection of 6-acetylmorphine (6-AM) , a direct and specific metabolite of heroin. However, 6-AM has a very short detection window, typically only 2 to 8 hours in urine, which significantly limits its utility in routine monitoring. This has led to a reliance on morphine , the subsequent metabolite of both heroin and 6-AM. While morphine is detectable for a longer period (several days), its presence is not exclusive to heroin use. Morphine is also a metabolite of codeine and is itself a prescribed analgesic, creating a significant potential for false-positive interpretations.
This analytical challenge has spurred the investigation of alternative biomarkers that can offer both specificity and an extended window of detection. Among the most promising candidates are the metabolites of other opium alkaloids that are present as impurities in illicitly produced heroin, such as papaverine.
4',6-Didemethyl Papaverine: A Novel Avenue for Heroin Detection
Papaverine is a non-narcotic opium alkaloid naturally found in the opium poppy. While it has legitimate medical uses as a vasodilator and antispasmodic, it is also a common impurity in illicit heroin preparations. The presence of papaverine and its metabolites in a biological sample can, therefore, serve as an indicator of street heroin consumption.
Following administration, papaverine undergoes hepatic metabolism, primarily through O-demethylation, to form its major metabolites: 6-desmethylpapaverine (6-DMP) and the further demethylated 4',6-didesmethylpapaverine (4,6-DDMP) . It is the detection of these metabolites, particularly 4',6-DDMP, that offers a more extended and potentially more specific window for identifying heroin use. While papaverine itself has a detection window of 1-2 days, its metabolites can be detected for up to 3 days in urine.
Metabolic Pathway of Papaverine
The metabolic journey from papaverine to its demethylated metabolites is a key aspect of its utility as a biomarker. The following diagram illustrates this pathway.
Caption: Metabolic pathway of papaverine to its primary urinary metabolites.
Comparative Analysis of Heroin Biomarkers
The true value of a biomarker lies in its ability to accurately distinguish between use and non-use of a specific substance. The following table provides a comparative overview of the key performance characteristics of 4',6-didemethyl papaverine and traditional heroin biomarkers.
| Biomarker | Detection Window (Urine) | Specificity for Illicit Heroin | Key Advantages | Key Limitations |
| 6-Acetylmorphine (6-AM) | 2 - 8 hours | Very High | Unambiguous indicator of recent heroin use. | Extremely short detection window limits its utility. |
| Morphine | Up to 3-4 days | Low | Longer detection window than 6-AM. | Not specific to heroin; can result from codeine intake, morphine administration, or poppy seed consumption. |
| Papaverine | 1 - 2 days | Moderate to High | Longer detection window than 6-AM. | Can be confounded by therapeutic use or poppy seed consumption. |
| 4',6-Didemethyl Papaverine | Up to 3 days | High | Extended detection window compared to 6-AM and papaverine. | Potential for false positives from high levels of poppy seed consumption needs careful consideration. |
Confounding Factors and Specificity Considerations
While the presence of papaverine metabolites is a strong indicator of illicit heroin use, it is crucial to consider potential confounding factors to ensure accurate interpretation of results.
-
Poppy Seed Consumption: Poppy seeds, commonly used in baked goods, can contain trace amounts of opium alkaloids, including papaverine. While typical consumption is unlikely to produce significant levels of papaverine metabolites, very high consumption of unwashed poppy seeds could potentially lead to their detection in urine. However, some studies suggest that while papaverine metabolites may be detected after poppy seed ingestion, their presence alongside other heroin-specific markers strengthens the case for illicit drug use.
-
Therapeutic Use of Papaverine: Papaverine is a prescribed medication for certain conditions. A thorough patient history is therefore essential to rule out legitimate therapeutic use as the source of detected papaverine metabolites.
-
Metabolism of Atracurium: The neuromuscular blocking agent atracurium, used in anesthesia, can be metabolized to laudanosine, which can then be further metabolized to papaverine. This is a critical consideration in hospitalized patients and highlights the importance of a complete medication record when interpreting toxicological findings.
Experimental Protocol: Detection of 4',6-Didemethyl Papaverine in Urine by LC-MS/MS
The following protocol is a detailed methodology for the sensitive and specific detection of 4',6-didemethyl papaverine, 6-desmethyl papaverine, and papaverine in urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method is based on a validated procedure and is suitable for forensic and clinical toxicology laboratories.
Materials and Reagents
-
4',6-Didesmethyl papaverine (4,6-DDMP), 6-Desmethyl papaverine (6-DMP), and Papaverine analytical standards
-
Internal Standard (e.g., Papaverine-d3)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Deionized water (18.2 MΩ·cm)
-
β-Glucuronidase from Helix pomatia
-
0.2 M Acetate buffer (pH 5.0)
-
4% o-Phosphoric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis® MCX)
Sample Preparation
-
Enzymatic Hydrolysis: To 100 µL of urine sample, add 100 µL of internal standard solution. Add 50 µL of β-glucuronidase solution in acetate buffer. Incubate at 58°C for at least 15 minutes to deconjugate the metabolites.
-
Protein Precipitation: Allow the sample to cool to room temperature. Add 100 µL of 4% o-phosphoric acid and centrifuge at 10,000 x g for 5 minutes at 10°C.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with 200 µL of water twice, followed by 200 µL of hexane.
-
Dry the cartridge under a stream of nitrogen for 1 minute.
-
Elute the analytes with 2 x 25 µL of elution solvent (e.g., methanol:acetonitrile:ammonium hydroxide, 3:2:0.25).
-
UPLC-MS/MS Analysis
-
Chromatographic Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 20 mM Ammonium formate in water.
-
Mobile Phase B: 20 mM Ammonium formate in methanol.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of the analytes. A typical gradient might start at 5% B, ramp to 40% B, then to 100% B, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is recommended. Specific MRM transitions for each analyte and the internal standard should be optimized for maximum sensitivity and specificity.
Experimental Workflow Diagram
Navigating the Complexities of Heroin Biomarkers: A Comparative Guide to 4',6-Didemethyl Papaverine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to combat the opioid crisis, the accurate detection and monitoring of heroin use are paramount. While traditional biomarkers have served as the bedrock of forensic and clinical toxicology, the scientific community is in continuous pursuit of more sensitive and reliable indicators. This guide provides an in-depth technical comparison of 4',6-Didemethyl Papaverine (4,6-DDMP) as a biomarker for heroin consumption, weighed against established alternatives. We will delve into the experimental data, analytical methodologies, and the underlying scientific principles that govern their utility, offering a comprehensive resource for researchers and drug development professionals.
The Challenge of Monitoring Heroin Use: Beyond the Gold Standard
The definitive marker for heroin (diacetylmorphine) use is its direct metabolite, 6-monoacetylmorphine (6-AM).[1][2][3] The presence of 6-AM in a biological sample is conclusive evidence of recent heroin administration.[1][2][3] However, the utility of 6-AM is significantly hampered by its short detection window of only 2 to 8 hours post-consumption.[1][2][3] This fleeting presence necessitates the exploration of alternative biomarkers that can extend the timeframe for detecting heroin use.
Morphine, another metabolite of heroin, is detectable for a longer period, typically several days.[1][2][3] However, its presence is not exclusive to heroin use, as it is also a metabolite of codeine and a therapeutic agent in its own right.[1][2] This lack of specificity can complicate the interpretation of toxicology results.
Papaverine and its Metabolites: A Window into Illicit Heroin Consumption
Illicitly produced heroin is often contaminated with other opium alkaloids, including papaverine.[4] While papaverine itself can be detected in urine, its metabolites, 6-Desmethyl Papaverine (6-DMP) and 4',6-Didemethyl Papaverine (4,6-DDMP), offer a more extended detection window of up to three days.[1][2][3] This prolonged presence makes them attractive candidates for supplementing traditional heroin testing.
The Metabolic Journey of Papaverine
Papaverine, a benzylisoquinoline alkaloid found in the opium poppy, undergoes hepatic metabolism in humans.[1] The primary metabolic pathway involves O-demethylation, leading to the formation of 6-Desmethyl Papaverine (6-DMP) as the major metabolite, and subsequently 4',6-Didemethyl Papaverine (4,6-DDMP).[1][5] These metabolites are then largely excreted in the urine as conjugates.[5]
Caption: Metabolic pathway of Papaverine to 4',6-DDMP.
A Comparative Analysis of Heroin Biomarkers
The ideal biomarker should not only indicate exposure but also provide some measure of the extent of that exposure. While a direct, quantitative correlation between a specific heroin dose and the resulting urinary concentration of 4',6-DDMP has yet to be established in controlled human studies, we can compare the known characteristics of 4,6-DDMP with other key biomarkers.
| Biomarker | Detection Window | Specificity for Heroin | Correlation with Dosage | Key Advantages & Disadvantages |
| 6-Monoacetylmorphine (6-AM) | 2-8 hours[2][3] | High (definitive marker)[1][2][3] | Linear relationship between AUC and dose demonstrated | Advantage: Unambiguous indicator of recent heroin use. Disadvantage: Very short detection window limits its utility. |
| Morphine | Several days[2][3] | Low (metabolite of heroin, codeine; also a prescribed drug)[1][2] | Linear relationship between AUC and dose demonstrated | Advantage: Long detection window. Disadvantage: Lack of specificity can lead to ambiguous results. |
| Papaverine Metabolites (6-DMP, 4,6-DDMP) | Up to 3 days[1][2][3] | Moderate (indicative of illicit heroin, but other sources exist) | Not yet established in controlled human studies | Advantage: Significantly extends the detection window beyond 6-AM. Disadvantage: Potential for false positives from other sources of papaverine. |
Note: AUC (Area Under the Curve) is a measure of total drug exposure over time.
Experimental Protocol: Quantification of 4',6-Didemethyl Papaverine in Urine by UPLC-MS/MS
The gold standard for the sensitive and specific quantification of 4',6-DDMP and other papaverine metabolites in urine is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol is a synthesized example based on validated methodologies.[1][3][6]
Causality in Method Selection
-
UPLC: This technique is chosen over traditional HPLC for its ability to use smaller particle size columns, which results in higher resolution, faster analysis times, and increased sensitivity.
-
Tandem Mass Spectrometry (MS/MS): This provides a high degree of selectivity and sensitivity. The first mass spectrometer (MS1) isolates the parent ion of the analyte, which is then fragmented. The second mass spectrometer (MS2) then detects specific fragment ions, creating a unique "fingerprint" for the molecule and minimizing interferences from other compounds in the complex urine matrix.
-
Solid-Phase Extraction (SPE): This sample preparation step is crucial for removing interfering substances from the urine and concentrating the analytes of interest, thereby improving the accuracy and precision of the analysis.
Caption: UPLC-MS/MS workflow for 4',6-DDMP analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Enzymatic Hydrolysis: As papaverine metabolites are primarily excreted as glucuronide conjugates, a hydrolysis step using β-glucuronidase is essential to cleave the conjugate and allow for the detection of the parent metabolite.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes of interest with a stronger organic solvent, often containing a small amount of a basic modifier.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for 4',6-DDMP, 6-DMP, papaverine, and an internal standard are monitored.
-
-
-
Data Analysis and Quantification:
-
A calibration curve is generated using certified reference materials of the analytes. The concentration of 4',6-DDMP in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantitative Data from a Study of Suspected Heroin Users
The following table summarizes the concentration ranges of papaverine and its metabolites found in 428 genuine urine specimens from individuals suspected of heroin use.[1][2][3]
| Analyte | Concentration Range (ng/mL) |
| Papaverine | 0.10 - 994 |
| 6-Desmethyl Papaverine (6-DMP) | 0.10 - 462 |
| 4',6-Didemethyl Papaverine (4,6-DDMP) | 0.12 - 218 |
This data demonstrates that 4',6-DDMP is consistently detected in the urine of heroin users, albeit typically at lower concentrations than its precursor, 6-DMP.
Trustworthiness and Limitations: The Caveat of Specificity
While the extended detection window of papaverine metabolites is a significant advantage, their use as biomarkers for heroin is not without limitations. The primary concern is the potential for other sources of papaverine exposure.[7] Papaverine is used therapeutically as a vasodilator and antispasmodic, and it can also be a metabolite of the neuromuscular blocking agent atracurium.[7][8] Furthermore, consumption of large quantities of poppy seeds may also lead to the detection of papaverine metabolites in urine.[6][9]
Therefore, the presence of 4',6-DDMP should be interpreted with caution and in the context of a comprehensive toxicological analysis that includes testing for 6-AM and other relevant substances.
Conclusion and Future Directions
4',6-Didemethyl Papaverine and its precursor, 6-Desmethyl Papaverine, are valuable additions to the arsenal of biomarkers for detecting illicit heroin use. Their primary strength lies in their ability to significantly extend the detection window beyond that of the highly specific but short-lived 6-AM. However, the current body of research lacks a definitive controlled study correlating heroin dosage with the urinary concentrations of these metabolites.
Future research should focus on controlled administration studies to establish a clear dose-response relationship for 4',6-DDMP. Such data would be invaluable in determining whether this biomarker can be used not only to indicate heroin use but also to provide a quantitative estimate of the amount consumed. This would represent a significant advancement in the fields of forensic toxicology, clinical monitoring, and the development of interventions for opioid use disorder.
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Paterson, S., & Cordero, R. (2006). Comparison of the various opiate alkaloid contaminants and their metabolites found in illicit heroin with 6-monoacetyl morphine as indicators of heroin ingestion. Journal of Analytical Toxicology, 30(4), 267–273. [Link]
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Sci-Hub. (n.d.). Comparison of the Various Opiate Alkaloid Contaminants and Their Metabolites Found in Illicit Heroin with 6-Monoacetyl Morphine as Indicators of Heroin Ingestion | Sci-Hub. Retrieved January 16, 2026, from [Link]
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Wolf, C. E., Pierce, K. L., Goldfine, B. L., Nanco, C. R., Poklis, J., & Korzun, W. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of analytical toxicology, 43(8), 600–606. [Link]
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Belpaire, F. M., Rosseel, M. T., & Bogaert, M. G. (1978). Metabolism of Papaverine IV. Urinary Elimination of Papaverine Metabolites in Man. Xenobiotica, 8(5), 297-300. [Link]
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Musshoff, F., Trafkowski, J., & Madea, B. (2006). The significance of putative urinary markers of illicit heroin use after consumption of poppy seed products. Therapeutic drug monitoring, 28(4), 552–558. [Link]
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National Institute of Justice. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4', 6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. [Link]
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Wolf, C. E., Pierce, K. L., Goldfine, B. L., Nanco, C. R., Poklis, J., & Korzun, W. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(8), 600-606. [Link]
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Seetohul, L. N., Maskell, P. D., De Paoli, G., & Pounder, D. J. (2013). Biomarkers for illicit heroin: a previously unrecognized origin of papaverine. Journal of analytical toxicology, 37(2), 133. [Link]
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Paterson, S., & Cordero, R. (2006). Comparison of the Various Opiate Alkaloid Contaminants and Their Metabolites Found in Illicit Heroin with 6-Monoacetyl Morphine as Indicators of Heroin Ingestion. ResearchGate. [Link]
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Seetohul, L. N., Maskell, P. D., De Paoli, G., & Pounder, D. J. (2013). Biomarkers for illicit heroin: a previously unrecognized origin of papaverine. Journal of analytical toxicology, 37(2), 133. [Link]
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El-Elimat, T., et al. (2021). Biotransformation of papaverine and in silico docking studies of the metabolites on human phosphodiesterase 10a. Phytochemistry, 183, 112598. [Link]
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A Comparative Analysis of Papaverine Metabolites for Extended Detection Windows: Focusing on 4',6-Didemethyl Papaverine
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of clinical and forensic toxicology, the ability to accurately monitor substance use over extended periods is paramount. Papaverine, a non-narcotic opium alkaloid, is not only used therapeutically as a vasodilator but also serves as a biomarker for the use of illicit heroin.[1][2] The parent compound, however, is characterized by a relatively short biological half-life, limiting its window of detection. This guide provides an in-depth comparison of papaverine's major metabolites, with a particular focus on 4',6-didemethyl papaverine, to elucidate their utility in extending the detection window of papaverine administration. We will delve into the underlying pharmacokinetic principles, present supporting experimental data, and provide detailed analytical methodologies.
The Metabolic Fate of Papaverine: A Foundation for Extended Detection
Upon administration, papaverine undergoes extensive hepatic metabolism, primarily through demethylation.[3][4] This biotransformation process is the cornerstone of extending the detection window, as the resulting metabolites often exhibit longer half-lives than the parent drug.[5]
The primary metabolic pathway involves the sequential removal of methyl groups from the 4', 6, and 7 positions of the papaverine molecule. This results in the formation of several key metabolites:
-
Monodemethylated Metabolites:
-
Didemethylated Metabolite:
-
4',6-Didesmethylpapaverine (4',6-DDMP)
-
These metabolites are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in urine.[3][6] The slower elimination of these conjugated metabolites is the key to a longer detection window compared to the parent papaverine.[5]
Visualizing the Metabolic Cascade
The metabolic journey of papaverine from its parent form to its demethylated and conjugated derivatives can be visualized through the following pathway:
Caption: Metabolic pathway of papaverine.
Comparative Analysis of Detection Windows: Urine
Urine is the primary matrix for routine monitoring of papaverine and its metabolites. The differing pharmacokinetic profiles of the parent drug and its metabolic products lead to a staggered and extended detection window.
| Compound | Typical Detection Window (Urine) | Key Characteristics |
| Papaverine | 1-2 days[3][7] | Rapidly metabolized with a biological half-life of approximately 1.5 to 2.2 hours.[8] Its presence indicates very recent use. |
| 6-Desmethylpapaverine (6-DMP) | Up to 3 days[3][7] | The major urinary metabolite, present in the highest concentrations.[3][6] A reliable marker for papaverine use. |
| 4',6-Didesmethylpapaverine (4',6-DDMP) | Up to 3 days[3][7] | A secondary, but significant, metabolite. Its detection, alongside 6-DMP, can further solidify the evidence of papaverine intake and extend the detection timeline. |
| Other Monodemethylated Metabolites | Up to 3 days[3] | Present in lower concentrations than 6-DMP. Their detection can provide a more comprehensive metabolic profile. |
Experimental Evidence:
A study focused on improving the detection time of heroin use analyzed 428 genuine urine specimens where heroin use was suspected. The concentrations of papaverine and its metabolites were determined, providing valuable real-world data:
-
Papaverine: 0.10 to 994 ng/mL
-
6-Desmethylpapaverine (6-DMP): 0.10 to 462 ng/mL
-
4',6-Didesmethylpapaverine (4',6-DDMP): 0.12 to 218 ng/mL[3][7][9]
These findings underscore that while papaverine can be present at high concentrations shortly after use, its metabolites, including 4',6-DDMP, are consistently detectable, offering a more reliable and extended window for monitoring. The slower disappearance of the metabolites from plasma compared to the parent drug is a key factor contributing to this longer detection window in urine.[5]
The Untapped Potential of Hair Analysis for Long-Term Monitoring
Hair analysis offers a much wider detection window, potentially spanning months to years, providing a historical record of substance use. While the application of hair analysis for papaverine and its metabolites is less documented than urinalysis, the principles of drug incorporation into hair suggest its significant potential.
Drugs and their metabolites are incorporated into the growing hair shaft from the bloodstream. Given that papaverine's metabolites circulate for a longer duration than the parent compound, it is plausible that they are incorporated into hair to a greater extent, making them superior long-term markers.
Currently, specific experimental data on the comparative concentrations and detection windows of 4',6-didemethyl papaverine versus other metabolites in hair is limited. However, the established principles of hair analysis suggest that targeting these longer-lived metabolites would be a more sensitive approach for detecting historical papaverine use.
Analytical Methodologies: A Step-by-Step Protocol for Urine Analysis
The accurate detection and quantification of papaverine and its metabolites necessitate robust and sensitive analytical methods. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.
Experimental Workflow for UPLC-MS/MS Analysis of Papaverine and its Metabolites in Urine
Caption: UPLC-MS/MS analytical workflow.
Detailed Protocol:
-
Sample Collection: Collect a urine specimen in a clean, sterile container.
-
Enzymatic Hydrolysis: To a 1 mL aliquot of urine, add a buffer (e.g., acetate buffer, pH 5.0) and a β-glucuronidase solution to deconjugate the metabolites. Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours). This step is crucial for liberating the free metabolites from their glucuronide conjugates, thereby increasing the detectable concentration.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge). Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analytes (papaverine and its metabolites) from the SPE cartridge using a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) to separate the analytes.
-
Mass Spectrometric Detection: Introduce the eluent from the UPLC column into a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for papaverine, 6-DMP, 4',6-DDMP, and other metabolites for accurate identification and quantification.
-
-
Data Analysis: Process the acquired data using appropriate software to generate calibration curves and determine the concentrations of the analytes in the urine samples.
Conclusion and Future Directions
For researchers and drug development professionals, this understanding is critical for designing effective monitoring strategies and for the development of more sensitive and specific analytical methods. Future research should focus on:
-
Detailed Pharmacokinetic Studies: Elucidating the specific pharmacokinetic profiles (half-life, volume of distribution, and clearance) of each of the major papaverine metabolites to provide a more quantitative understanding of their extended detection windows.
-
Hair Analysis Validation: Conducting comprehensive studies to validate the use of 4',6-didemethylpapaverine and other metabolites as long-term biomarkers in hair. This would involve developing and validating sensitive analytical methods for hair and establishing typical concentration ranges and metabolite-to-parent drug ratios.
By focusing on these longer-lived metabolites, the scientific community can enhance the accuracy and reliability of papaverine detection, with significant implications for clinical toxicology, forensic science, and the monitoring of illicit drug use.
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Belpaire, F. M., Rosseel, M. T., & Bogaert, M. G. (1978). Metabolism of Papaverine IV. Urinary Elimination of Papaverine Metabolites in Man. Xenobiotica, 8(5), 297-300. [Link]
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Wolf, C. E., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology, 43(8), 600-606. [Link]
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ResearchGate. (n.d.). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use | Request PDF. [Link]
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National Institute of Justice. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4', 6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. [Link]
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Belpaire, F. M., & Bogaert, M. G. (1975). Metabolism of papaverine. II. Species differences. Xenobiotica, 5(7), 421-429. [Link]
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Garrett, E. R., Roseboom, H., Green, J. R., Jr, & Schuermann, W. (1978). Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. International journal of clinical pharmacology and biopharmacy, 16(5), 193–208. [Link]
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Paterson, S., Cordero, R., & Lee, S. (2006). Comparison of the various opiate alkaloid contaminants and their metabolites found in illicit heroin with 6-monoacetyl morphine as indicators of heroin ingestion. Journal of analytical toxicology, 30(4), 267–273. [Link]
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Muchtaridi, M., et al. (2019). THE RAPID AND GREEN HAIR ANALYSIS METHOD DEVELOPMENT USING FTIR FOR PAPAVERINE HCL DETERMINATION. International Journal of Applied Pharmaceutics, 11(2), 123-129. [Link]
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Muchtaridi, M., et al. (2019). THE RAPID AND GREEN HAIR ANALYSIS METHOD DEVELOPMENT USING FTIR FOR PAPAVERINE HCL DETERMINATION. ResearchGate. [Link]
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Butnariu, M., et al. (2022). Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. Molecules, 27(19), 6598. [Link]
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Ritschel, W. A., & Hammer, G. V. (1977). Pharmacokinetics of papaverine in man. International journal of clinical pharmacology and biopharmacy, 15(5), 227–228. [Link]
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Shin, S. C., & Lee, M. H. (1991). Pharmacokinetics and bioavailability of papaverine HCl following intravenous, peroral, rectal, vaginal, topical and buccal administration in beagle dogs. Biopharmaceutics & drug disposition, 12(7), 537–546. [Link]
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Wolf, C. E., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4',6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of analytical toxicology, 43(8), 600–606. [Link]
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A Senior Application Scientist's Guide to the Performance Characteristics of 4',6-Didemethyl Papaverine ELISA Kits
For researchers, scientists, and drug development professionals engaged in the nuanced field of pharmacokinetics and illicit drug use monitoring, the precise quantification of drug metabolites is paramount. 4',6-Didemethyl Papaverine, a key metabolite of Papaverine, has emerged as a significant biomarker. Papaverine itself is an opium alkaloid, and its detection, along with its metabolites, can extend the window for identifying heroin use.[1][2] This guide provides an in-depth analysis of the expected performance characteristics of Enzyme-Linked Immunosorbent Assay (ELISA) kits for 4',6-Didemethyl Papaverine, offering a framework for their evaluation and comparison against established analytical methods.
While dedicated commercial ELISA kits for 4',6-Didemethyl Papaverine are not widely available at present, the principles of immunoassay development and validation provide a robust framework for assessing their potential performance. This guide will, therefore, focus on the critical performance parameters to consider when developing or evaluating such a kit, using data from related papaverine immunoassays and the gold-standard analytical method of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) as a benchmark.
The Significance of 4',6-Didemethyl Papaverine Quantification
Papaverine is a benzylisoquinoline alkaloid found in the opium poppy.[3][4] Its metabolism in humans is extensive, with demethylation being a primary pathway.[5][6] This process leads to the formation of several metabolites, including 6-Desmethyl Papaverine and 4',6-Didemethyl Papaverine.[1][6] The detection of these metabolites can provide a longer window of detection for heroin use compared to traditional markers like 6-acetylmorphine (6-AM).[1][2]
The ELISA Approach: A High-Throughput Screening Tool
ELISA is a powerful immunochemical technique used for the detection and quantification of a wide range of analytes, including drugs and their metabolites.[7][8][9] The core of an ELISA lies in the specific binding between an antibody and its target antigen.[9] For 4',6-Didemethyl Papaverine, a competitive ELISA format would be the most likely design.
Competitive ELISA Workflow
In a competitive ELISA for a small molecule like 4',6-Didemethyl Papaverine, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Caption: A diagram illustrating the key steps in a competitive ELISA for the detection of 4',6-Didemethyl Papaverine.
Core Performance Characteristics: A Comparative Framework
The validation of any analytical method is crucial to ensure the reliability and reproducibility of the results.[8][10] For a 4',6-Didemethyl Papaverine ELISA kit, the following performance characteristics, guided by regulatory bodies like the FDA, must be rigorously assessed.[11][12]
Sensitivity (Limit of Detection and Quantitation)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
For a 4',6-Didemethyl Papaverine ELISA, the target sensitivity would be benchmarked against existing UPLC-MS/MS methods, which have demonstrated LODs and LOQs as low as 0.1 ng/mL.[1][2]
Specificity and Cross-Reactivity
Specificity is the ability of the antibody to bind exclusively to 4',6-Didemethyl Papaverine. Cross-reactivity occurs when the antibody binds to other structurally similar molecules, which can lead to false-positive results.[13][14][15] This is a critical parameter for a 4',6-Didemethyl Papaverine assay due to the presence of the parent drug, papaverine, and other metabolites.
Experimental Protocol for Cross-Reactivity Testing:
-
Prepare a standard curve for 4',6-Didemethyl Papaverine.
-
Prepare serial dilutions of potentially cross-reacting substances (e.g., Papaverine, 6-Desmethyl Papaverine, morphine, codeine).
-
Analyze the dilutions in the ELISA as if they were unknown samples.
-
Determine the concentration of each cross-reactant that produces a signal equivalent to a known concentration of 4',6-Didemethyl Papaverine (typically the IC50).
-
Calculate the percent cross-reactivity using the formula: (Concentration of 4',6-Didemethyl Papaverine at IC50 / Concentration of cross-reactant at IC50) x 100%
A well-designed ELISA should exhibit high specificity for 4',6-Didemethyl Papaverine with minimal cross-reactivity to papaverine and other metabolites. For instance, a developed papaverine ELISA showed cross-reactivity of less than 1% with related benzylisoquinoline-derived substances.[7]
Accuracy and Precision
Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by spike-and-recovery experiments in the relevant biological matrix (e.g., urine).
Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the coefficient of variation (%CV) and is assessed at both the intra-assay (within the same plate) and inter-assay (between different plates) levels.
Acceptance Criteria (based on FDA guidelines for bioanalytical method validation):
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The %CV should not exceed 15% (20% at the LLOQ).
Recovery
Recovery experiments are essential to determine the efficiency of the assay in detecting the analyte from a complex biological matrix. A developed ELISA for papaverine in human serum demonstrated recoveries between 102% and 105%.[7]
Comparison with the Gold Standard: UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the current gold-standard for the quantification of 4',6-Didemethyl Papaverine.[1][2] A direct comparison highlights the relative strengths and weaknesses of a potential ELISA kit.
| Performance Parameter | 4',6-Didemethyl Papaverine ELISA (Expected) | UPLC-MS/MS[1][2] |
| Principle | Immunoassay (Antibody-Antigen Binding) | Chromatographic separation followed by mass-to-charge ratio detection |
| Sensitivity (LOQ) | Expected in the low ng/mL range | 0.1 ng/mL |
| Specificity | Dependent on antibody quality; potential for cross-reactivity | High; based on retention time and specific mass transitions |
| Throughput | High (96-well plate format) | Lower; sequential sample analysis |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
| Application | Screening, high-throughput analysis | Confirmation, quantitative analysis, research |
Conclusion: The Role of a 4',6-Didemethyl Papaverine ELISA
While a specific, commercially available ELISA kit for 4',6-Didemethyl Papaverine may not yet be mainstream, the development of such an assay is feasible and would offer a valuable high-throughput screening tool. For researchers and drug development professionals, a thorough understanding of the critical performance characteristics is essential for either developing a custom assay or evaluating a commercial kit should one become available. The ultimate utility of a 4',6-Didemethyl Papaverine ELISA will depend on its demonstrated sensitivity, specificity, and correlation with the gold-standard UPLC-MS/MS method. As with any immunoassay, rigorous validation is the cornerstone of generating reliable and meaningful data.[8][16]
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
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Clarke, W., & Ye, S. D. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Retrieved from [Link]
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NorthEast BioLab. (n.d.). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. Retrieved from [Link]
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Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. Journal of Analytical Toxicology. Retrieved from [Link]
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Jones, J., et al. (2019). Using Papaverine and Its Metabolites, 6-Desmethyl Papaverine and 4′,6-Didesmethyl Papaverine as Biomarkers to Improve the Detection Time of Heroin Use. ResearchGate. Retrieved from [Link]
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Kong, W. J., et al. (2017). Development of an immunochromatographic test strip for the detection of papaverine in pure ginger powder. Taylor & Francis Online. Retrieved from [Link]
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Belpaire, F. M., et al. (1975). Metabolism of papaverine. I. Identification of metabolites in rat bile. PubMed. Retrieved from [Link]
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Yan, Y., et al. (2017). Development of an immunochromatographic test strip for the detection of papaverine in pure ginger powder. Taylor & Francis Online. Retrieved from [Link]
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Spiehler, V., et al. (2012). Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens. Journal of Clinical Laboratory Analysis. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Stability of Heroin Biomarkers in Urine
For researchers, scientists, and drug development professionals engaged in toxicological and forensic analysis, the accurate detection of heroin use is paramount. This hinges on a thorough understanding of the stability of its urinary biomarkers. This guide provides an in-depth comparison of the stability of key heroin metabolites, offering insights into optimal sample handling, storage, and analytical strategies. We will delve into the chemical and enzymatic degradation pathways that impact biomarker integrity and provide evidence-based protocols to ensure reliable and defensible results.
The Metabolic Journey of Heroin: A Cascade of Biomarkers
Heroin (diacetylmorphine) is rapidly metabolized in the body, creating a transient trail of biomarkers crucial for its detection. Understanding this metabolic pathway is fundamental to interpreting analytical findings.
Heroin is first deacetylated to 6-acetylmorphine (6-AM) , a metabolite unique to heroin use and thus a definitive biomarker.[1][2][3] This conversion is swift, with 6-AM itself having a short half-life of approximately 0.6 hours.[4][5] Subsequently, 6-AM is hydrolyzed to morphine .[1] Morphine then undergoes extensive phase II metabolism, primarily through glucuronidation, to form morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G) . While morphine is a major metabolite, its presence is not exclusive to heroin use, as it is also a standalone therapeutic agent and a metabolite of codeine.[6]
Caption: Metabolic pathway of heroin in the body.
Comparative Stability of Urinary Biomarkers: A Race Against Time
The stability of heroin biomarkers in urine is a critical factor influencing their detection window. The inherent chemical and enzymatic instability of these compounds necessitates careful consideration of storage and handling conditions.
6-Acetylmorphine (6-AM): The Fleeting Indicator
6-AM is the most specific biomarker for heroin use, but also the least stable. Its detection provides unequivocal evidence of recent heroin administration.[2][3] However, its utility is limited by its rapid degradation.
-
In Vivo: The half-life of 6-AM in the body is extremely short, estimated to be between 5 to 10 minutes for the initial conversion from heroin and around 35 minutes for its own metabolic clearance.[1][3] This results in a narrow detection window, typically within the first 24 hours following heroin use.[4][5][7]
-
In Vitro (in Urine): The degradation of 6-AM continues in collected urine samples, primarily through chemical and enzymatic hydrolysis to morphine. The rate of this hydrolysis is significantly influenced by:
-
pH: Spontaneous hydrolysis is faster at a neutral pH (7.4) compared to a more acidic pH (6.4).
-
Temperature: Elevated temperatures accelerate the degradation of 6-AM.[8]
-
Morphine and its Glucuronides: The More Persistent Markers
Morphine and its glucuronide conjugates (M3G and M6G) are more stable than 6-AM and can be detected for a longer period.
-
Free Morphine: The concentration of free morphine can be affected by the hydrolysis of 6-AM and morphine glucuronides in the urine sample. Studies have shown that for samples stored at room temperature, free morphine concentrations can initially increase due to this hydrolysis before eventually decreasing.[9][10]
-
Total Morphine (Free + Glucuronides): While more stable than 6-AM, total morphine concentrations can still decrease over time, even under refrigerated or frozen conditions.[9][10] One study observed decreases ranging from approximately 10% to 40% over an 11-month period in refrigerated and frozen samples.[9][10] At room temperature, significant decreases were observed in some specimens.[9][10]
The stability of these biomarkers is summarized in the table below:
| Biomarker | In Vivo Half-Life | Typical Detection Window in Urine | Key Stability Concerns in Urine Samples |
| 6-Acetylmorphine (6-AM) | Very short (~0.6 hours)[4] | Up to 24 hours[4][5][7] | Highly susceptible to chemical and enzymatic hydrolysis to morphine.[1] Stability is compromised by neutral to alkaline pH and elevated temperatures. |
| Morphine | ~3.6 hours (free)[4][5] | Up to 48 hours | Concentration can be artificially inflated by the in-vitro hydrolysis of 6-AM and morphine glucuronides. |
| Morphine Glucuronides (M3G & M6G) | ~7.9 hours (total morphine)[4][5] | 2 to 4 days | Susceptible to enzymatic and chemical hydrolysis, leading to an increase in free morphine concentration. |
Factors Influencing Biomarker Stability in Urine
Several pre-analytical variables can significantly impact the stability of heroin biomarkers. Controlling these factors is crucial for accurate quantification.
Caption: Key factors affecting heroin biomarker stability in urine.
-
Temperature: Storage temperature is a critical determinant of biomarker stability. Refrigeration (2-8 °C) is recommended for short-term storage (up to 7 days), while freezing (≤ -20 °C) is necessary for longer-term storage.[11][12] Storing samples at room temperature leads to significant degradation of total morphine.[9][10]
-
pH: The pH of the urine can influence the rate of chemical hydrolysis. Maintaining a slightly acidic pH can help to preserve 6-AM. The first morning urine is often preferred as it tends to have a lower pH, which helps preserve the formed elements.[13]
-
Microbial Contamination: Bacteria present in urine can produce enzymes that hydrolyze glucuronide conjugates, leading to an increase in free morphine concentrations.
-
Preservatives: The use of preservatives can help to mitigate microbial contamination and enzymatic activity. However, the choice of preservative must be carefully considered as some may interfere with analytical methods.[12] Boric acid is a common preservative but can affect some test strip reactions.[12]
Best Practices for Sample Collection, Preservation, and Analysis
To ensure the integrity of heroin biomarker analysis, adherence to strict protocols from collection to analysis is essential.
Experimental Protocol: Urine Sample Collection and Preservation
-
Collection: Collect a mid-stream "clean-catch" urine specimen in a sterile container. The first morning void is preferable.[13]
-
Immediate Storage: If analysis is not performed immediately, refrigerate the sample at 2-8 °C.[11][12]
-
Long-Term Storage: For storage longer than 7 days, freeze the sample at -20 °C or lower.[11][12]
-
Preservatives (Optional): If preservatives are used, ensure they are compatible with the intended analytical method. Document the type and concentration of the preservative used.
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
The accurate quantification of total morphine often requires the hydrolysis of its glucuronide conjugates. Both enzymatic and acid hydrolysis methods are employed, each with its own advantages and limitations.
A. Enzymatic Hydrolysis:
This method utilizes the enzyme β-glucuronidase to cleave the glucuronide moiety from morphine.
-
Sample Preparation: To 1 mL of urine, add an internal standard.
-
pH Adjustment: Adjust the sample pH to the optimal range for the specific β-glucuronidase enzyme used (typically pH 5-7).
-
Enzyme Addition: Add a sufficient activity of β-glucuronidase from a source such as Helix pomatia or Escherichia coli.[14][15]
-
Incubation: Incubate the sample at an elevated temperature (e.g., 60°C) for a specified period (e.g., 30-60 minutes).[16]
-
Extraction: Proceed with solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.
-
Analysis: Analyze the extracted sample by LC-MS/MS.
-
Causality: Enzymatic hydrolysis is generally considered a milder method than acid hydrolysis, reducing the risk of analyte degradation. However, the efficiency of enzymatic hydrolysis can be variable depending on the enzyme source and the specific glucuronide.[17] For instance, the hydrolysis of M6G can be less efficient than that of M3G with some enzymes.[14][15] It is also important to be aware that some buffer solutions, such as acetate buffer, can potentially lead to the artificial formation of 6-AM in samples with very high morphine concentrations.[2]
B. Acid Hydrolysis:
This method uses strong acid and heat to hydrolyze the glucuronide bond.
-
Sample Preparation: To 1 mL of urine, add an internal standard.
-
Acidification: Add a strong acid, such as hydrochloric acid (HCl), to the sample.[14][15]
-
Heating: Heat the sample at a high temperature (e.g., 120°C) for a defined period (e.g., 1.5 hours).[14][15]
-
Neutralization: Cool the sample and neutralize the acid with a base.
-
Extraction: Proceed with SPE or LLE.
-
Analysis: Analyze the extracted sample by LC-MS/MS.
-
Causality: Acid hydrolysis is a more aggressive method and can lead to the degradation of some analytes. However, it has been shown to be highly efficient in liberating morphine and hydromorphone from their glucuronide standards, with recovery rates often exceeding 90%.[17] This method can be particularly useful when incomplete enzymatic hydrolysis is a concern.[17]
Conclusion and Recommendations
The choice of which heroin biomarker to target and the methods for sample handling and analysis have significant implications for the accuracy and interpretation of results.
-
For definitive evidence of recent heroin use, the analysis of 6-AM is essential. However, its short detection window necessitates rapid sample collection and analysis.
-
For a longer detection window, the analysis of total morphine (after hydrolysis) is the standard. Careful consideration must be given to the potential for in-vitro hydrolysis of conjugates, which can alter the concentration of free morphine.
-
Strict adherence to proper sample collection and storage protocols is non-negotiable. Refrigeration or freezing of urine samples is critical to minimize biomarker degradation.
-
The choice between enzymatic and acid hydrolysis for glucuronide cleavage depends on the specific analytical requirements. While enzymatic hydrolysis is milder, acid hydrolysis may provide more complete liberation of certain opioids.[17]
By understanding the comparative stability of heroin biomarkers and implementing robust analytical protocols, researchers and clinicians can ensure the generation of high-quality, defensible data in the critical field of drug testing.
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Hackett, L. P., Dusci, L. J., Ilett, K. F., & Chiswell, G. M. (1998). Optimizing the hydrolysis of codeine and morphine glucuronides in urine. Journal of Analytical Toxicology, 22(5), 419-424. Available at: [Link]
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MDPI (n.d.). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Available at: [Link]
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Wang, P., Williams, R. H., & Wu, A. H. (2006). Incomplete recovery of prescription opioids in urine using enzymatic hydrolysis of glucuronide metabolites. Journal of Analytical Toxicology, 30(8), 570-575. Available at: [Link]
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Forensic RTI (n.d.). Opioids Hydrolysis Issues in Urine Drug Testing. Available at: [Link]
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Lin, D. L., Liu, R. H., & Chen, C. Y. (1995). Storage temperature effect on the stability of morphine and codeine in urine. Journal of Analytical Toxicology, 19(5), 324-328. Available at: [Link]
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Holmgren, A., Révész, C., & Ahlner, J. (2019). Heroin-Related Compounds and Metabolic Ratios in Postmortem Samples Using LC-MS-MS. Journal of analytical toxicology, 43(8), 629–637. Available at: [Link]
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Goldberger, B. A., Cone, E. J., & Grant, T. M. (1994). Measurement of heroin and its metabolites by isotope-dilution electron-impact mass spectrometry. Clinical chemistry, 40(7 Pt 1), 1281–1286. Available at: [Link]
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Sawyer, W. R., Waterhouse, G. A., Doedens, D. J., & Forney, R. B. (1988). Heroin, morphine, and hydromorphone determination in postmortem material by high performance liquid chromatography. Journal of forensic sciences, 33(5), 1146–1155. Available at: [Link]
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Al-Asmari, A. I. (2016). Method for the quantification of heroin biomarkers and their metabolites using LC-MS-MS in postmortem specimens. ResearchGate. Available at: [Link]
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Delanghe, J. R., & Himpe, J. (2014). Preanalytical requirements of urinalysis. Biochemia medica, 24(1), 89–104. Available at: [Link]
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Musile, G., Ripani, L., & Palazzoli, F. (2017). Stability of Drugs of Abuse in Urine Samples at Room Temperature by Use of a Salts Mixture. Current pharmaceutical analysis, 15(1), 81–87. Available at: [Link]
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Cone, E. J., Welch, P., Mitchell, J. M., & Paul, B. D. (1991). Forensic drug testing for opiates: I. Detection of 6-acetylmorphine in urine as an indicator of recent heroin exposure; Drug and assay considerations and detection times. Journal of analytical toxicology, 15(1), 1–7. Available at: [Link]
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Wang, P., & Wu, A. H. B. (2015). Can high concentrations of morphine in urine specimens form 6-monoacetylmorphine (6-MAM) during enzymatic hydrolysis?. Clinical chemistry, 61(1), 273–275. Available at: [Link]
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Cone, E. J., Welch, P., Mitchell, J. M., & Paul, B. D. (1991). Forensic drug testing for opiates: I. Detection of 6-acetylmorphine in urine as an indicator of recent heroin exposure; drug and assay considerations and detection times. Journal of analytical toxicology, 15(1), 1–7. Available at: [Link]
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Jones, J. M., Raleigh, M. D., Pentel, P. R., & Cloyd, J. C. (2013). Stability of heroin, 6-monoacetylmorphine, and morphine in biological samples and validation of an LC-MS assay for delayed analyses of pharmacokinetic samples in rats. Journal of pharmaceutical and biomedical analysis, 75, 123–130. Available at: [Link]
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ResearchGate (n.d.). Degradation reaction of heroin to 6-monoacetylmorphine and morphine. Available at: [Link]
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Cone, E. J., Welch, P., Mitchell, J. M., & Paul, B. D. (1991). Forensic drug testing for opiates: I. Detection of 6-acetylmorphine in urine as an indicator of recent heroin exposure; drug and assay considerations and detection times. Journal of analytical toxicology, 15(1), 1-7. Available at: [Link]
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Kugelberg, F. C., & Jones, A. W. (2014). Long-term stability of morphine, codeine, and 6-acetylmorphine in real-life whole blood samples, stored at -20°C. Journal of analytical toxicology, 38(8), 551–556. Available at: [Link]
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Aasmundstad, T. A., & Klemetsrud, T. (2000). Paradoxical results in urine drug testing for 6-acetylmorphine and total opiates: implications for best analytical strategy. Journal of analytical toxicology, 24(5), 343–348. Available at: [Link]
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Emwas, A. H., Roy, R., McKay, R. T., & Wishart, D. S. (2019). Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites, 9(10), 205. Available at: [Link]
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SAMHSA (n.d.). Anomalous Results of Morphine and 6-Acetylmorphine in Urine Samples. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4',6-Didemethyl Papaverine
This guide provides essential safety and logistical information for the proper disposal of 4',6-Didemethyl Papaverine. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory compliance. Our commitment is to provide value beyond the product, ensuring you have the information needed to maintain a safe and compliant laboratory environment.
Guiding Principle: Safety Through Proactive Hazard Assessment
The cornerstone of proper chemical disposal is a thorough understanding of the substance's potential hazards. While specific toxicological data for 4',6-Didemethyl Papaverine, a derivative of Papaverine, is not extensively documented in readily available literature, the precautionary principle dictates that it be handled with the same or greater level of caution as its parent compound.
Papaverine Hydrochloride is classified as "Toxic if swallowed"[1][2]. Papaverine itself is a benzylisoquinoline alkaloid and acts as a smooth muscle relaxant[3]. As a pharmacologically active substance, any derivative should be considered potentially hazardous upon disposal. Therefore, all waste containing 4',6-Didemethyl Papaverine, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste.
Regulatory Context: The management and disposal of such waste are governed by strict federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) provide the regulatory framework.[4] A critical EPA regulation is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering), which is strictly banned for all healthcare and laboratory facilities.[5][6]
Pre-Disposal Checklist: Personal Protective Equipment (PPE)
Before handling 4',6-Didemethyl Papaverine for any purpose, including disposal, the following minimum PPE is mandatory. This is derived from safety data sheets for the parent compound and best practices for handling cytotoxic or potent compounds.[7][8][9]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Double-gloving provides additional protection against tears and contamination. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from splashes or aerosolized powder. |
| Lab Coat | Standard laboratory coat, fully buttoned | Prevents contamination of personal clothing. |
| Respiratory | Required if handling powder outside a fume hood | An N95 respirator or higher may be necessary to prevent inhalation of fine particulates. |
Step-by-Step Disposal Protocol for 4',6-Didemethyl Papaverine
This protocol ensures waste is segregated, contained, and labeled correctly, facilitating safe storage and compliant disposal by a certified hazardous waste management vendor.
Step 1: Waste Segregation
Immediately upon generation, segregate waste into designated, pre-labeled containers. Never mix incompatible waste streams.
-
Solid Waste: This includes unused or expired 4',6-Didemethyl Papaverine powder, contaminated weigh boats, and contaminated PPE (gloves, wipes, bench paper).
-
Action: Place directly into a designated, sealable container lined with a heavy-duty plastic bag.[10] This container must be clearly labeled "Hazardous Waste."
-
-
Liquid Waste: This includes solutions containing 4',6-Didemethyl Papaverine.
-
Sharps Waste: This includes needles, syringes, or glass Pasteur pipettes contaminated with the compound.
-
Action: Place directly into a designated, puncture-proof sharps container that is also labeled as "Hazardous Waste."
-
Step 2: Waste Container Packaging and Labeling
Proper packaging and labeling are critical for safety and regulatory compliance.
-
Container Integrity: Ensure all containers are in good condition, free of external contamination, and securely sealed to prevent leaks or spills.[12]
-
Labeling: As soon as the first drop of waste enters a container, it must be labeled.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4',6-Didemethyl Papaverine" and any solvents present.
-
An accurate estimate of the concentration and total volume/mass.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic").
-
Step 3: Temporary Storage in the Laboratory
Store labeled hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation, away from heat sources or high-traffic areas.[10]
-
Containment: Liquid waste containers should be kept in a secondary containment bin to contain potential leaks.
-
Security: Ensure the storage area is secure and accessible only to trained personnel.[2]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Action: Follow your institution's specific procedures for waste pickup requests. Do not attempt to transport hazardous waste yourself.
-
Methodology: The standard and safest method for the final disposal of potent pharmaceutical compounds like 4',6-Didemethyl Papaverine is high-temperature incineration by a licensed facility. This process ensures the complete destruction of the active molecule.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4',6-Didemethyl Papaverine.
Caption: Workflow for the compliant disposal of 4',6-Didemethyl Papaverine waste.
Emergency Procedures: Spill and Decontamination Protocol
Accidents happen. A clear, rehearsed spill response plan is essential. This protocol is for small, manageable spills (typically <100 mL of a solution or a few grams of powder). For large spills, evacuate the area and contact your institution's emergency response team.
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. If the spill involves powder outside a fume hood, a respirator is necessary.
Step 3: Contain and Clean the Spill
-
For Liquid Spills: Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite), starting from the outside and working inward.[14]
-
For Solid Spills: Gently cover the powder with damp paper towels to avoid creating airborne dust.[14] Do not sweep dry powder.
-
Collection: Carefully collect all contaminated materials using scoops or forceps and place them into a designated hazardous waste bag or container.
Step 4: Decontaminate the Surface
-
Deactivation/Decontamination: While specific deactivation agents for 4',6-Didemethyl Papaverine are not established, a two-step decontamination process is recommended for hazardous drugs.
-
Final Disposal: All cleaning materials (wipes, pads, etc.) must be disposed of as solid hazardous waste.[10]
Step 5: Personal Decontamination
-
Remove and dispose of all contaminated PPE as hazardous waste.
-
Thoroughly wash hands and any other potentially exposed skin with soap and water.
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A Senior Application Scientist's Guide to the Safe Handling of 4',6-Didemethyl Papaverine
This document provides essential, immediate safety and logistical information for the handling of 4',6-Didemethyl Papaverine. As a derivative of papaverine, a potent pharmacologically active alkaloid, this compound necessitates rigorous safety protocols to mitigate risks in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles for handling potent compounds.
Hazard Identification and Risk Assessment: Understanding the Compound
Primary Hazards of Papaverine and its Analogs:
-
Acute Toxicity: Papaverine hydrochloride is classified as toxic if swallowed.[6][7] Ingestion of even small quantities may cause serious health damage or be fatal.
-
Irritation: The compound is irritating to the eyes, respiratory system, and skin.[8]
-
Pharmacological Effects: As a vasodilator, systemic absorption can lead to cardiovascular effects such as hypotension (low blood pressure), tachycardia (rapid heart rate), and arrhythmias (irregular heartbeat).[9][10] Other reported side effects include nausea, constipation, drowsiness, and vertigo.[1][10]
-
Toxicity of Metabolites: Studies on papaverine metabolites suggest that while they may be less cytotoxic than the parent compound, they still possess biological activity.[11]
Given these known hazards, 4',6-Didemethyl Papaverine should be handled as a highly potent active pharmaceutical ingredient (HPAPI).[12][13] A thorough risk assessment should be conducted for every experimental procedure involving this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on the scale of the operation and the potential for aerosol generation.
Table 1: Recommended PPE for Handling 4',6-Didemethyl Papaverine
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small scale, in a ventilated enclosure) | Chemical safety goggles | Double-gloving with nitrile gloves[14] | Lab coat | Not generally required if handled in a certified chemical fume hood or similar ventilated enclosure |
| Handling larger quantities or potential for aerosol generation | Face shield over chemical safety goggles[15] | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat or disposable coveralls[15][16] | A NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of respiratory protection may be necessary[16][17] |
| Cleaning spills | Face shield over chemical safety goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls | A NIOSH-approved respirator with a particulate filter |
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount for minimizing exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All handling of 4',6-Didemethyl Papaverine powder should be conducted in a certified chemical fume hood, glove box, or other suitable containment enclosure to minimize inhalation exposure.[18]
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked.
Procedural Guidance
3.2.1. Weighing and Solution Preparation
-
Preparation: Before starting, ensure all necessary equipment, including PPE, is readily available.
-
Weighing: If possible, use a balance with a draft shield inside the fume hood. Use a spatula to carefully transfer the powder to a tared weigh boat. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If sonication is required, ensure the vessel is securely capped.
3.2.2. Donning and Doffing PPE Workflow
The following diagrams illustrate the correct sequence for putting on and taking off PPE to prevent contamination.
Caption: Workflow for donning PPE.
Caption: Workflow for doffing PPE.
Emergency Procedures: Preparedness is Key
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[19] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. [20][21] Rinse the mouth with water. Seek immediate medical attention and provide the SDS for papaverine hydrochloride to the medical personnel.[6][7] |
| Spill | Evacuate the immediate area. Wear appropriate PPE as outlined in Table 1 for cleaning spills. Cover the spill with an absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal.[8] Decontaminate the area with a suitable cleaning agent. |
Disposal Plan: Responsible Waste Management
All waste containing 4',6-Didemethyl Papaverine must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.[22]
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][23]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4',6-Didemethyl Papaverine, ensuring a safer laboratory environment for yourself and your colleagues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
